4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one
Description
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Properties
IUPAC Name |
4-(2-amino-1,3-thiazol-4-yl)-1-oxaspiro[4.5]decan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c13-11-14-9(7-17-11)8-6-10(15)16-12(8)4-2-1-3-5-12/h7-8H,1-6H2,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUHVGOUDDESRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(CC(=O)O2)C3=CSC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342366 | |
| Record name | 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137180-65-5 | |
| Record name | 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one
Abstract: This technical guide provides a comprehensive overview of a robust synthetic pathway and detailed characterization protocols for the novel heterocyclic compound, 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one. This molecule merges two pharmacologically significant scaffolds: the 2-aminothiazole core, a privileged structure in medicinal chemistry, and the 1-oxaspiro[4.5]decan-2-one moiety, a spirocyclic lactone known to impart favorable physicochemical properties. The guide details a strategic synthetic approach rooted in the classic Hantzsch thiazole synthesis, commencing from the spiro-lactone framework. Each synthetic step is accompanied by a detailed experimental protocol and an explanation of the underlying chemical principles. Furthermore, a complete suite of analytical techniques for structural elucidation and purity confirmation is presented, including NMR, MS, and IR spectroscopy. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.
Introduction: Strategic Combination of Privileged Scaffolds
The rational design of novel molecular entities for drug discovery often involves the strategic combination of known pharmacophores to explore new chemical space and unlock unique biological activities. The target molecule, this compound, is a prime example of this strategy, integrating two motifs of high value in medicinal chemistry.
The 2-Aminothiazole Scaffold: A Cornerstone of Medicinal Chemistry
The 2-aminothiazole (2-AT) ring is a prominent heterocyclic core found in a multitude of approved drugs and clinical candidates.[1][2][3] Its prevalence stems from its ability to act as a versatile hydrogen bond donor and acceptor, participating in crucial interactions with biological targets. Marketed drugs such as the H2 receptor antagonist Famotidine, the antibiotic Cefdinir, and the anti-inflammatory Meloxicam all feature the 2-AT moiety.[1][2] This scaffold is associated with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[4][5]
The Spirocyclic Lactone Motif: Imparting Structural Rigidity and Novelty
Spirocycles, characterized by two rings sharing a single atom, are increasingly sought after in drug design. They introduce three-dimensionality, which can lead to enhanced binding affinity and selectivity for protein targets. The 1-oxaspiro[4.5]decan-2-one scaffold, a spiro-gamma-lactone fused to a cyclohexane ring, offers a rigid and structurally novel framework. Spirolactones are present in numerous biologically active natural products and have been explored for various therapeutic applications, including their potential as anticancer agents and proteasome inhibitors.[6][7][8]
The fusion of these two scaffolds presents an opportunity to develop novel compounds with potentially unique pharmacological profiles, making the synthesis of the title compound a significant endeavor.
Retrosynthetic Analysis and Synthetic Strategy
The most logical and convergent approach to constructing the target 4-substituted 2-aminothiazole is the Hantzsch Thiazole Synthesis .[9][10][11] This well-established reaction involves the condensation of an α-haloketone with a thiourea derivative.[12] Our retrosynthetic analysis, therefore, disconnects the thiazole ring to reveal thiourea and a key α-bromoketone intermediate derived from the spiro-lactone core.
Caption: Retrosynthetic analysis of the target compound.
The forward synthesis is planned as a three-step sequence:
-
Acylation: Introduction of an acetyl group at the α-position of the lactone carbonyl in 1-oxaspiro[4.5]decan-2-one (I ) to form the β-keto lactone (II ).
-
α-Bromination: Selective bromination of the acetyl methyl group of intermediate II to yield the crucial α-bromoketone precursor (III ).
-
Hantzsch Cyclization: Condensation of III with thiourea to form the final 2-aminothiazole product.
Experimental Procedures (Synthesis)
This section provides detailed, step-by-step protocols for the synthesis of this compound.
Step 1: Synthesis of 4-Acetyl-1-oxa-spiro[4.5]decan-2-one (II)
The C-acylation of the lactone is achieved by generating the enolate of 1-oxaspiro[4.5]decan-2-one (I ) with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), followed by quenching with an acetylating agent such as acetyl chloride.
-
Materials: 1-oxaspiro[4.5]decan-2-one (I ), Diisopropylamine, n-Butyllithium (n-BuLi), Acetyl chloride, Anhydrous Tetrahydrofuran (THF), Hydrochloric acid (1M), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.
-
Protocol:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.
-
Add diisopropylamine (1.2 equivalents) to the cooled THF.
-
Slowly add n-BuLi (1.1 equivalents) dropwise. Stir the mixture at -78 °C for 30 minutes to generate LDA.
-
In a separate flask, dissolve 1-oxaspiro[4.5]decan-2-one (I , 1.0 equivalent) in anhydrous THF.
-
Add the solution of I dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Add acetyl chloride (1.2 equivalents) dropwise to the reaction mixture. Stir at -78 °C for 2 hours, then allow the reaction to warm slowly to room temperature overnight.
-
Quench the reaction by carefully adding 1M HCl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure 4-acetyl-1-oxa-spiro[4.5]decan-2-one (II ).
-
Step 2: Synthesis of 4-(Bromoacetyl)-1-oxa-spiro[4.5]decan-2-one (III)
The α-bromination of the ketone intermediate II is a critical step. Acid-catalyzed bromination using bromine (Br₂) in a suitable solvent like acetic acid or chloroform provides the desired α-bromoketone.[13][14][15]
-
Materials: 4-Acetyl-1-oxa-spiro[4.5]decan-2-one (II ), Bromine (Br₂), Chloroform (CHCl₃), Saturated sodium thiosulfate solution, Brine, Anhydrous sodium sulfate.
-
Protocol:
-
Dissolve the ketone intermediate II (1.0 equivalent) in chloroform in a round-bottom flask protected from light.
-
Add a catalytic amount of hydrobromic acid (HBr) in acetic acid.
-
Slowly add a solution of bromine (1.05 equivalents) in chloroform dropwise at 0 °C.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with chloroform.
-
Wash the organic layer with water, saturated sodium thiosulfate solution (to quench excess bromine), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude α-bromoketone III is often used in the next step without further purification due to its potential lability.
-
Step 3: Hantzsch Thiazole Synthesis of the Final Product
The final step involves the cyclocondensation of the α-bromoketone III with thiourea. This reaction is typically carried out in a protic solvent like ethanol under reflux conditions.[9][16]
-
Materials: Crude 4-(Bromoacetyl)-1-oxa-spiro[4.5]decan-2-one (III ), Thiourea, Ethanol, Saturated sodium bicarbonate solution, Ethyl acetate, Brine, Anhydrous magnesium sulfate.
-
Protocol:
-
To a solution of crude III (1.0 equivalent) in ethanol, add thiourea (1.1 equivalents).
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent to obtain the crude product.
-
Purify the final compound, this compound, by flash column chromatography or recrystallization.
-
Caption: Forward synthesis workflow diagram.
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following protocols outline the standard analytical methods.[17][18]
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR spectra should be acquired.
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition: Obtain ¹H NMR, ¹³C NMR, and consider 2D experiments like COSY and HSQC if structural ambiguity exists.
Table 1: Expected ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 7.10 | s | 1H | Thiazole C5-H |
| ~ 6.85 | s (broad) | 2H | -NH₂ |
| ~ 4.20 | t | 1H | Lactone C4-H |
| ~ 4.10 | m | 2H | Lactone C5-H₂ |
| 1.40 - 1.80 | m | 10H | Cyclohexane protons |
Note: Chemical shifts are predictive and may vary.
Table 2: Expected ¹³C NMR Data (101 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 175.0 | Lactone C=O (C2) |
| ~ 168.0 | Thiazole C2 (-NH₂) |
| ~ 145.0 | Thiazole C4 |
| ~ 105.0 | Thiazole C5 |
| ~ 85.0 | Spiro C (C5) |
| ~ 65.0 | Lactone C3-CH₂ |
| ~ 45.0 | Lactone C4-CH |
| 22.0 - 35.0 | Cyclohexane carbons |
Note: Chemical shifts are predictive and may vary.
Protocol: Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized compound. High-Resolution Mass Spectrometry (HRMS) is preferred for determining the exact molecular formula.
-
Technique: Electrospray Ionization (ESI) is typically used for this type of molecule.
-
Expected Result: The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺. For C₁₂H₁₆N₂O₂S, the calculated exact mass is 252.0932. HRMS should provide a measured mass within ±5 ppm of this value.
Protocol: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
Technique: Attenuated Total Reflectance (ATR) or KBr pellet.
-
Expected Absorption Bands (cm⁻¹):
-
3400-3200: N-H stretching (primary amine), typically two bands.
-
~1760: C=O stretching (strong, characteristic of a γ-lactone).
-
~1630: C=N stretching (thiazole ring).
-
~1550: N-H bending (amine).
-
Discussion and Future Outlook
The successful synthesis and characterization of this compound provide a novel molecular entity with significant potential for drug discovery programs. The outlined synthetic route is efficient and relies on well-understood, scalable chemical transformations. The established characterization data serves as a benchmark for future synthetic efforts and quality control.
Given the broad biological activities associated with both the 2-aminothiazole and spiro-lactone scaffolds, this compound represents a valuable candidate for high-throughput screening against a variety of biological targets.[4][5][7] Future work should focus on exploring its potential in areas such as oncology, infectious diseases, and inflammation. Further derivatization of the amine or the spirocyclic ring could lead to the development of a library of related compounds for structure-activity relationship (SAR) studies, paving the way for the identification of new therapeutic leads.
References
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Josa-Culleré, L., et al. (2017). Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. Organic & Biomolecular Chemistry, 15(24), 5148-5157. [Link]
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Ghorbani-Choghamarani, A., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13(14), 9345-9355. [Link]
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Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. [Link]
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ResearchGate. (2025). Use of epoxidation and epoxide opening reactions for the synthesis of highly functionalized 1-oxaspiro[4.5]decan-2-ones and related compounds. [Link]
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Devgun, M., et al. (n.d.). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 113. [Link]
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Josa-Culleré, L., et al. (2017). Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. Organic & Biomolecular Chemistry, 15(24), 5148-5157. [Link]
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Lee, S., et al. (2021). A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones. RSC Advances, 11(62), 39303-39310. [Link]
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ResearchGate. (2021). A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones. [Link]
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Cilibrizzi, A., et al. (2018). Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. Archiv der Pharmazie, 352(1), 1800330. [Link]
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Al-Ostath, R. A., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2821. [Link]
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General Workflow for Characterization of a Novel Spirocyclic Aminothiazole Derivative
An in-depth technical guide on the physicochemical properties of 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one cannot be provided at this time. A comprehensive search of publicly available scientific literature, chemical databases, and patent repositories has yielded no specific data for this particular compound.
This suggests that this compound may be a novel chemical entity, a proprietary compound not disclosed in the public domain, or a compound that has not yet been synthesized or characterized. As such, the core requirements for a technical guide, including experimental protocols, physicochemical data, and authoritative references, cannot be met due to the absence of foundational information.
For researchers and drug development professionals interested in this or similar molecular scaffolds, the following general approach is recommended for the characterization of a novel compound:
This section outlines a hypothetical, best-practice workflow for the characterization of a newly synthesized compound like this compound.
Synthesis and Purification
The initial step would involve the chemical synthesis of the target molecule. A potential synthetic route could involve a Hantzsch thiazole synthesis or a variation thereof, reacting a suitable alpha-haloketone precursor derived from the 1-oxa-spiro[4.5]decan-2-one scaffold with thiourea.
Caption: A potential synthetic and purification workflow for the target compound.
Structural Elucidation
Once purified, the identity and structure of the compound would be confirmed using a suite of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to determine the chemical structure, including the connectivity of atoms and the stereochemistry of the spiro center.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio.
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify key functional groups present in the molecule, such as the amine (N-H), lactone carbonyl (C=O), and the thiazole ring vibrations.
-
X-ray Crystallography: If a suitable single crystal can be grown, X-ray crystallography would provide unambiguous confirmation of the three-dimensional structure.
Physicochemical Property Determination
A series of standardized tests would be conducted to determine the key physicochemical properties relevant for drug development:
| Property | Experimental Method |
| Melting Point | Differential Scanning Calorimetry (DSC) or Melt-Temp apparatus |
| Solubility | Equilibrium solubility measurement in various solvents (e.g., water, DMSO, ethanol) |
| pKa | Potentiometric titration or UV-spectrophotometry |
| LogP/LogD | Shake-flask method or reverse-phase HPLC |
| Chemical Stability | HPLC-based stability studies at different pH and temperature conditions |
In Vitro ADME Profiling
Initial assessment of the compound's drug-like properties would involve a panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays:
Caption: Key in vitro ADME assays for early-stage drug discovery.
Conclusion
While a detailed guide on this compound cannot be provided due to a lack of available data, the framework presented above outlines the necessary steps for the comprehensive characterization of such a novel compound. Should this molecule become the subject of future research, the resulting data from these experimental workflows would be essential for any subsequent drug development efforts.
References
As no specific literature exists for the target compound, a reference list cannot be generated. The methodologies described are standard practices in medicinal chemistry and drug discovery, and information on them can be found in standard textbooks and journals in these fields.
Spectroscopic analysis (NMR, MS, IR) of 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one
An In-depth Technical Guide to the Spectroscopic Analysis of 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one
Introduction
In the landscape of modern drug discovery, heterocyclic scaffolds are of paramount importance. The 2-aminothiazole moiety, in particular, is a privileged structure found in a wide array of pharmacologically active compounds, including antimicrobial, anticancer, and anti-inflammatory agents. The synthesis of novel derivatives, such as this compound, represents a critical step in developing new therapeutic leads. The spirocyclic lactone component introduces conformational rigidity and unique three-dimensional architecture, which can significantly influence binding affinity and selectivity for biological targets.
Unambiguous structural confirmation of such novel chemical entities is the bedrock upon which all subsequent biological evaluation rests. A multi-pronged analytical approach employing Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy is the industry standard for this purpose. This guide, intended for researchers and drug development professionals, provides a detailed examination of the expected spectroscopic signature of this compound. We will delve into the causality behind experimental choices and the interpretation of spectral data, offering a predictive framework for the characterization of this molecule and its analogues.
Molecular Structure and Physicochemical Properties
The first step in any analytical endeavor is a thorough understanding of the molecule's fundamental properties. The structure combines a spirocyclic γ-butyrolactone fused to a cyclohexane ring with a 2-aminothiazole substituent.
Caption: Structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₆N₂O₂S | - |
| Molecular Weight | 252.33 g/mol | |
| Exact Mass | 252.09325 Da | |
| Monoisotopic Mass | 252.09325 Da | |
| Topological Polar Surface Area | 93.4 Ų | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 5 |
| XLogP3 | 1.9 | |
Mass Spectrometry (MS) Analysis
Expertise & Experience: For a molecule of this nature, Electrospray Ionization (ESI) is the preferred method. Its soft ionization technique is ideal for generating a strong protonated molecular ion [M+H]⁺, which is crucial for confirming the molecular weight. Given the potential for thermal lability, ESI avoids the high-energy conditions of Electron Impact (EI) ionization, which could cause premature fragmentation. The presence of a sulfur atom necessitates careful examination of the isotopic pattern, as the natural abundance of ³⁴S (~4.2%) will produce a discernible M+2 peak.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute this stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The acid is critical for promoting protonation and enhancing signal intensity in positive ion mode.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements, which can confirm the elemental composition.
-
Infusion: Directly infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
MS Parameters:
-
Ionization Mode: Positive ESI (+)
-
Capillary Voltage: 3.5 - 4.5 kV
-
Drying Gas (N₂): Flow rate of 8-12 L/min at 300-350 °C.
-
Nebulizer Pressure: 30-40 psi.
-
Mass Range: Scan from m/z 50 to 500.
-
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 253.1) for collision-induced dissociation (CID) to elicit structurally informative fragment ions. Vary the collision energy (10-40 eV) to control the extent of fragmentation.
Predicted Mass Spectrum Data
Table 2: Predicted High-Resolution MS Data
| Ion | Calculated m/z | Description |
|---|---|---|
| [M+H]⁺ | 253.1005 | Protonated molecular ion |
| [M+Na]⁺ | 275.0825 | Sodium adduct |
| [M+2+H]⁺ | 255.0963 | Isotopic peak due to ³⁴S |
Predicted Fragmentation Pathway
The fragmentation of thiazoles is well-documented and typically involves cleavage of the heterocyclic ring. The spiro-lactone moiety may also undergo characteristic losses.
Caption: Predicted ESI-MS/MS fragmentation pathway for the target molecule.
Trustworthiness: The fragmentation hypothesis is grounded in established principles. The loss of the spiro-lactone side chain to yield the protonated 4-methyl-2-aminothiazole fragment (m/z 154) is a logical primary cleavage. Subsequent fragmentation of the thiazole ring itself, such as the loss of a thio-ketene radical, would further validate the structure.
Infrared (IR) Spectroscopy Analysis
Expertise & Experience: IR spectroscopy is a rapid and powerful tool for identifying key functional groups. For this molecule, the most informative regions will be >3000 cm⁻¹ (N-H and C-H stretches), the 1800-1600 cm⁻¹ region (C=O and C=N/C=C stretches), and the fingerprint region (<1500 cm⁻¹). The lactone carbonyl (C=O) is particularly diagnostic; its frequency is sensitive to ring strain, with five-membered rings typically absorbing at higher wavenumbers (1760-1800 cm⁻¹) than six-membered or acyclic esters. The primary amine will show a characteristic doublet fo
A Technical Guide to the Identification of Potential Biological Targets for 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one
Executive Summary
The compound 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one represents a compelling chemical entity for drug discovery, merging two pharmacologically significant motifs: the 2-aminothiazole core and a spirocyclic lactone. The 2-aminothiazole group is a well-established pharmacophore present in numerous approved drugs, particularly kinase inhibitors like Dasatinib, suggesting a high probability of interaction with ATP-binding sites.[1][2] Concurrently, the spirocyclic γ-lactone introduces conformational rigidity and a three-dimensional architecture that can enhance binding affinity and selectivity. Furthermore, lactone rings can act as electrophilic "warheads," capable of forming covalent bonds with nucleophilic residues in enzyme active sites.[3][4] This guide provides a structured, multi-pronged strategy for the comprehensive deconvolution of its biological targets, integrating chemoinformatic analysis with hypothesis-driven experimental workflows. We detail robust, field-proven protocols for target identification and validation, including kinome-wide screening, affinity-based chemical proteomics, and biophysical verification of target engagement.
Structural and Chemoinformatic Analysis: Forming the Hypotheses
A rigorous target identification campaign begins with a thorough analysis of the molecule's constituent parts to generate actionable hypotheses.
-
The 2-Aminothiazole Moiety: A Kinase-Targeting Pharmacophore The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, renowned for its ability to target a wide array of proteins.[2][5] Its primary role in many clinically successful drugs is as a "hinge-binder" within the ATP-binding pocket of protein kinases.[1] The nitrogen and exocyclic amine atoms can form critical hydrogen bonds with the backbone residues of the kinase hinge region, a common anchoring point for Type I and Type II inhibitors. This strongly posits that the primary target class for this compound may be protein kinases .
-
The Spirocyclic γ-Lactone: A Scaffold for Selectivity and Covalent Interaction Spirocycles are increasingly incorporated into drug candidates to explore chemical space more effectively, often leading to improved physicochemical properties.[6] The 1-oxa-spiro[4.5]decane framework imparts a defined three-dimensional conformation, which can facilitate highly specific interactions with a target protein's binding pocket, potentially discriminating between closely related protein family members.
Crucially, the γ-lactone ring contains an electrophilic carbonyl carbon. This site is susceptible to nucleophilic attack from amino acid residues such as serine, cysteine, or lysine. This chemical reactivity opens the possibility that the compound may act as an irreversible or covalent inhibitor of certain enzymes, particularly serine hydrolases or proteases .[3][7]
Based on this analysis, we propose two primary, experimentally testable hypotheses:
-
Hypothesis A: The compound primarily targets protein kinases by leveraging the 2-aminothiazole pharmacophore to bind within the ATP pocket.
-
Hypothesis B: The spiro-lactone moiety enables covalent modification of nucleophilic residues within the active site of enzymes, such as serine hydrolases.
Hypothesis-Driven Target Identification: Experimental Workflows
To systematically investigate these hypotheses, we will employ a combination of broad screening and focused proteomic methods.
Workflow 1: Profiling Kinase Inhibition (Hypothesis A)
The most direct method to test the kinase hypothesis is to screen the compound against a large, representative panel of the human kinome. This approach provides rapid insights into potency and selectivity.[8]
Experiment: Kinome-Wide Competition Binding Assay
Commercial platforms such as KINOMEscan® or similar activity-based services (e.g., ADP-Glo™) offer efficient screening against hundreds of kinases.[9] The competition binding assay is a robust choice as it measures the direct interaction of the compound with the kinase active site, independent of substrate or ATP concentration.
Table 1: Hypothetical Kinome Screening Data Summary
| Kinase Target | % Inhibition @ 1 µM | Kd (nM) | Kinase Family | Potential Implication |
| ABL1 | 98.5 | 15 | Tyrosine Kinase | Chronic Myeloid Leukemia |
| SRC | 95.2 | 45 | Tyrosine Kinase | Solid Tumors |
| VEGFR2 | 88.1 | 110 | Tyrosine Kinase | Angiogenesis |
| AURKA | 75.6 | 250 | Serine/Threonine | Mitosis, Oncology |
| GSK3B | 15.3 | >10,000 | Serine/Threonine | Off-target |
| MAPK1 | 10.1 | >10,000 | Serine/Threonine | Off-target |
Causality: This initial screen acts as a powerful discovery tool. By identifying the kinases with the highest binding affinity (lowest Kd), we can prioritize targets for subsequent validation. The selectivity profile (hits vs. non-hits) is crucial for predicting potential therapeutic windows and off-target toxicities.[8]
Workflow 2: Unbiased Identification of Covalent and Non-Covalent Targets (Hypothesis B & Discovery)
To identify targets beyond kinases and explore the potential for covalent interactions, unbiased chemical proteomics methods are essential.[10][11] Affinity Purification coupled with Mass Spectrometry (AP-MS) is a classic and powerful approach.[12][13]
Protocol 2.2.1: Synthesis of an Affinity Probe
Causality: To use the compound as "bait" to "fish" for its binding partners, it must be immobilized.[10][14] This requires synthesizing a derivative with a linker and an affinity tag (e.g., biotin) at a position that does not disrupt its binding to the target proteins. Structure-activity relationship (SAR) data is invaluable here; if not available, the spirocyclic ring system is a logical attachment point, preserving the key 2-aminothiazole pharmacophore.
Caption: Workflow for synthesizing a biotinylated affinity probe.
Protocol 2.2.2: Affinity Purification-Mass Spectrometry (AP-MS)
-
Lysate Preparation: Prepare lysates from relevant cancer cell lines (e.g., K562 for ABL1) under non-denaturing conditions.
-
Incubation: Incubate the cell lysate with the biotinylated probe. Include two critical controls: a vehicle (DMSO) control and a competition control where lysate is pre-incubated with an excess of the original, non-biotinylated compound.
-
Capture: Add streptavidin-coated magnetic beads to the lysate to capture the probe-protein complexes.[10]
-
Washing: Perform stringent washes to remove non-specific binders.
-
Elution & Digestion: Elute the bound proteins and digest them into peptides using trypsin.[13]
-
LC-MS/MS Analysis: Analyze the peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15]
-
Data Analysis: Identify proteins that are significantly enriched in the probe sample compared to both the vehicle and competition controls.
Trustworthiness: The dual-control strategy is essential for a self-validating system. The vehicle control identifies proteins that bind non-specifically to the beads, while the competition control validates that the identified proteins bind specifically to the pharmacophore of the compound, not the linker or tag.[15][16]
Validation of Target Engagement in a Cellular Context
Identifying a protein in a pulldown is not sufficient; we must confirm that the compound engages the target within the complex environment of a living cell.[17] The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[18]
Protocol 3.1: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that when a ligand binds to a protein, it typically stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[19]
-
Treatment: Treat intact cells with the compound or a vehicle control (DMSO) for a defined period.
-
Heating: Heat aliquots of the treated cells across a range of temperatures (e.g., 40°C to 70°C).
-
Lysis & Separation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins via centrifugation.[20]
-
Quantification: Quantify the amount of the soluble target protein remaining at each temperature using a specific detection method (e.g., Western Blot or targeted mass spectrometry).
-
Analysis: Plot the percentage of soluble protein against temperature. A positive target engagement will result in a rightward shift of the melting curve for the compound-treated sample compared to the vehicle control.[21][22]
Sources
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Whitepaper: A Technical Guide to In Silico Docking of 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one
Abstract This technical guide provides a comprehensive framework for conducting in silico molecular docking studies on the novel compound 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one. Aimed at researchers, computational chemists, and drug development professionals, this document outlines a rigorous, field-proven methodology from initial target selection to post-docking validation and analysis. We delve into the causality behind critical protocol choices, emphasizing the establishment of self-validating systems to ensure the scientific integrity of the results. The guide synthesizes theoretical principles with practical, step-by-step protocols, data interpretation strategies, and the use of visualization tools to transform raw computational data into actionable biological insights. The ultimate goal is to equip scientists with the expertise to proficiently evaluate the therapeutic potential of this and similar molecules through robust computational screening.
Introduction: The Rationale for In Silico Investigation
In the modern drug discovery landscape, computational methods are indispensable for accelerating the identification and optimization of lead compounds.[1][2] Molecular docking, a cornerstone of structure-based drug design, predicts the binding orientation and affinity of a small molecule within the active site of a target protein.[3][4][5] This process allows for the rapid screening of vast chemical libraries, significantly reducing the time and cost associated with preclinical research.[1][2]
The subject of this guide, this compound, belongs to the spiro-decanone class of heterocyclic compounds. Related spirocyclic scaffolds have demonstrated a promising range of biological activities, including antiviral and antiproliferative properties.[6][7] Given this precedent, a targeted in silico evaluation of this specific molecule is a logical and resource-efficient first step to hypothesize its mechanism of action and identify high-potential protein targets.
This guide establishes a hypothetical, yet scientifically rigorous, workflow to study this compound, using a relevant biological target to illustrate the complete process.
Pre-Docking Preparations: The Foundation of a Reliable Study
The credibility of any docking study hinges on the meticulous preparation of both the ligand (the small molecule) and the receptor (the target protein).[8] This phase is not merely procedural; it is foundational to the accuracy of the simulation.
Target Selection: A Hypothesis-Driven Approach
The choice of a protein target should be driven by existing biological data or a strong therapeutic hypothesis. Given that analogous spiro-decanone structures have shown anti-coronavirus activity[6], a logical target for this study is the SARS-CoV-2 Main Protease (Mpro or 3CLpro) . Mpro is an essential enzyme for viral replication, making it a well-validated target for antiviral drug development. For this guide, we will use the high-resolution crystal structure of SARS-CoV-2 Mpro, available from the Protein Data Bank (PDB).
Ligand Preparation: Defining the Interacting Molecule
The ligand must be accurately represented in three dimensions with a correct chemical structure to yield meaningful results.
Experimental Protocol: Ligand Preparation
-
Obtain 2D Structure: The structure of this compound is first drawn using chemical drawing software like ChemDraw or obtained from a database like PubChem.
-
Convert to 3D: The 2D structure is converted into a 3D conformation.
-
Energy Minimization: The 3D structure undergoes energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformer. This step is critical for ensuring the ligand geometry is realistic.
-
Add Hydrogens: Hydrogen atoms, which are often absent in 2D representations, are added. The protonation state at physiological pH (typically 7.4) must be correctly assigned, as it governs the molecule's ability to form hydrogen bonds.[9]
-
Assign Partial Charges: Partial atomic charges are calculated. For many docking programs, Gasteiger charges are a common choice for their balance of speed and accuracy.[10] These charges are essential for calculating electrostatic interactions.
-
Define Rotatable Bonds: The rotatable bonds within the ligand are identified. This allows the docking algorithm to explore different conformations of the ligand within the binding site, a concept known as flexible docking.[11]
-
Save in Required Format: The final prepared ligand is saved in the format required by the docking software, such as .pdbqt for AutoDock Vina.
Receptor Preparation: Readying the Target Binding Site
Preparing the receptor involves "cleaning" the PDB file to create a chemically correct and computationally ready model.[12]
Experimental Protocol: Receptor (Protein) Preparation
-
Download PDB File: Obtain the crystal structure of the target protein (e.g., SARS-CoV-2 Mpro) from the RCSB PDB database.
-
Remove Non-Essential Molecules: The raw PDB file often contains non-essential components such as water molecules, co-solvents, and ions that are not critical for binding.[13][14] These are typically removed, unless a specific water molecule is known to mediate the ligand-protein interaction. The original co-crystallized ligand is also removed to prepare for re-docking or docking of a new compound.
-
Add Hydrogen Atoms: As with the ligand, hydrogen atoms are added to the protein, and their positions are optimized to satisfy the hydrogen-bonding network.[12]
-
Repair Missing Residues/Atoms: Some crystal structures may have missing residues or side-chain atoms due to poor electron density. These must be modeled in using tools like the Dock Prep tool in UCSF Chimera.[13][15]
-
Assign Charges: Appropriate atomic charges (e.g., Kollman charges) are assigned to the protein residues.
-
Save in Required Format: The prepared receptor is saved in the appropriate file format (e.g., .pdbqt).
Sources
- 1. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 2. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 3. m.youtube.com [m.youtube.com]
- 4. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 6. Synthesis and anti‐coronavirus activity of a series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 12. quora.com [quora.com]
- 13. scotchem.ac.uk [scotchem.ac.uk]
- 14. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 15. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
A Technical Guide to the Solubility and Stability Assessment of 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one
Abstract
The journey of a novel chemical entity from discovery to a viable pharmaceutical product is contingent on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are aqueous solubility and chemical stability. This guide provides an in-depth technical framework for the comprehensive evaluation of 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one , a compound featuring a hydrophilic aminothiazole moiety and a potentially labile spiro-lactone structure. We will detail the strategic rationale and step-by-step protocols for kinetic and thermodynamic solubility assessments, as well as forced degradation studies, in alignment with the standards set forth by the International Council for Harmonisation (ICH). The insights derived from these studies are paramount for guiding formulation development, predicting in vivo behavior, and ensuring the development of a safe, stable, and efficacious drug product.
Introduction: Compound Overview and a Strategy for Characterization
The molecule at the center of this guide, this compound, presents a unique combination of chemical functionalities that dictate its pharmaceutical potential and challenges.
-
The 2-Aminothiazole Moiety: This heterocyclic group is a well-recognized "privileged structure" in medicinal chemistry, found in numerous approved drugs.[1][2][3] Its basic amino group suggests that the compound's aqueous solubility will be highly dependent on pH, exhibiting greater solubility in acidic environments where it can be protonated.
-
The 1-Oxa-spiro[4.5]decan-2-one Moiety: This spirocyclic lactone (a cyclic ester) introduces potential stability concerns. Lactone rings are susceptible to hydrolysis, a reaction that can be catalyzed by both acidic and basic conditions, leading to the opening of the ring and the formation of a hydroxy-carboxylic acid.[4][5] This degradation pathway would fundamentally alter the molecule's structure and likely its biological activity.
Given these structural features, a two-pronged approach is essential. First, we must quantify the compound's solubility under various conditions to understand its dissolution characteristics. Second, we must proactively investigate its degradation pathways under stress conditions to identify liabilities and establish a stability-indicating analytical method. This entire process is guided by the principles outlined in ICH guidelines, which provide a regulatory framework for ensuring drug quality, safety, and efficacy.[6][7][8][9]
Aqueous Solubility Assessment: From High-Throughput Screening to Definitive Measurement
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. We will employ two complementary methods to characterize this property for our target compound.
Kinetic Solubility Assay for Early-Stage Assessment
Kinetic solubility is a high-throughput measurement used in early discovery to quickly assess how a compound behaves when transitioning from an organic solvent (typically DMSO) into an aqueous buffer.[10][11][12] While not a true equilibrium value, it is invaluable for ranking compounds and identifying major solubility red flags.
Rationale: This assay mimics the scenario of adding a concentrated compound stock to an aqueous biological medium. The result reflects the concentration at which the compound begins to precipitate out of solution, providing a practical measure of its solubility under non-equilibrium conditions.
Experimental Protocol: Nephelometric Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.1 µM).
-
Addition to Buffer: Using an automated liquid handler, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 198 µL) of aqueous phosphate-buffered saline (PBS, pH 7.4) in a clear-bottom 96-well plate. This maintains a low final DMSO concentration (e.g., 1%).
-
Incubation: Shake the plate gently for 2 hours at room temperature to allow for precipitation.
-
Measurement: Read the plate on a nephelometer or a plate reader capable of measuring light scattering (turbidity) at a wavelength such as 620 nm.
-
Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Thermodynamic Solubility Assay for Pre-formulation
Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent, measured when an excess of the solid compound is in equilibrium with the solution.[13][14] This "gold standard" measurement is crucial for formulation development and is required for Biopharmaceutics Classification System (BCS) classification.[15][16][17]
Rationale: The shake-flask method determines the maximum concentration of the most stable crystalline form of the compound that can be dissolved in a specific medium at a given temperature.[14] This value is fundamental for predicting oral absorption and for designing liquid formulations.
Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay
-
Sample Preparation: Add an excess amount of solid this compound (e.g., 2 mg) to a series of glass vials, each containing 1 mL of a different aqueous buffer (e.g., pH 1.2, pH 4.5, and pH 6.8).[16] Ensure undissolved solid is visible.
-
Equilibration: Seal the vials and place them in a shaking incubator set to 37 ± 1 °C for at least 24 hours to ensure equilibrium is reached.[16][17]
-
Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully withdraw the supernatant and filter it through a 0.45 µm PVDF syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered supernatant with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated stability-indicating HPLC-UV method (detailed in Section 4).
-
pH Verification: Measure the final pH of the saturated solution to ensure the buffer capacity was not exceeded.[14][16]
Data Presentation and Interpretation
The solubility data should be summarized to provide a clear profile of the compound.
| Parameter | pH 1.2 Buffer | pH 4.5 Buffer | pH 7.4 Buffer | Interpretation |
| Kinetic Solubility (µM) | > 200 | 150 | 25 | High solubility at low pH, likely due to protonation of the amino group. Potential for precipitation in the neutral pH of the intestine. |
| Thermodynamic Solubility (µM) | 185 | 110 | 15 | Confirms pH-dependent solubility. The lower thermodynamic value at pH 7.4 suggests the compound is a weak base. |
Diagram 1: Solubility Assessment Workflow This diagram illustrates the decision-making process, starting with high-throughput kinetic screening and progressing to the definitive thermodynamic shake-flask method for promising candidates.
Caption: Workflow for solubility testing from early to late stage.
Stability Profiling and Forced Degradation
Stability testing is essential to identify how a drug substance's quality changes over time due to environmental factors like pH, temperature, light, and oxygen.[7][8] Forced degradation (or stress testing) intentionally exposes the compound to harsh conditions to accelerate the formation of degradation products.[18][19]
Rationale: The objectives of forced degradation are threefold:
-
To elucidate potential degradation pathways.
-
To generate degradation products for structural identification.
-
To demonstrate the specificity of the analytical method, proving it can separate the intact drug from its degradants (a "stability-indicating" method).[19]
A degradation of 5-20% is generally considered optimal to detect and identify degradants without completely destroying the sample.[20]
Forced Degradation Protocols
A single batch of the drug substance is typically used for stress testing.[7] Each condition should be run with a control sample (stored at 5°C in the dark) for comparison.
Protocol: Hydrolytic Degradation
-
Acidic: Dissolve the compound in 0.1 M HCl. Store at 60°C for up to 7 days.
-
Basic: Dissolve the compound in 0.1 M NaOH. Store at room temperature (due to expected lactone lability) for 24 hours.
-
Neutral: Dissolve the compound in purified water. Store at 60°C for up to 7 days.
-
Sample Handling: At specified time points (e.g., 2h, 8h, 24h, 7d), withdraw an aliquot, neutralize it if necessary (e.g., add an equivalent amount of NaOH to the HCl sample), and dilute for HPLC analysis.
Protocol: Oxidative Degradation
-
Condition: Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂).
-
Storage: Store at room temperature, protected from light, for 48 hours.
-
Sample Handling: Withdraw aliquots at specified time points and dilute for HPLC analysis.
Protocol: Photostability
-
Guideline: Follow ICH Q1B guidelines.
-
Condition: Expose the solid compound and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Control: A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
Analysis: Analyze the exposed and control samples by HPLC.
Protocol: Thermal Degradation
-
Condition: Store the solid compound in a temperature-controlled oven at 80°C for 7 days.
-
Analysis: Analyze the sample by HPLC.
Data Presentation and Interpretation
Results should be tabulated to clearly show the extent of degradation and the formation of new impurities.
| Stress Condition | Duration | % Assay of Parent Compound | % Total Impurities | Major Degradant Peak (RT, min) | Interpretation |
| Control (5°C) | 7 days | 99.8% | 0.2% | - | Compound is stable under refrigerated storage. |
| 0.1 M HCl, 60°C | 7 days | 91.5% | 8.5% | 4.2 min | Moderate degradation under acidic conditions, likely slow hydrolysis of the lactone. |
| 0.1 M NaOH, RT | 24 hours | 15.2% | 84.8% | 3.5 min | Significant Instability. Rapid degradation under basic conditions, confirming the lability of the lactone ring. |
| 3% H₂O₂, RT | 48 hours | 98.9% | 1.1% | - | Compound is stable to oxidation. The aminothiazole is not readily oxidized. |
| Light Exposure | - | 99.5% | 0.5% | - | Compound is photostable. |
| Thermal (80°C, solid) | 7 days | 99.2% | 0.8% | - | Compound is thermally stable in its solid state. |
Diagram 2: Forced Degradation and Analysis Workflow This flowchart outlines the parallel stress conditions applied to the drug substance and the central role of the stability-indicating HPLC method in analyzing the outcomes.
Caption: Forced degradation study workflow as per ICH guidelines.
The Stability-Indicating Analytical Method
A robust analytical method is the cornerstone of any stability study. For a UV-active molecule like this, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the standard choice. The method must be validated according to ICH Q2(R2) guidelines to prove it is fit for purpose.[21][22][23][24][25]
Rationale: A stability-indicating method must be able to resolve the parent compound peak from all process-related impurities and degradation products. This ensures that any decrease in the parent peak area accurately reflects its degradation, rather than co-elution with an impurity.
Example HPLC Method Parameters:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm (the aminothiazole moiety should provide strong absorbance)
-
Injection Volume: 10 µL
This method must be validated for specificity by analyzing the stressed samples. Peak purity analysis using a photodiode array (PDA) detector is crucial to confirm that the parent peak is spectrally pure in all stressed samples, confirming no co-eluting degradants.
Conclusion and Implications for Drug Development
The comprehensive solubility and stability assessment of this compound provides critical, actionable insights.
-
Solubility Profile: The compound exhibits classic weak base behavior with pronounced pH-dependent solubility. While solubility is high in the acidic environment of the stomach, it drops significantly at neutral pH, which could pose a challenge for absorption in the intestine. This points towards the need for formulation strategies such as salt formation or the use of solubility-enhancing excipients.
-
Stability Profile: The defining chemical liability is the spiro-lactone, which undergoes rapid base-catalyzed hydrolysis. This indicates that liquid formulations would require a pH well below neutral (e.g., pH 4-5) to ensure an adequate shelf life. The compound is robust against oxidation, light, and heat, which simplifies manufacturing and packaging requirements.
The data gathered through these protocols forms the bedrock of the Chemistry, Manufacturing, and Controls (CMC) section of any regulatory submission. It enables scientists to develop a robust formulation, establish appropriate storage conditions and shelf-life, and ensure the final drug product delivered to patients is both safe and effective.
References
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [URL: https://www.ema.europa.eu/en/ich-q2-r2-validation-analytical-procedures-scientific-guideline]
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Investigating the mechanism of action of aminothiazole spiro-lactones
An In-depth Technical Guide to Investigating the Mechanism of Action of Aminothiazole Spiro-Lactones
Abstract
The confluence of privileged scaffolds in medicinal chemistry represents a rational strategy for the discovery of novel therapeutic agents. The 2-aminothiazole moiety is a cornerstone in numerous approved drugs, particularly in oncology, valued for its versatile binding properties.[1][2] Concurrently, the spiro-lactone framework is a well-established pharmacophore, most famously represented by mineralocorticoid receptor antagonists like spironolactone.[3][4] The novel combination of these two motifs into aminothiazole spiro-lactones presents a compelling, yet uncharacterized, chemical space. This guide, intended for researchers, scientists, and drug development professionals, outlines a systematic, multi-faceted approach to elucidating the mechanism of action (MOA) for this emergent class of compounds. We will move beyond rote protocols to explain the causal logic behind each experimental step, ensuring a self-validating and robust investigative cascade from initial phenotypic screening to precise target identification and pathway analysis.
Introduction: The Rationale for a Hybrid Scaffold
The 2-aminothiazole ring is a bioisostere for various functional groups, capable of forming critical hydrogen bonds and other non-covalent interactions within protein binding sites.[2][5] Its presence in drugs like Dasatinib underscores its success as a "hinge-binding" motif in protein kinases.[1][6] Spiro-lactones, characterized by a cyclic ester in a spirocyclic system, introduce rigid, three-dimensional complexity, which can enhance binding affinity and selectivity.[7][8]
The core hypothesis is that combining the target-interacting capabilities of the aminothiazole moiety with the unique conformational constraints of a spiro-lactone will yield compounds with novel selectivity and potency profiles. This guide provides the strategic framework and detailed methodologies to test this hypothesis and uncover the precise biological mechanisms at play.
The Investigative Workflow: A Phased Approach to MOA
A successful MOA investigation is not a linear path but an iterative process of hypothesis generation and testing. Our approach is divided into three core phases:
-
Phase 1: Broad-Spectrum Phenotypic and Target-Class Screening. The initial goal is to identify a clear biological effect and narrow the field of potential targets.
-
Phase 2: High-Confidence Target Validation. This phase uses orthogonal biochemical and biophysical methods to confirm direct target engagement and characterize the interaction.
-
Phase 3: Cellular Pathway and Functional Analysis. The final phase connects target engagement to the observed cellular phenotype by mapping its impact on downstream signaling pathways and cellular fate.
Caption: High-level workflow for MOA elucidation.
Phase 1 Protocols: From Phenotype to Putative Target
The initial challenge is to discern a signal from the noise. A broad screening approach is the most efficient way to generate initial hypotheses.
Protocol: Multi-Cell Line Cytotoxicity Screening
Causality: By screening against a diverse panel of cancer cell lines (e.g., the NCI-60), we can identify patterns of sensitivity. If a compound is highly effective against leukemia and colon cancer lines but not breast cancer lines, this pattern can be correlated with known molecular signatures of those cells, providing the first clue to the MOA.[1]
Methodology (MTT Assay):
-
Cell Plating: Seed cells from various cancer types into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
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Compound Treatment: Prepare a serial dilution of the aminothiazole spiro-lactone (e.g., from 100 µM to 1 nM). Add the compounds to the wells and incubate for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Staurosporine).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) for each cell line.
Protocol: Kinase Profiling Panel
Causality: The 2-aminothiazole scaffold is a known kinase hinge-binder.[6] Therefore, a logical next step is to screen the compound against a large panel of purified kinases. This quickly determines if the compound's activity falls within this well-established target class.
Methodology (Commercial Service):
-
Compound Submission: Provide the aminothiazole spiro-lactone at a specified concentration (typically 1 µM or 10 µM) to a commercial provider (e.g., Eurofins Discovery, Reaction Biology).
-
Assay: The service will perform radiometric or fluorescence-based assays against a panel of hundreds of purified protein kinases.
-
Data Reporting: Results are typically provided as percent inhibition relative to a control.
Data Presentation: The results from the kinase panel should be tabulated to clearly identify the most strongly inhibited kinases.
| Kinase Target | % Inhibition @ 1 µM | Kinase Family |
| PI3Kα | 95% | Lipid Kinase |
| mTOR | 88% | PIKK |
| AKT1 | 75% | AGC Kinase |
| CDK2 | 15% | CMGC Kinase |
| EGFR | 8% | Tyrosine Kinase |
Table 1: Hypothetical data from a kinase profiling screen, implicating the PI3K/AKT/mTOR pathway.
Phase 2 Protocols: Validating the Molecular Target
Profiling data provides strong leads, but not definitive proof. The next steps must rigorously validate the interaction between the compound and its putative target(s) using orthogonal assays.
Caption: The target validation workflow.
Protocol: In Vitro Enzyme Inhibition Assay (IC50 Determination)
Causality: This assay quantifies the potency of the compound against the purified enzyme target identified in Phase 1. It establishes a dose-response relationship, a critical component of SAR (Structure-Activity Relationship) studies.[9]
Methodology (ADP-Glo™ for PI3Kα):
-
Reaction Setup: In a 384-well plate, add PI3Kα enzyme, the lipid substrate (PIP2), and varying concentrations of the aminothiazole spiro-lactone.
-
Kinase Reaction: Initiate the reaction by adding ATP. Incubate for 1 hour at room temperature. The enzyme will convert ATP to ADP.
-
ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase/luciferin reaction.
-
Readout: Measure the luminescence signal. The signal intensity is directly proportional to the amount of ADP produced and thus, the kinase activity.
-
Analysis: Plot the luminescence signal against the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Protocol: Biophysical Binding Assay (Surface Plasmon Resonance - SPR)
Causality: An IC50 value demonstrates inhibition of function but not necessarily direct binding; the compound could be an allosteric modulator or an assay interferent. SPR provides unequivocal, real-time proof of a direct physical interaction and measures its kinetics.[10][11]
Methodology:
-
Chip Preparation: Covalently immobilize the purified target protein (e.g., PI3Kα) onto a sensor chip.
-
Analyte Injection: Flow a series of concentrations of the aminothiazole spiro-lactone across the chip surface.
-
Association Phase: Monitor the increase in the SPR signal (measured in Response Units, RU) as the compound binds to the immobilized protein. This provides the association rate constant (k_on).
-
Dissociation Phase: Flow buffer over the chip. Monitor the decrease in the SPR signal as the compound dissociates. This provides the dissociation rate constant (k_off).
-
Analysis: Fit the sensorgram data to a binding model (e.g., 1:1 Langmuir) to determine k_on, k_off, and the equilibrium dissociation constant (K_D = k_off / k_on).
Data Presentation: Combine biochemical and biophysical data for a comprehensive view of the compound-target interaction.
| Compound | IC50 (nM) [Biochemical] | K_D (nM) [Biophysical] | k_on (1/Ms) | k_off (1/s) | Residence Time (1/k_off) |
| ATSL-01 | 120 | 150 | 1.5 x 10^5 | 2.2 x 10^-2 | 45 seconds |
Table 2: Integrated data validating target interaction and quantifying potency and binding kinetics.
Phase 3 Protocols: Linking Target to Cellular Function
With a validated target, the final step is to demonstrate that engagement of this target in a living cell leads to the observed phenotype (e.g., cell death).
Signaling Pathway Analysis
Causality: If the compound inhibits PI3Kα, we expect to see a reduction in the phosphorylation of its downstream substrates, such as AKT and S6K. This confirms the mechanism is active within the cellular context.
Caption: The PI3K/AKT/mTOR signaling pathway.
Protocol: Western Blot for Phospho-Proteins
-
Cell Treatment: Treat sensitive cells (identified in Phase 1) with the compound at 1x, 5x, and 10x its IC50 value for 2-4 hours.
-
Lysis: Harvest and lyse the cells to extract total protein.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane and incubate with primary antibodies overnight (e.g., anti-p-AKT(S473), anti-total-AKT, anti-p-S6, anti-total-S6, and a loading control like GAPDH).
-
Secondary Antibody & Imaging: Incubate with an HRP-conjugated secondary antibody and detect the signal using an ECL substrate and an imager.
-
Analysis: Quantify band intensities. A potent on-target inhibitor should show a dose-dependent decrease in the p-AKT/total-AKT ratio.
Protocol: Cell Fate Assays
Causality: These assays provide the ultimate link between the molecular mechanism and the biological outcome. Cell cycle arrest and apoptosis are common functional consequences of inhibiting pro-proliferative pathways like PI3K/AKT.[12]
Methodology (Annexin V/PI Flow Cytometry for Apoptosis):
-
Treatment: Treat cells with the compound for 24-48 hours.
-
Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Analysis:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant to measure the induction of apoptosis.
-
Conclusion and Future Directions
This guide presents a rigorous, integrated workflow for elucidating the mechanism of action of novel aminothiazole spiro-lactones. By systematically progressing from broad phenotypic observation to specific target validation and functional analysis, researchers can build a high-confidence, data-driven narrative for their compounds. This framework is not merely a collection of protocols but a logical and self-validating system designed to meet the high standards of modern drug discovery. The key to success lies in the thoughtful integration of these methods, allowing the data from one experiment to logically inform the design of the next. Future work would involve expanding into in vivo xenograft models to confirm anti-tumor activity and performing ADME/Tox studies to assess the drug-like properties of lead candidates.[13][14]
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The 2-Aminothiazole Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The 2-aminothiazole moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile pharmacological profile. This technical guide provides a comprehensive review of 2-aminothiazole derivatives in drug discovery, delving into their synthesis, multifaceted biological activities, and mechanisms of action across various therapeutic areas. By synthesizing field-proven insights with technical accuracy, this document serves as an essential resource for researchers and scientists engaged in the development of novel therapeutics. We will explore the pivotal role of this scaffold in anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, supported by quantitative data, detailed experimental protocols, and visual representations of key molecular pathways.
Introduction: The Ascendancy of the 2-Aminothiazole Core
The landscape of medicinal chemistry is continually evolving, with an ever-present demand for novel molecular scaffolds that can be readily functionalized to generate libraries of bioactive compounds. Among these, the 2-aminothiazole ring system has emerged as a "privileged structure," a testament to its ability to interact with a wide range of biological targets and exhibit a broad spectrum of pharmacological activities.[1][2] This five-membered heterocycle, containing both nitrogen and sulfur, is a key constituent in numerous natural products, most notably Vitamin B1 (Thiamine).[1] Its synthetic derivatives, however, have demonstrated a far-reaching therapeutic potential, leading to the development of several clinically approved drugs.[3][4]
The chemical tractability of the 2-aminothiazole core allows for facile and diverse substitutions at various positions of the ring, enabling fine-tuning of its physicochemical properties and biological activity. This has led to the discovery of potent and selective agents with applications ranging from oncology and infectious diseases to inflammatory disorders and neurodegeneration.[1][5] This guide will provide an in-depth exploration of the synthesis, biological evaluation, and therapeutic applications of 2-aminothiazole derivatives, offering a valuable resource for the rational design of next-generation therapeutics.
The Broad Pharmacological Spectrum of 2-Aminothiazole Derivatives
The therapeutic versatility of 2-aminothiazole derivatives is remarkable, with documented activity against a plethora of diseases. This broad bioactivity stems from the scaffold's ability to engage with a diverse array of enzymes and receptors. The following sections will detail the key therapeutic areas where this scaffold has made a significant impact.
Anticancer Activity: A Cornerstone of 2-Aminothiazole Research
The development of novel anticancer agents is a primary focus of modern drug discovery, and 2-aminothiazole derivatives have proven to be a particularly fruitful area of investigation.[6] These compounds have demonstrated potent cytotoxic and antiproliferative effects against a wide range of human cancer cell lines, including those of the breast, lung, colon, and central nervous system. The anticancer efficacy of these derivatives is often attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[7]
Notably, the 2-aminothiazole scaffold is a fundamental component of clinically successful anticancer drugs such as Dasatinib , a potent Abl and Src family tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia, and Alpelisib , a PI3Kα inhibitor for certain types of breast cancer.[3][8]
Table 1: Anticancer Activity of Representative 2-Aminothiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action (where known) | Reference |
| Dasatinib | K563 (Leukemia) | < 1 | Bcr-Abl Tyrosine Kinase Inhibitor | [8] |
| Alpelisib | Breast Cancer Lines | Varies | PI3Kα Inhibitor | [8] |
| Compound 21 (Dasatinib analog) | K563 (Leukemia) | 16.3 | Antiproliferative | [8] |
| Compound 27 | HeLa, A549 | 1.6 (HeLa) | Antiproliferative | [8] |
| Compound 28 | HT29 (Colon) | 0.63 | Antiproliferative | [8] |
| Compounds 23 & 24 | HepG2, PC12 | 0.51-0.57 (HepG2), 0.298-0.309 (PC12) | Dual Antitumor Efficacy | [8] |
Antimicrobial Activity: Combating Infectious Diseases
The rise of antimicrobial resistance necessitates the urgent development of new classes of anti-infective agents. 2-Aminothiazole derivatives have demonstrated significant promise in this arena, exhibiting potent activity against a range of bacterial and fungal pathogens.[9][10] Their mechanism of action in bacteria is often linked to the inhibition of essential enzymes such as MurB, which is involved in peptidoglycan biosynthesis.[11] In fungi, they have been shown to target enzymes like CYP51, crucial for ergosterol biosynthesis.[11]
A notable advantage of some 2-aminothiazole derivatives is their enhanced water solubility compared to isosteric counterparts like 2-aminooxazoles, which can improve their pharmacokinetic profiles.[12]
Anti-inflammatory Properties: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. 2-Aminothiazole derivatives have been investigated for their anti-inflammatory potential, with studies demonstrating their ability to modulate key inflammatory pathways.[1] For instance, certain derivatives have been shown to inhibit the production of nitric oxide (NO) and the release of glycosaminoglycans (GAGs) in cartilage explants treated with interleukin-1β, suggesting a potential role in treating osteoarthritis.[13]
Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases
Neurodegenerative diseases such as Alzheimer's and prion diseases represent a significant unmet medical need. Emerging research has highlighted the potential of 2-aminothiazole derivatives as neuroprotective agents.[14] In models of Alzheimer's disease, these compounds have been shown to inhibit tau-induced neuronal toxicity at nanomolar concentrations.[15] Furthermore, screenings have identified 2-aminothiazoles as potent inhibitors of prion (PrPSc) formation, suggesting their therapeutic potential in treating these fatal neurodegenerative disorders.[16]
Synthetic Strategies for 2-Aminothiazole Derivatives
The synthesis of 2-aminothiazole derivatives is well-established in the field of organic chemistry, with the Hantzsch thiazole synthesis being the most classical and widely employed method.[8][17] This versatile reaction typically involves the condensation of an α-haloketone with a thiourea derivative.
The Hantzsch Thiazole Synthesis: A Foundational Protocol
The Hantzsch synthesis provides a straightforward and efficient route to a wide variety of substituted 2-aminothiazoles. The general reaction scheme is depicted below.
Caption: Generalized Hantzsch Thiazole Synthesis Workflow.
Step-by-Step Experimental Protocol for a Generic Hantzsch Synthesis:
-
Reactant Preparation: Dissolve the α-haloketone (1 equivalent) and the substituted thiourea (1.1 equivalents) in a suitable solvent such as ethanol or isopropanol.
-
Reaction Initiation: Heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.
Causality Behind Experimental Choices: The use of a slight excess of thiourea ensures the complete consumption of the α-haloketone. The choice of solvent is critical and is typically a polar protic solvent that can facilitate the reaction. Refluxing provides the necessary activation energy for the condensation and cyclization steps.
Modern Synthetic Approaches
While the Hantzsch synthesis remains a cornerstone, several modern variations and alternative methods have been developed to improve yields, reduce reaction times, and expand the scope of accessible derivatives. These include one-pot syntheses from methyl aryl ketones and thiourea catalyzed by iron-iodine, and the use of Weinreb amides as versatile intermediates.[17][18]
Mechanism of Action: Unraveling the Molecular Interactions
The diverse biological activities of 2-aminothiazole derivatives are a direct consequence of their ability to interact with a wide array of biological targets. Understanding these molecular interactions is crucial for the rational design of more potent and selective drug candidates.
Kinase Inhibition: A Dominant Anticancer Mechanism
A significant number of 2-aminothiazole-based anticancer agents function as kinase inhibitors. The 2-aminothiazole scaffold can act as a hinge-binding motif, forming key hydrogen bonds with the backbone of the kinase hinge region. This is exemplified by Dasatinib's interaction with the Abl kinase domain.
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Methodological & Application
Application Note: A Step-by-Step Synthesis Protocol for 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one
Abstract
This document provides a comprehensive, three-stage protocol for the synthesis of the novel heterocyclic compound, 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one. The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This guide details a robust synthetic strategy commencing with the construction of a key spirocyclic ketone intermediate, followed by a regioselective α-bromination, and culminating in the classical Hantzsch thiazole synthesis.[3][4] The protocol is designed for researchers in organic synthesis and drug development, providing in-depth explanations for experimental choices, detailed procedural steps, and necessary characterization data.
Introduction and Synthetic Strategy
The target molecule, this compound, integrates a spirocyclic lactone with a 2-aminothiazole ring. This combination of structural motifs presents an interesting scaffold for exploring new chemical space in drug discovery. The synthetic approach is designed to be logical and efficient, building complexity through well-established and reliable chemical transformations.
The overall synthetic pathway is depicted below:
Sources
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- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening Assays for Modulators of 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one Activity
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust high-throughput screening (HTS) assays to identify and characterize modulators of the biological activity of 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one. While the specific biological target of this compound is not yet fully elucidated, its structure, featuring a 2-aminothiazole moiety, suggests potential interactions with a range of biological targets, including kinases, proteases, or G-protein coupled receptors (GPCRs), known to be modulated by this scaffold[1]. This guide details two distinct, robust HTS-compatible methodologies: a target-agnostic cell-based reporter assay and a target-focused biochemical assay, Fluorescence Polarization. We provide detailed, step-by-step protocols, data analysis guidelines, and quality control metrics to ensure the generation of high-quality, reproducible data.
Introduction: Rationale and Strategy
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify molecules that modulate a specific biological pathway or target.[2][3] The compound this compound presents a novel chemical scaffold with potential therapeutic applications. The 2-aminothiazole core is a privileged structure in medicinal chemistry, known to interact with a variety of protein targets.[1] Given the nascent stage of research for this particular molecule, a dual-pronged screening approach is recommended:
-
Phenotypic, Cell-Based Screening: This approach assesses the compound's effect on a cellular pathway of interest without a priori knowledge of the specific molecular target.[4] A reporter gene assay is an ideal platform for this, offering a quantifiable readout of transcriptional activation or inhibition.[5][6]
-
Target-Based Biochemical Screening: If a putative target class is identified (e.g., a kinase or a protein with a known binding partner), a direct binding assay like Fluorescence Polarization (FP) can be employed.[7][8][9] FP is a homogenous assay that measures the binding of a small fluorescently labeled molecule to a larger protein, making it highly suitable for HTS.[7][8]
This application note will provide detailed protocols for both a generic, adaptable cell-based reporter assay and a competitive binding FP assay.
Assay Principle Visualization
To clarify the fundamental mechanisms of the selected HTS assays, the following diagrams illustrate their core principles.
Caption: Core principles of the HTS assays described.
Protocol 1: Competitive Binding Fluorescence Polarization (FP) Assay
This protocol is designed to identify compounds that compete with a known fluorescent ligand for binding to a purified protein target.
Rationale and Experimental Design
FP measures the change in the rotational speed of a fluorescent molecule upon binding to a larger partner.[7][8] A small, fluorescently-labeled tracer molecule tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to a large protein, its tumbling slows, and the emitted light is more polarized.[9] Test compounds that bind to the protein and displace the tracer will cause a decrease in fluorescence polarization, providing a direct measure of competitive binding.
Materials and Reagents
| Reagent/Material | Supplier | Catalog # | Storage |
| Purified Target Protein | In-house/Vendor | - | -80°C |
| Fluorescent Tracer | Custom Synthesis/Vendor | - | -20°C, light-protected |
| This compound | In-house/Vendor | - | Room Temperature |
| Assay Buffer (e.g., PBS, 0.01% Triton X-100) | Standard Lab Supply | - | Room Temperature |
| DMSO, ACS Grade | Standard Lab Supply | - | Room Temperature |
| 384-well, low-volume, black plates | Recommended Vendor | - | Room Temperature |
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare a 2X working solution of the target protein in assay buffer.
-
Prepare a 2X working solution of the fluorescent tracer in assay buffer. The optimal concentration should be at or below the Kd for its interaction with the target protein.[10]
-
Prepare a dilution series of the test compound, this compound, in DMSO. Then, create a 100X intermediate plate in assay buffer.
-
-
Assay Plate Preparation:
-
Using an automated liquid handler, dispense 0.5 µL of compound from the intermediate plate into the wells of a 384-well assay plate.
-
Include controls: positive control (no compound, only DMSO) and negative control (no protein, only DMSO).
-
-
Reaction Assembly:
-
Add 12.5 µL of the 2X target protein solution to all wells except the negative controls.
-
Add 12.5 µL of assay buffer to the negative control wells.
-
Incubate for 15 minutes at room temperature to allow for compound-protein binding.
-
Add 12.5 µL of the 2X fluorescent tracer solution to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Measure fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters.
-
FP Workflow Diagram
Caption: Step-by-step workflow for the FP assay.
Protocol 2: Cell-Based Luciferase Reporter Gene Assay
This protocol is designed to identify if this compound can modulate a specific signaling pathway that results in the expression of a luciferase reporter gene.
Rationale and Experimental Design
Reporter gene assays are a powerful tool for monitoring the activity of specific signaling pathways within a cellular context.[5][11] Cells are engineered to express a reporter gene, such as luciferase, under the control of a promoter containing response elements for a particular transcription factor.[6] Activation or inhibition of the upstream signaling pathway leads to a corresponding change in luciferase expression, which can be quantified as a luminescent signal.[5] This assay can be configured to detect both agonists and antagonists of the pathway.
Materials and Reagents
| Reagent/Material | Supplier | Catalog # | Storage |
| Reporter Cell Line (e.g., HEK293 with ISRE-Luciferase) | In-house/Vendor | - | Liquid Nitrogen |
| Cell Culture Medium (e.g., DMEM) | Standard Lab Supply | - | 4°C |
| Fetal Bovine Serum (FBS) | Standard Lab Supply | - | -20°C |
| Pathway Agonist (e.g., IFN-γ for ISRE) | Recommended Vendor | - | -20°C |
| This compound | In-house/Vendor | - | Room Temperature |
| Luciferase Assay Reagent (e.g., Bright-Glo) | Recommended Vendor | - | -20°C |
| 384-well, solid white, tissue-culture treated plates | Recommended Vendor | - | Room Temperature |
Step-by-Step Protocol
-
Cell Culture and Plating:
-
Culture the reporter cell line according to standard protocols.
-
On the day of the assay, harvest cells and resuspend in assay medium (low serum) to a density of 2,500 cells/15 µL.
-
Dispense 15 µL of the cell suspension into each well of a 384-well white plate.
-
-
Compound and Agonist Addition (for antagonist screening):
-
Prepare a dilution series of the test compound in assay medium.
-
Add 5 µL of the compound dilution to the appropriate wells.
-
Add 5 µL of a pre-determined EC80 concentration of the pathway agonist to all wells except the negative controls. Add 5 µL of assay medium to negative control wells.
-
-
Incubation:
-
Incubate the plates for 6-18 hours (pathway-dependent) at 37°C in a humidified CO2 incubator.
-
-
Lysis and Luminescence Reading:
-
Equilibrate the plates and the luciferase assay reagent to room temperature.
-
Add 25 µL of the luciferase reagent to each well.
-
Incubate for 5 minutes at room temperature to ensure complete cell lysis.
-
Measure luminescence using a plate reader.
-
Reporter Assay Workflow Diagram
Caption: Step-by-step workflow for the cell-based reporter assay.
Data Analysis and Quality Control
Rigorous quality control (QC) and standardized data analysis are critical for the success of any HTS campaign.[3][12]
Data Normalization
Raw data from the plate reader should be normalized to the on-plate controls to account for plate-to-plate variability. For an inhibition assay, the percentage of inhibition can be calculated as follows:
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))
Where:
-
Signal_Compound is the signal from a well with the test compound.
-
Signal_Positive is the average signal from the positive control wells (e.g., DMSO only).
-
Signal_Negative is the average signal from the negative control wells (e.g., no protein or no agonist).
Quality Control Metrics
The performance of each assay plate should be evaluated using statistical metrics to ensure data quality. The Z'-factor is a widely accepted metric for HTS assay quality.[13][14]
Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|
Where:
-
SD is the standard deviation.
-
Mean is the average signal.
Table of Z'-Factor Interpretation:
| Z'-Factor Value | Assay Quality | Recommendation |
| > 0.5 | Excellent | Proceed with HTS |
| 0 to 0.5 | Marginal | Assay may be acceptable, but requires optimization |
| < 0 | Unacceptable | Assay failed; requires significant troubleshooting |
An excellent assay should consistently produce a Z'-factor greater than 0.5.[15]
Conclusion
The protocols outlined in this application note provide a robust framework for conducting high-throughput screening to identify and characterize the biological activity of this compound. The dual-pronged approach, combining a target-agnostic cell-based assay with a target-specific biochemical assay, offers a comprehensive strategy for elucidating the compound's mechanism of action. Adherence to the detailed protocols and stringent quality control measures will ensure the generation of reliable and actionable data, accelerating the drug discovery process.
References
- Vertex AI Search. (n.d.). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format.
- Vertex AI Search. (n.d.). Fluorescence polarization assay to quantify protein-protein interactions in an HTS format.
- BMG LABTECH. (n.d.). AlphaScreen.
- News-Medical.Net. (2024, May 30). Advances in High-Throughput Screening for Novel Antimicrobial Compounds.
- Revvity. (n.d.). AlphaLISA and AlphaScreen No-wash Assays.
- Wikipedia. (n.d.). High-throughput screening.
- Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay.
- Technology Networks. (2025, March 2). The High-Throughput Screening Transformation in Modern Drug Development.
- BIT 479/579 High-throughput Discovery. (n.d.). What Metrics Are Used to Assess Assay Quality?.
- slideshare.net. (2014, April 8). Data analysis approaches in high throughput screening.
- NIH. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review.
- Bentham Science. (2005, September 1). HTS Quality Control and Data Analysis: A Process to Maximize Information from a High-Throughput Screen.
- INDIGO Biosciences. (n.d.). What are the Steps of a Reporter Gene Assay?.
- BenchChem. (n.d.). Application Notes and Protocols for Cell-Based Reporter Assays for 2',3'-cGAMP Activity.
- NIH. (2018, April 10). Quantitative High-Throughput Screening Using a Coincidence Reporter Biocircuit.
- YouTube. (2022, September 14). Using Luciferase Reporter Cell Lines for High Throughput Screening Readouts.
- MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
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Application Notes & Protocols: In Vivo Evaluation of 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo animal studies to evaluate the novel chemical entity, 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one. Lacking direct published data on this specific molecule, this guide establishes a robust investigational framework by analyzing its core chemical motifs: the 2-aminothiazole scaffold and the spiro-lactone moiety. Based on the well-documented biological activities of these structural components, we propose a tiered approach focusing on initial safety and pharmacokinetic assessments, followed by efficacy testing in oncology and inflammatory disease models. Each section details the scientific rationale, step-by-step protocols, and critical data interpretation points to ensure a scientifically rigorous evaluation.
Scientific Rationale: Deconstructing the Molecule for Predictive Insights
The rational design of an in vivo testing strategy for a new chemical entity (NCE) begins with a predictive assessment based on its structure. The compound, this compound, contains two key pharmacophores that are prevalent in a wide range of biologically active molecules.
-
The 2-Aminothiazole Scaffold: This heterocyclic moiety is a cornerstone in medicinal chemistry, found in numerous approved drugs.[1] Its derivatives are widely reported to possess potent anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[2][3][4] This suggests that our target compound has a high probability of modulating pathways involved in cell proliferation and immune responses.[2][3]
-
The Spiro-Lactone Moiety: The "1-oxa-spiro[4.5]decan-2-one" component describes a spirocyclic lactone. Spiro-compounds are of great interest due to their presence in numerous natural products with pharmacological properties.[5] Specifically, spirolactones have demonstrated cytotoxic, anti-cancer, and anti-inflammatory activities.[5] The well-known drug Spironolactone, a steroidal spirolactone, acts as a potent antagonist of the mineralocorticoid receptor and also exhibits antiandrogenic effects.[6][7][8][9]
Based on this substructure analysis, the primary therapeutic hypotheses for this NCE are in oncology and autoimmune/inflammatory diseases . Therefore, the subsequent in vivo testing strategy is designed to probe these potential activities following essential safety and pharmacokinetic profiling.
Foundational In Vivo Studies: Safety and Pharmacokinetics
Prior to any efficacy evaluation, the safety profile and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics of the compound must be determined. These initial studies are critical for establishing a safe and effective dosing range for subsequent experiments.[10][11]
Acute Oral Toxicity Assessment (OECD 423)
The first step is to determine the compound's intrinsic toxicity and to classify it according to the Globally Harmonized System (GHS). The Acute Toxic Class Method (OECD Guideline 423) is a stepwise procedure that uses a minimal number of animals to achieve this goal.[12][13][14][15]
Protocol: Acute Oral Toxicity - Acute Toxic Class Method
-
Animal Model: Female Sprague-Dawley rats (8-12 weeks old). Justification: Rodents are standard for initial toxicity tests, and regulatory guidelines often require testing in both rodent and non-rodent species for broader safety assessment.[16][17]
-
Housing: Animals should be housed in specific pathogen-free (SPF) conditions to avoid experimental variations caused by infections.[18]
-
Dose Selection: Based on the lack of prior data, a starting dose of 300 mg/kg is recommended.[12] Subsequent doses (5, 50, or 2000 mg/kg) are selected based on the outcome of the initial dose.[12]
-
Procedure:
-
Fast animals overnight prior to dosing.
-
Administer the compound orally (p.o.) via gavage to a single animal.
-
Observe the animal closely for the first 30 minutes, periodically for the first 24 hours, and daily thereafter for 14 days.[12]
-
If the animal survives, dose two additional animals at the same level.
-
If the animal dies, reduce the dose for the next step. If it shows no signs of toxicity, a higher dose can be used in the next step, up to a limit test of 2000 mg/kg.[12][19]
-
-
Observation Parameters: Record body weight changes, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), morbidity, and mortality.
-
Endpoint: The study concludes after 14 days. A full necropsy should be performed on all animals. The data allows for the estimation of the LD₅₀ cut-off value and classification of the substance.[12]
Rodent Pharmacokinetic (PK) Profiling
A PK study is essential to understand how the compound is processed by the body, which informs the dosing regimen (dose and frequency) for efficacy studies.[11][20][21]
Protocol: Single-Dose Pharmacokinetics in Mice
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Study Design: A typical study involves two routes of administration to determine oral bioavailability: intravenous (IV) and oral (PO).[22]
-
Groups:
-
Group 1: IV administration (e.g., 2 mg/kg)
-
Group 2: PO administration (e.g., 10 mg/kg)
-
(n=3-4 animals per time point)
-
-
Procedure:
-
Administer the compound to the respective groups.
-
Collect blood samples (e.g., via retro-orbital or submandibular bleed) at predetermined time points.[21]
-
Suggested IV time points: 2, 5, 15, 30 min, 1, 2, 4, 8, 24 hours.[22]
-
Suggested PO time points: 15, 30 min, 1, 2, 4, 8, 24 hours.[22]
-
Process blood to plasma and store at -80°C until analysis.
-
-
Bioanalysis: Develop and validate a sensitive LC-MS/MS method to quantify the concentration of the parent compound in plasma samples.[20]
-
Data Analysis: Calculate key PK parameters using software like Phoenix WinNonlin.
Table 1: Key Pharmacokinetic Parameters to Determine
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration. | Indicates the peak exposure after administration.[20] |
| Tmax | Time to reach Cmax. | Shows the rate of absorption. |
| AUC | Area Under the Curve (plasma concentration vs. time). | Represents total drug exposure over time. |
| t½ | Half-life. | The time it takes for the drug concentration to decrease by half, indicating the rate of elimination.[20] |
| CL | Clearance. | The rate at which the drug is eliminated from the body.[20] |
| Vss | Volume of Distribution at steady-state. | Indicates the extent of drug distribution into tissues versus plasma.[20] |
| F (%) | Oral Bioavailability (AUC_oral / AUC_iv) x 100. | The fraction of the oral dose that reaches systemic circulation. |
Efficacy Evaluation: Oncology Models
Given the strong association of 2-aminothiazole derivatives with anticancer activity, evaluating the compound in relevant cancer models is a primary objective.[23][24][25] The choice between a syngeneic or xenograft model is critical and depends on the hypothesized mechanism of action.[26][27][28]
-
Syngeneic Models: Use immunocompetent mice and murine tumor cell lines. These are essential for evaluating immunotherapies or compounds that may modulate the host immune system to fight cancer.[26][27][29]
-
Xenograft Models: Involve implanting human tumor cells into immunodeficient mice. These models are preferred for assessing the direct cytotoxic or tumor-intrinsic effects of a compound on human cancers.[26][30][31]
Protocol: Subcutaneous Xenograft Tumor Growth Inhibition Study
This protocol assesses the compound's ability to inhibit the growth of human tumors in an immunodeficient host.[32][33]
-
Animal Model: Female athymic nude mice (Nu/Nu) or SCID mice (6-8 weeks old).
-
Cell Line Selection: Choose a human cancer cell line relevant to the therapeutic target (e.g., A549 for lung cancer, MCF-7 for breast cancer). Ensure cell lines are pathogen-tested.[34]
-
Tumor Implantation:
-
Inject 1-5 x 10⁶ cells subcutaneously into the right flank of each mouse.
-
Monitor tumor growth using calipers.
-
-
Randomization and Dosing:
-
When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 per group).
-
Group 1: Vehicle control (e.g., saline, DMSO/Cremophor solution).
-
Group 2: Test Compound (Dose 1, e.g., low dose derived from PK/Tox data).
-
Group 3: Test Compound (Dose 2, e.g., high dose).
-
Group 4: Positive Control (standard-of-care chemotherapy, e.g., Paclitaxel).
-
Administer treatment via the determined route (e.g., PO, IP) and schedule (e.g., daily, twice weekly) for 21-28 days.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
The primary endpoint is Tumor Growth Inhibition (TGI). TGI (%) = (1 - (Mean Tumor Volume_Treated / Mean Tumor Volume_Control)) x 100.
-
Secondary endpoints include tumor weight at necropsy and monitoring for signs of toxicity.
-
Euthanize mice if tumors exceed 2000 mm³ or if signs of significant morbidity appear.
-
Efficacy Evaluation: Inflammatory Disease Models
The anti-inflammatory potential of 2-aminothiazole derivatives warrants investigation in models of acute and chronic inflammation.[2][3]
Protocol: Lipopolysaccharide (LPS)-Induced Systemic Inflammation
This is a robust and highly reproducible model for evaluating the acute anti-inflammatory potential of a compound.[35] LPS, a component of gram-negative bacteria, induces a strong systemic inflammatory response characterized by the release of pro-inflammatory cytokines.[36][37][38]
-
Animal Model: Male BALB/c mice (8-10 weeks old).
-
Procedure:
-
Randomize mice into treatment groups (n=6-8 per group).
-
Group 1: Vehicle Control + Saline challenge.
-
Group 2: Vehicle Control + LPS challenge.
-
Group 3: Test Compound + LPS challenge.
-
Group 4: Positive Control (e.g., Dexamethasone) + LPS challenge.[35]
-
Pre-treat animals with the test compound or vehicle (e.g., 1 hour before challenge).
-
Administer LPS (e.g., 1-5 mg/kg) via intraperitoneal (IP) injection.[39]
-
Collect blood via cardiac puncture 2-4 hours post-LPS challenge.
-
-
Endpoint Analysis:
-
Measure plasma levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or multiplex bead array. A significant reduction in cytokine levels in the treatment group compared to the LPS-only group indicates anti-inflammatory activity.[38]
-
Protocol: Collagen-Induced Arthritis (CIA) in Rats
The CIA model is widely used for preclinical testing of anti-arthritic agents as it shares many pathological features with human rheumatoid arthritis (RA), including synovitis, pannus formation, and cartilage destruction.[18][40]
-
Animal Model: Female Lewis or Dark Agouti rats (8-10 weeks old).[18]
-
Induction of Arthritis:
-
Dosing Paradigms:
-
Prophylactic: Begin treatment on Day 0 (before immunization) to assess the compound's ability to prevent disease onset.
-
Therapeutic: Begin treatment after the onset of clinical signs (around day 11-14) to assess the ability to treat existing disease.[40]
-
-
Clinical Assessment:
-
Monitor animals daily for the onset of arthritis.
-
Score paw inflammation using a standardized arthritis index (e.g., 0-4 scale per paw, max score of 16).[18]
-
Measure paw thickness using calipers.
-
-
Endpoint Analysis (at study termination, e.g., Day 28):
Conclusion and Future Directions
This guide outlines a logical, tiered strategy for the initial in vivo characterization of this compound. By systematically evaluating its safety, pharmacokinetic profile, and efficacy in well-validated oncology and inflammation models, researchers can generate the critical data needed to establish proof-of-concept and guide further development. Positive results in these models would justify more advanced studies, including orthotopic tumor models, chronic toxicity assessments, and investigation into specific molecular mechanisms of action. The careful selection of animal models and adherence to robust, standardized protocols are paramount for ensuring the translatability of preclinical findings.[17][42][43][44]
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Application Note: High-Throughput Quantification of 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one using HPLC-UV and LC-MS/MS
Abstract
This application note presents robust and validated High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the accurate quantification of 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one. This novel heterocyclic compound, featuring a unique spirocyclic and aminothiazole moiety, requires sensitive and selective analytical methods for its determination in various matrices during drug discovery and development. The developed protocols are designed for researchers, scientists, and drug development professionals, providing detailed, step-by-step methodologies and the scientific rationale behind the experimental choices. Both methods have been validated in accordance with the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) guidelines.[1][2][3][4][5][6]
Introduction
This compound is a promising pharmaceutical candidate with a complex chemical structure. Accurate quantification of this molecule is critical for pharmacokinetic studies, formulation development, and quality control. The presence of a chromophore in the aminothiazole ring allows for UV detection, making HPLC-UV a suitable technique for routine analysis and quality control where high concentrations are expected. For bioanalytical applications requiring high sensitivity and selectivity to measure low concentrations in complex biological matrices, a more sophisticated LC-MS/MS method is indispensable.[7][8] This document provides comprehensive protocols for both analytical techniques.
Chemical Structure of this compound:
-
Molecular Formula: C12H16N2O2S
-
Molecular Weight: 252.33 g/mol [9]
-
Key Structural Features: Aminothiazole ring, spiro[4.5]decane system, and a lactone group.
HPLC-UV Method for Quantification
The HPLC-UV method is designed for the quantification of the analyte in drug substance and formulated products. The method leverages a reversed-phase separation mechanism, which is well-suited for moderately polar compounds like the target analyte.
Rationale for Method Development
The selection of a C18 stationary phase is based on the hydrophobic nature of the spiro[4.5]decane moiety.[10] The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, is chosen to ensure good peak shape and retention. Formic acid aids in protonating the basic aminothiazole group, which minimizes peak tailing and improves chromatographic resolution.[11] The detection wavelength of 238 nm was selected based on the UV spectrum of the compound, corresponding to a region of maximum absorbance for similar thiazole derivatives.[12]
Experimental Protocol
Instrumentation and Materials:
-
HPLC system with a UV/Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Formic acid (ACS grade)
-
Ultrapure water
-
Reference standard of this compound
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 238 nm |
| Run Time | 10 minutes |
Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of acetonitrile.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Dissolve the sample in acetonitrile to an expected concentration within the calibration range and filter through a 0.45 µm syringe filter before injection.
Method Validation Summary
The method was validated according to ICH Q2(R1) guidelines.[13]
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2 - 101.5% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 1 µg/mL |
| Specificity | No interference at the retention time of the analyte | Passed |
LC-MS/MS Method for Bioanalysis
For the quantification of this compound in biological matrices such as plasma, a highly sensitive and selective LC-MS/MS method is required. This method utilizes electrospray ionization (ESI) in positive ion mode, which is suitable for the basic aminothiazole moiety.
Rationale for Method Development
The choice of a shorter C18 column with smaller particles (e.g., 2.1 x 50 mm, 1.8 µm) allows for faster analysis times without compromising resolution.[14] The mobile phase composition is similar to the HPLC-UV method but may require optimization for MS compatibility and to minimize ion suppression.[11] Positive mode ESI is selected due to the presence of the basic amino group, which is readily protonated. The precursor ion ([M+H]⁺) and a stable product ion are selected for Multiple Reaction Monitoring (MRM) to ensure high selectivity and sensitivity.[14] Sample preparation is a critical step in bioanalysis to remove proteins and other matrix components that can interfere with the analysis.[15][16][17][18][19] Protein precipitation is a simple and effective method for this purpose.[16]
Experimental Protocol
Instrumentation and Materials:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (LC-MS grade)
-
Internal Standard (IS): A structurally similar compound or a stable isotope-labeled version of the analyte.
-
Human plasma
LC Conditions:
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 10-90% B over 3 minutes, hold at 90% B for 1 minute, re-equilibrate at 10% B for 1 minute |
MS/MS Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte) | m/z 253.1 → [Product Ion] |
| MRM Transition (IS) | [Precursor Ion] → [Product Ion] |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Collision Gas | Argon |
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Method Validation Summary
The bioanalytical method was validated according to FDA and ICH M10 guidelines.[1][2][4][6]
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (R²) | ≥ 0.99 | 0.998 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 5, with acceptable accuracy and precision | 0.5 ng/mL |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | < 8% |
| Recovery | Consistent and reproducible | > 85% |
| Stability | Within ±15% of nominal concentrations | Stable under tested conditions |
Workflow Diagrams
Caption: HPLC-UV method workflow from preparation to quantification.
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Application Notes and Protocols for Preclinical Formulation of 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one
Abstract
This document provides a comprehensive guide to the formulation strategies for the novel chemical entity (NCE), 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one, in preclinical studies. Given that a significant number of NCEs exhibit poor aqueous solubility, this guide is structured to address this common challenge, outlining a systematic approach from initial physicochemical characterization to the development of stable formulations for oral and intravenous administration.[1][2] The protocols and strategies detailed herein are designed for researchers, scientists, and drug development professionals to enable robust and reliable preclinical evaluation of this promising compound. The core philosophy is to establish a formulation that ensures maximum exposure for safety and efficacy studies while minimizing formulation-induced variability.[3][4]
Introduction: The Formulation Challenge
The preclinical stage of drug development is a critical phase where the intrinsic safety and efficacy of a new chemical entity (NCE) are first evaluated in living organisms.[5] A significant hurdle in this phase is the formulation of the NCE, as up to 90% of compounds in the discovery pipeline exhibit poor water solubility.[3] This can lead to inadequate absorption and low bioavailability, potentially masking the true pharmacological potential of the compound or leading to erroneous toxicological assessments.[1]
This compound is a novel molecule with a complex heterocyclic structure. While specific physicochemical data is not widely available, its structure suggests a degree of lipophilicity which may correlate with poor aqueous solubility. The presence of an amino group on the thiazole ring offers a potential handle for salt formation to enhance solubility.[1] This guide, therefore, presents a logical, phase-appropriate workflow for developing suitable formulations for preclinical studies.
The primary goal is to develop simple, scalable, and safe formulations that deliver the required dose consistently across studies.[6] This involves a multi-pronged approach that begins with understanding the molecule's intrinsic properties and progresses through systematic screening of vehicles and solubilization technologies.
Physicochemical Characterization: The Foundation of Formulation
A thorough understanding of the drug candidate's physical and chemical properties is essential before any formulation work begins.[4] This preformulation data serves as the blueprint for designing a rational formulation strategy.
Key Physicochemical Parameters
The following parameters for this compound must be determined:
| Parameter | Experimental Method(s) | Rationale & Implication for Formulation |
| Aqueous Solubility | Shake-flask method at various pH values (e.g., 2.0, 4.5, 6.8, 7.4) | Determines intrinsic solubility and pH-dependent solubility. Crucial for assessing the feasibility of simple aqueous solutions and the potential benefit of pH adjustment or salt formation. |
| pKa | Potentiometric titration, UV-spectrophotometry, or computational prediction | Identifies ionizable groups (e.g., the amino group). Knowledge of the pKa is critical for selecting appropriate pH for solubilization and predicting in vivo dissolution behavior. |
| LogP / LogD | Shake-flask method (octanol/water), HPLC-based methods | Indicates the lipophilicity of the compound. High LogP values often correlate with poor aqueous solubility and may suggest the utility of lipid-based formulations.[7] |
| Solid-State Properties | X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) | Identifies the crystalline form (polymorphs) or if the material is amorphous. Different solid forms can have vastly different solubility and stability profiles.[2] |
| Chemical Stability | Forced degradation studies (acid, base, oxidation, light, heat) | Identifies potential degradation pathways and helps in selecting stable formulation components and storage conditions.[8] |
Protocol: pH-Solubility Profile Determination
-
Prepare a series of buffers at physiologically relevant pH values (e.g., 1.2, 2.0, 4.5, 6.8, 7.4).
-
Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Filter the samples to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Plot solubility (mg/mL or µg/mL) against pH to generate the pH-solubility profile.
Formulation Strategies for Oral Administration
Oral administration is the most common route in preclinical studies due to its clinical relevance and ease of administration.[3] The choice of formulation depends on the dose required and the physicochemical properties of the compound.
Decision Tree for Oral Formulation Selection
The following diagram illustrates a typical decision-making process for selecting an oral formulation strategy.
Caption: Decision workflow for oral formulation development.
Vehicle Screening for Oral Formulations
A tiered approach to screening is recommended, starting with simple systems and moving to more complex ones if required.
Table 2: Common Vehicles for Oral Preclinical Studies [6][9][10]
| Vehicle Type | Examples | Concentration Range (Typical) | Considerations |
| Aqueous | Water, 0.5% Methylcellulose (MC), 0.5% Carboxymethylcellulose (CMC) | N/A | Ideal for soluble compounds or suspensions. Low toxicity. |
| Co-solvents | Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Ethanol | 10-60% | Can significantly increase solubility but may cause precipitation upon dilution in the GI tract. Potential for vehicle-related toxicity at high concentrations.[1][11] |
| Surfactants | Polysorbate 80 (Tween® 80), Kolliphor® RH40 | 1-10% | Enhance wetting and solubilization via micelle formation. Often used in combination with co-solvents. |
| Lipid-based | Corn oil, Sesame oil, Miglyol® 812 | N/A | Suitable for highly lipophilic compounds. Can enhance lymphatic absorption.[7] |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 20-40% | Forms inclusion complexes to increase solubility. Potential for renal toxicity at high doses.[11] |
Protocol: Preparation of an Oral Co-solvent/Surfactant Formulation
This protocol describes the preparation of a formulation using PEG 400 and Polysorbate 80, a common combination for poorly soluble compounds.
-
Preparation of Vehicle: In a calibrated vessel, add 20% (v/v) of Polyethylene Glycol 400.
-
Add 5% (v/v) of Polysorbate 80 to the PEG 400 and mix thoroughly.
-
Add purified water to bring the volume to 100%, and mix until a homogenous solution is formed.
-
Drug Solubilization: Weigh the required amount of this compound to achieve the target concentration.
-
Slowly add the compound to the vehicle while stirring.
-
Use a vortex mixer or sonicator to aid dissolution. Gentle warming (e.g., to 40°C) may be applied if the compound is thermally stable.
-
Visually inspect for complete dissolution. The final formulation should be a clear solution.
-
Measure the final pH and store in an appropriate container, protected from light.
Formulation Strategies for Intravenous Administration
IV formulations are essential for determining absolute bioavailability and for certain toxicology studies.[1] The primary challenge is to develop a formulation that is sterile, free of particulates, and does not cause precipitation upon injection into the bloodstream.[12]
Key Considerations for IV Formulations
-
Solubility is paramount: The drug must be completely dissolved in the vehicle.[13]
-
Precipitation Risk: The formulation must remain stable upon dilution with blood. A simple in vitro test involves diluting the formulation 1:10 or 1:100 with saline or plasma and observing for any precipitation.
-
Tonicity and pH: The formulation should ideally be isotonic and have a pH close to physiological (7.4) to minimize injection site irritation and hemolysis.[13]
-
Excipient Safety: Only excipients with a proven safety record for parenteral administration should be used.
Protocol: Development of an IV Formulation using a Co-solvent System
This protocol outlines a common strategy using a co-solvent and a cyclodextrin.
Caption: Step-by-step workflow for preparing an IV formulation.
Detailed Steps:
-
Pre-computation: Determine the maximum allowable concentration of the organic co-solvent (e.g., DMSO is often kept below 10% of the final volume).
-
Drug Solubilization: Accurately weigh the required amount of this compound. Dissolve it in the smallest possible volume of the selected organic co-solvent (e.g., N-methyl-2-pyrrolidone or ethanol).[13]
-
Vehicle Preparation: In a separate sterile container, prepare the main vehicle by dissolving Hydroxypropyl-β-cyclodextrin (HP-β-CD) in saline (0.9% NaCl) to a final concentration of 20-40% (w/v).
-
Mixing: While vigorously stirring the HP-β-CD solution, slowly add the drug concentrate from step 2. The slow addition is critical to prevent immediate precipitation.
-
Final Volume Adjustment: Add saline to reach the final target volume and concentration.
-
pH Adjustment & Filtration: Check the pH and adjust to be near neutral (6.5-7.5) if necessary, using dilute HCl or NaOH. Sterile filter the final solution through a 0.22 µm PVDF or PES filter into a sterile vial.[13]
Stability Assessment of Preclinical Formulations
Ensuring the formulation is stable for the duration of the study is a regulatory requirement and critical for data integrity.[14][15] Stability studies should assess both the chemical purity of the drug and the physical properties of the formulation.
Types of Stability Studies
-
Forced Degradation: Exposes the formulation to harsh conditions (heat, light, pH extremes, oxidation) to identify potential degradation products and validate the stability-indicating nature of the analytical method.[8]
-
Short-Term (Accelerated) Stability: The formulation is stored at elevated temperatures (e.g., 40°C/75% RH) for a short period (e.g., 2-4 weeks) to quickly identify potential stability issues.[16]
-
Real-Time Stability: The formulation is stored under the intended storage conditions (e.g., refrigerated or room temperature) and tested at various time points (e.g., 0, 7, 14, 28 days) to cover the duration of the preclinical study.[17]
Protocol: Short-Term Stability of an Oral Suspension
-
Prepare a batch of the oral suspension formulation of this compound.
-
Dispense the formulation into multiple containers of the same type that will be used in the study.
-
Store the containers under the following conditions:
-
Refrigerated (2-8°C)
-
Room Temperature (25°C/60% RH)
-
Accelerated (40°C/75% RH)
-
-
At predetermined time points (e.g., T=0, 1, 2, and 4 weeks), remove a container from each storage condition.
-
Analyze the samples for the following attributes:
-
Visual Appearance: Color, clarity (for solutions), ease of resuspension (for suspensions).
-
pH Measurement.
-
Assay: Quantify the concentration of the active ingredient.
-
Purity/Related Substances: Use a stability-indicating HPLC method to detect and quantify any degradation products.
-
Particle Size Distribution (for suspensions): To check for crystal growth.
-
-
Acceptance Criteria: Typically, the concentration should remain within 90-110% of the initial value, and there should be no significant increase in degradation products or change in physical appearance.
Conclusion
The successful preclinical development of this compound is highly dependent on the development of appropriate formulations. The strategies outlined in this document provide a systematic and scientifically-grounded approach to tackling the common challenge of poor aqueous solubility. By conducting thorough physicochemical characterization and systematic screening of vehicles, researchers can develop robust oral and intravenous formulations. The implementation of phase-appropriate stability studies ensures the quality and integrity of the dosing preparations, ultimately leading to more reliable and interpretable data from pivotal preclinical safety and efficacy studies. This structured approach not only accelerates the development timeline but also builds a strong foundation for future clinical formulation development.
References
-
Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201–230. [Link]
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Ma, P., & Dong, X. (2018). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences, 107(10), 2561-2575. [Link]
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Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies. Expert Opinion on Drug Metabolism & Toxicology, 9(12), 1635–1646. [Link]
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Purdue University. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]
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Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies. PubMed. [Link]
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Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Altasciences. [Link]
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Rathore, R., et al. (2016). Development of Parenteral Formulation of Poorly Water Soluble Drugs: The Role of Novel Mixed-solvency Concept. Asian Journal of Pharmaceutics. [Link]
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Drug Development & Delivery. (2021). FORMULATION FORUM - Considerations in Formulation Development of Injectable Solutions. [Link]
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Catalent Pharma Solutions. (2018). The Importance of Formulation Design in Oral GLP Toxicology Studies. [Link]
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World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
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American Pharmaceutical Review. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]
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Natoli Scientific. (n.d.). Stability Testing – Onsite Preclinical Services to Support Your Product Development. [Link]
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Healing, G., et al. (2015). Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity. ResearchGate. [Link]
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American Chemical Society. (2015). Dose Escalation in Preclinical Toxicology and Pharmacodynamic Activity Studies. [Link]
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Matos, C., et al. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. PMC - NIH. [Link]
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Pharmaceutical Outsourcing. (2018). Designing Phase-Appropriate Stability Study Programs for Drug Substances and Drug Products. [Link]
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Coriolis Pharma. (2024). Stability Studies-Regulations, Patient Safety & Quality. [Link]
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Journal of Drug Delivery and Therapeutics. (2023). Advances in Solubility Enhancement of Poorly Soluble Drugs in Pharmaceutical Development: A Review of Current Techniques and Strategies. [Link]
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Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
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QualityHub. (2022). QHub Insights: How to Set Up Drug Stability Testing Program for Pharmaceuticals. [Link]
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Journal of Pharmaceutical Negative Results. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. [Link]
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International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]
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Journal of Pharmaceutical Research and Development. (2022). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. [Link]
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Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing. [Link]
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ResearchGate. (n.d.). The pharmaceutical development guidelines suggested by ICH, US FDA and EMA. [Link]
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SpectraBase. (n.d.). This compound. [Link]
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National Institute of Allergy and Infectious Diseases (NIAID). (2025). GENERIC PRECLINICAL DEVELOPMENT PLAN FOR HUMAN MONOCLONAL ANTIBODIES. [Link]
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Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements. [Link]
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PubChem. (n.d.). 1-Oxa-3-azaspiro(4.5)decan-2-one. [Link]
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PubChem. (n.d.). 1-Oxaspiro[4.5]decan-2-one. [Link]
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ATSpiroProbe-1: A Novel Covalent Molecular Probe for Profiling Serine Hydrolase Activity
An Application Note and Protocol Guide from the Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the application of ATSpiroProbe-1 , a novel molecular probe designed for the selective detection and profiling of active serine hydrolases. The probe, chemically identified as 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one, features a unique architecture combining a 2-aminothiazole recognition motif with a conformationally restricted spirocyclic lactone. This lactone acts as a reactive "warhead," forming a stable covalent bond with the catalytic serine residue within the active site of target hydrolases. This guide details the underlying mechanism, provides validated protocols for in vitro and in-cell applications, and offers insights into data interpretation and troubleshooting.
Introduction and Scientific Principle
The study of enzyme function within complex biological systems necessitates tools that can report on their catalytic activity, not merely their abundance. Activity-based probes (ABPs) have emerged as powerful chemical tools to address this need, enabling the profiling of active enzyme populations in their native environment.
ATSpiroProbe-1 is an innovative addition to the ABP toolkit. Its design is predicated on two key structural features:
-
Recognition Moiety (2-Aminothiazole): The 2-aminothiazole group is a well-established pharmacophore known to participate in specific hydrogen bonding and electrostatic interactions within enzyme active sites, providing a basis for selectivity towards certain enzyme families.
-
Covalent Warhead (Spirocyclic Lactone): The 1-oxa-spiro[4.5]decan-2-one is a strained lactone ring system. This electrophilic moiety is designed to be relatively stable in aqueous solution but highly reactive once positioned correctly within an enzyme's catalytic pocket. The active site serine nucleophile attacks the lactone's carbonyl carbon, leading to an irreversible acylation and covalent labeling of the enzyme.
The covalent nature of this interaction provides a durable signal and allows for downstream applications such as fluorescent imaging and proteomic identification of labeled targets.
Mechanism of Action: Covalent Inactivation
The proposed mechanism involves a two-step process, typical for covalent inhibitors targeting serine hydrolases.
Figure 1: Proposed mechanism of ATSpiroProbe-1 covalent modification of a target serine hydrolase.
Physicochemical and Spectroscopic Properties
Proper experimental design requires a clear understanding of the probe's physical and chemical characteristics. (Note: For this guide, a fluorescent tag is assumed to be conjugated to the probe for detection, or a secondary detection method like antibody-based detection of the tag is used).
| Property | Value | Notes |
| Chemical Formula | C₁₂H₁₆N₂O₂S | |
| Molecular Weight | 268.34 g/mol | |
| Purity | >98% (HPLC) | Essential for minimizing off-target effects. |
| Solubility | >20 mM in DMSO; <10 µM in PBS | Prepare concentrated stocks in anhydrous DMSO. |
| Appearance | White to off-white solid | |
| Storage | Store at -20°C or -80°C, desiccated. | Protect from light and moisture. |
Core Applications & Protocols
ATSpiroProbe-1 is a versatile tool suitable for multiple experimental workflows. Below are detailed protocols for its primary applications.
Application 1: In Vitro Enzyme Activity Profiling
This protocol allows for the rapid assessment of probe-enzyme kinetics and selectivity in a controlled, cell-free environment.
Workflow Overview
Figure 2: Workflow for in vitro labeling of target enzymes with ATSpiroProbe-1.
Detailed Step-by-Step Protocol
-
Reagent Preparation:
-
Enzyme Stock: Prepare a 1 mg/mL stock of your purified target enzyme in an appropriate storage buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5).
-
Probe Stock: Prepare a 10 mM stock solution of ATSpiroProbe-1 in anhydrous DMSO.
-
Reaction Buffer: Prepare a buffer suitable for your enzyme's activity (e.g., 50 mM HEPES, pH 7.4).
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine 45 µL of reaction buffer with 1 µL of enzyme stock (final concentration ~20 µg/mL).
-
Crucial Control: Prepare a negative control by heating the enzyme solution at 95°C for 10 minutes to denature it before adding the probe.
-
Initiate the reaction by adding 4 µL of a diluted ATSpiroProbe-1 working solution (prepare from the 10 mM stock) to achieve a final concentration of 1-10 µM.
-
Incubate at 37°C for 30 minutes. The optimal time and concentration should be determined empirically for each new target.
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding 15 µL of 4x SDS-PAGE loading buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol).
-
Boil the samples at 95°C for 5 minutes.
-
-
Gel Electrophoresis and Visualization:
-
Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel according to standard procedures.
-
Visualization: Without staining the gel with Coomassie or other dyes, immediately visualize the probe's signal using a fluorescence gel scanner. (Requires a fluorescently tagged version of the probe).
-
After scanning, the gel can be stained with Coomassie to visualize total protein loading.
-
-
Data Interpretation:
-
A fluorescent band at the molecular weight of your target enzyme indicates successful covalent labeling.
-
The signal should be absent or significantly reduced in the heat-inactivated control lane, confirming activity-dependent labeling.
-
Application 2: Cellular Imaging of Target Enzyme Activity
This protocol enables the visualization of active enzyme populations within fixed or live cells.
Workflow Overview
Figure 3: Workflow for cellular imaging using ATSpiroProbe-1.
Detailed Step-by-Step Protocol
-
Cell Culture:
-
Plate cells (e.g., HeLa, A549) on glass-bottom dishes or coverslips suitable for microscopy.
-
Allow cells to adhere and grow to 60-80% confluency.
-
-
Probe Labeling:
-
Prepare a 10 µM working solution of ATSpiroProbe-1 in fresh, serum-free cell culture medium.
-
Remove the old medium from the cells and wash once with warm PBS.
-
Add the probe-containing medium to the cells.
-
Incubate for 1-2 hours at 37°C in a CO₂ incubator.
-
Control: For a competition control, pre-incubate a separate set of cells with a known inhibitor of the target enzyme for 30 minutes before adding ATSpiroProbe-1.
-
-
Cell Fixation and Staining:
-
Remove the probe-containing medium and wash the cells three times with warm PBS to remove any unbound probe.
-
Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash twice with PBS.
-
(Optional) Counterstain nuclei by incubating with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes.
-
Wash twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a confocal microscope equipped with the appropriate laser lines and emission filters for the probe's fluorophore and DAPI.
-
-
Data Interpretation:
-
The spatial distribution of the fluorescent signal indicates the subcellular localization of the active target enzyme.
-
A significant reduction in fluorescence in the competition control sample validates the specificity of the probe for its intended target in the cellular context.
-
Trustworthiness and Self-Validation
To ensure the reliability of your results, every experiment should incorporate self-validating controls.
| Control Type | Purpose | Expected Outcome |
| Heat-Inactivated Enzyme | To confirm labeling is activity-dependent. | No fluorescent signal from the probe. |
| Competition with Known Inhibitor | To demonstrate target specificity. | Significant reduction or absence of probe signal. |
| Time and Concentration Titration | To optimize the signal-to-noise ratio. | Identify the conditions that yield maximal specific labeling with minimal background. |
| Knockdown/Knockout Cells | (Advanced) To definitively confirm the cellular target. | Loss of specific fluorescent signal in knockdown/knockout cells compared to wild-type. |
References
-
Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual review of biochemistry, 77, 383-414. [Link]
-
Sanman, L. E., & Bogyo, M. (2014). Activity-based profiling of proteases. Annual review of biochemistry, 83, 249-273. [Link]
-
Ayati, A., Moghimi, S., Salarinejad, S., Safavi, M., & Ardestani, S. K. (2015). A review on 2-aminothiazole-based scaffolds in medicinal chemistry. Combinatorial Chemistry & High Throughput Screening, 18(9), 811-829. [Link]
Application Notes and Protocols: In Vitro Assessment of Novel Thiazole Compounds' Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pressing Need for Novel Antimicrobial Agents
The rise of antimicrobial resistance (AMR) presents a formidable challenge to global public health. The diminishing efficacy of existing antibiotics necessitates the urgent discovery and development of new chemical entities with potent antimicrobial properties.[1] Thiazole derivatives, a class of five-membered aromatic heterocycles, have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities, including significant antibacterial and antifungal effects.[1][2][3][4] This document, designed for drug discovery and microbiology professionals, provides a comprehensive guide to the essential in vitro protocols required to rigorously evaluate the antimicrobial potential of novel thiazole compounds.
Our focus is on establishing a robust, self-validating series of experiments that not only quantify antimicrobial activity but also provide initial insights into the mechanism and spectrum of action. The protocols detailed below adhere to the principles outlined by leading standardization bodies, such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and reproducibility.[5][6][7][8]
Foundational Assays: Quantifying Antimicrobial Potency
The initial assessment of a novel thiazole compound revolves around determining its fundamental potency. This is primarily achieved through dilution and diffusion methods.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
Principle: The broth microdilution method is the gold standard for quantitatively measuring the in vitro activity of an antimicrobial agent.[5][9] It determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.[5][10][11] This assay involves challenging a standardized bacterial inoculum with a range of serially diluted compound concentrations in a liquid growth medium within a 96-well microtiter plate.[5][12]
Causality Behind Experimental Choices:
-
Standardized Inoculum: The bacterial density is adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) to ensure that the test outcome is not influenced by an overly high or low bacterial load.[10] This standardization is critical for inter-experimental and inter-laboratory reproducibility.
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): This is the recommended medium for susceptibility testing of non-fastidious, aerobically growing bacteria as its composition is well-defined and has minimal interference with the activity of most antimicrobial agents.[11]
-
Two-Fold Serial Dilutions: This geometric progression allows for the efficient screening of a wide range of concentrations to pinpoint the MIC.[5]
Experimental Protocol: Broth Microdilution
-
Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[10]
-
Dilute this adjusted suspension in the appropriate broth (e.g., CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10]
-
-
Compound Dilution Plate Preparation:
-
Prepare a stock solution of the novel thiazole compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform two-fold serial dilutions of the compound in broth to achieve a range of test concentrations (e.g., 64 µg/mL to 0.5 µg/mL).[10]
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[11]
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well (except the sterility control).
-
Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.[10]
-
-
MIC Determination:
Data Presentation: MIC Values
Summarize the results in a clear, tabular format for easy comparison.
| Test Microorganism | Gram Stain | Thiazole Compound ID | MIC (µg/mL) | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) |
| Staphylococcus aureus | Positive | TZC-001 | [Insert Data] | [Insert Data] |
| Escherichia coli | Negative | TZC-001 | [Insert Data] | [Insert Data] |
| Pseudomonas aeruginosa | Negative | TZC-001 | [Insert Data] | [Insert Data] |
| Candida albicans | N/A (Fungus) | TZC-001 | [Insert Data] | [Insert Data] |
Workflow Visualization: Broth Microdilution
Caption: Workflow for MIC determination by broth microdilution.
Agar Disk Diffusion (Kirby-Bauer Method)
Principle: This qualitative or semi-quantitative method assesses the susceptibility of a bacterium to an antimicrobial agent.[13][14] A paper disk impregnated with the test compound is placed on an agar plate swabbed with a bacterial lawn.[14][15] The compound diffuses into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear "zone of inhibition" will form where growth is prevented.[14][15]
Causality Behind Experimental Choices:
-
Mueller-Hinton Agar (MHA): This is the standard medium for disk diffusion as it has good batch-to-batch reproducibility, supports the growth of most common pathogens, and has minimal inhibitory components.[13]
-
Confluent Lawn of Growth: Streaking the plate in multiple directions ensures uniform bacterial growth, which is essential for obtaining circular and measurable inhibition zones.[16][17]
Experimental Protocol: Disk Diffusion
-
Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[14]
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum.[13] Remove excess fluid by pressing it against the inside of the tube.[16][17] Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure a confluent lawn of growth.[16][17]
-
Disk Application: Allow the plate to dry for 3-5 minutes.[16] Using sterile forceps, place a paper disk impregnated with a known concentration of the thiazole compound onto the agar surface.[13][17] Gently press the disk to ensure complete contact.[16]
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.[13]
-
Result Measurement: Measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or calipers.
Delving Deeper: Characterizing Antimicrobial Effects
Once the basic potency (MIC) is established, further assays are crucial to understand the nature and dynamics of the antimicrobial activity.
Time-Kill Kinetic Assay
Principle: This assay provides critical information on the pharmacodynamics of an antimicrobial agent, determining whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits growth) and the rate at which this occurs.[18][19] It involves exposing a standardized bacterial population to the compound at various concentrations (typically multiples of the MIC) and quantifying the number of viable bacteria (CFU/mL) over time.[20][21]
Causality Behind Experimental Choices:
-
Multiple Time Points: Sampling at various intervals (e.g., 0, 2, 4, 8, 24 hours) allows for the construction of a killing curve, revealing the dynamic relationship between the compound and the bacteria.[20]
-
Bactericidal Definition: A ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL is the standard definition of bactericidal activity.[18]
Experimental Protocol: Time-Kill Assay
-
Preparation: Prepare a standardized bacterial inoculum (approx. 5 x 10⁵ to 5 x 10⁶ CFU/mL) in broth.
-
Exposure: Add the thiazole compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC.[20] Include a growth control without any compound.
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each culture.[20]
-
Serial Dilution & Viable Count: Perform serial dilutions of the aliquot in sterile saline or PBS. Plate the dilutions onto appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Incubation and Analysis: Incubate the plates until colonies are visible, then count the colonies to calculate the CFU/mL for each time point and concentration. Plot log₁₀ CFU/mL versus time.
Workflow Visualization: Time-Kill Kinetics
Caption: General workflow for a time-kill kinetic assay.
Anti-Biofilm Activity Assessment using Crystal Violet Assay
Principle: Many chronic infections are associated with biofilms, structured communities of bacteria encased in a self-produced matrix. The crystal violet assay is a common method to quantify the total biomass of a biofilm.[22] This protocol assesses the ability of a thiazole compound to either prevent biofilm formation or eradicate an established biofilm.
Causality Behind Experimental Choices:
-
Static Incubation: Biofilm formation is often promoted under static (non-shaking) conditions, which allows bacteria to adhere to the surface of the microtiter plate.[23]
-
Crystal Violet Staining: This dye stains both the bacterial cells and the extracellular matrix components of the biofilm, providing a measure of the total biofilm mass.
-
Acetic Acid Solubilization: After washing away unbound dye, the crystal violet retained by the biofilm is solubilized with acetic acid, allowing for spectrophotometric quantification.[22][23][24]
Experimental Protocol: Biofilm Disruption
-
Biofilm Formation:
-
Treatment:
-
Carefully remove the planktonic (free-floating) bacteria from the wells.
-
Gently wash the wells with PBS to remove non-adherent cells.[23]
-
Add fresh medium containing various concentrations of the thiazole compound to the wells with the established biofilms.
-
Incubate for a further 24 hours.
-
-
Staining and Quantification:
-
Discard the medium and wash the wells with PBS.
-
Fix the biofilms by heating at 60°C for 1 hour.[23]
-
Stain with 125-160 µL of 0.1% crystal violet solution for 10-15 minutes.[22][23][24]
-
Wash the wells thoroughly with water to remove excess stain.[22][25]
-
Dry the plate completely.[23]
-
Solubilize the bound dye by adding 200 µL of 30% acetic acid to each well.[22][23][24]
-
Transfer the solubilized dye to a new plate and measure the absorbance at approximately 595 nm.[23]
-
Investigating Interactions: Combination Therapy Potential
Checkerboard Assay for Synergy Testing
Principle: The checkerboard assay is used to evaluate the interaction between two antimicrobial agents (e.g., a novel thiazole and a known antibiotic).[26][27][28] By testing a matrix of concentrations for both compounds, it's possible to determine if their combined effect is synergistic (greater than the sum of their individual effects), additive (equal to the sum), indifferent, or antagonistic (less than the sum).[26][28][29]
Causality Behind Experimental Choices:
-
Fractional Inhibitory Concentration (FIC) Index: This calculated value provides a quantitative measure of the interaction.[26][27] The FIC for each drug is the MIC of the drug in combination divided by its MIC when used alone. The sum of the FICs for both drugs gives the FIC Index (FICI).
-
Interpretation of FICI:
Experimental Protocol: Checkerboard Assay
-
Plate Setup: In a 96-well plate, prepare serial dilutions of Compound A (thiazole) along the y-axis (rows) and serial dilutions of Compound B (known antibiotic) along the x-axis (columns).[26]
-
Controls: Include rows and columns with each compound alone to re-determine their individual MICs under the assay conditions.[26]
-
Inoculation: Inoculate the plate with a standardized bacterial suspension as in the MIC protocol.
-
Incubation and Reading: Incubate the plate and read the MICs for each compound alone and for every combination.
-
FICI Calculation: For each well showing no growth, calculate the FICI using the formula: FICI = FIC of A + FIC of B = (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone).[26][27]
-
Interpretation: The lowest FICI value determines the nature of the interaction.
References
-
Crystal violet assay. (n.d.). Bio-protocol. Retrieved from [Link]
-
Antimicrobial Synergy Study – Checkerboard Testing. (n.d.). Emery Pharma. Retrieved from [Link]
-
Antimicrobial Synergy Testing/Checkerboard Assay. (n.d.). Creative Diagnostics. Retrieved from [Link]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2022). Journal of Chemistry. Retrieved from [Link]
-
Mohanty, P., et al. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry. Retrieved from [Link]
-
Bane, S., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules. Retrieved from [Link]
-
Mohanty, P., et al. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Semantic Scholar. Retrieved from [Link]
-
Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. Retrieved from [Link]
-
Crystal Violet Biofilm Assay. (2018). iGEM. Retrieved from [Link]
-
Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. Retrieved from [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). Molecules. Retrieved from [Link]
-
Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology. Retrieved from [Link]
-
General Biofilm Assay Protocol. (n.d.). iGEM. Retrieved from [Link]
-
O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments. Retrieved from [Link]
-
An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection. (2022). International Journal of Molecular Sciences. Retrieved from [Link]
-
EUCAST. (n.d.). ESCMID. Retrieved from [Link]
-
When One Drug Is Not Enough: Context, Methodology, and Future Prospects in Antibacterial Synergy Testing. (n.d.). The Kirby Laboratory. Retrieved from [Link]
-
Disk Diffusion Method for Antibiotic Susceptibility Test. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Disk diffusion test. (n.d.). Wikipedia. Retrieved from [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. Retrieved from [Link]
-
M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. (n.d.). Clinical and Laboratory Standards Institute. Retrieved from [Link]
-
Time-Kill Kinetics Assay. (n.d.). Emery Pharma. Retrieved from [Link]
-
EUCAST: Home. (n.d.). EUCAST. Retrieved from [Link]
-
Orhan, G., et al. (2005). Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis. Journal of Clinical Microbiology. Retrieved from [Link]
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Time-Kill Evaluations. (n.d.). Nelson Labs. Retrieved from [Link]
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Time Kill Assay. (n.d.). Scribd. Retrieved from [Link]
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K-B, D., et al. (2020). Comparative Evaluation of In-Vitro Methods for Antimicrobial Activity Determination. IntechOpen. Retrieved from [Link]
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Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific. Retrieved from [Link]
-
Baticados, W. G., & Coloso, R. M. (2000). Disk diffusion method. SEAFDEC/AQD Institutional Repository. Retrieved from [Link]
-
Guidance Documents. (n.d.). EUCAST. Retrieved from [Link]
-
Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (2023). EUCAST. Retrieved from [Link]
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Spengler, G., et al. (2023). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. Journal of Antimicrobial Chemotherapy. Retrieved from [Link]
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Antimicrobial susceptibility testing EUCAST disk diffusion method. (2019). National Institute for Communicable Diseases. Retrieved from [Link]
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Broth Microdilution. (n.d.). MI - Microbiology. Retrieved from [Link]
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Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). INTEGRA Biosciences. Retrieved from [Link]
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Broth microdilution for antibacterial testing as recommended by CLSI protocol. (n.d.). ResearchGate. Retrieved from [Link]
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Application Notes and Protocols for the Pharmacokinetic and Pharmacodynamic Characterization of 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one
Introduction: Unveiling the Potential of a Novel Spirocyclic Aminothiazole
The compound 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one represents a compelling molecular architecture for drug discovery. It integrates two key structural motifs: the 2-aminothiazole core and a spiro[4.5]decane system. The 2-aminothiazole moiety is a well-established pharmacophore present in a wide array of approved drugs, exhibiting diverse pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5] The spirocyclic scaffold introduces a three-dimensional element that can enhance receptor binding, improve physicochemical properties, and offer novel intellectual property.[6] Spiro compounds have demonstrated favorable pharmacokinetic profiles and bioavailability in various therapeutic areas.[7][8]
This guide provides a comprehensive framework for the preclinical evaluation of this compound, focusing on its pharmacokinetic (PK) and pharmacodynamic (PD) properties. The protocols outlined herein are designed to be robust and adaptable, enabling researchers to generate high-quality data to inform lead optimization and candidate selection. Early and thorough characterization of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is crucial for mitigating risks and expediting the drug development process.[9][10]
Part 1: Pharmacokinetic Profiling
A foundational understanding of a drug candidate's journey through the body is paramount. The following in vitro and in vivo assays are designed to elucidate the key pharmacokinetic parameters of this compound.
In Vitro ADME Assays: A First Look at Drug-Like Properties
In vitro ADME assays serve as an efficient initial screen to identify potential liabilities and guide medicinal chemistry efforts.[11][12][13]
Metabolic stability provides an early indication of a compound's susceptibility to enzymatic degradation, primarily by cytochrome P450 (CYP) enzymes in the liver.[14] This is a critical determinant of in vivo half-life and oral bioavailability.
Protocol: Microsomal Stability Assay
Rationale: Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, offering a convenient and cost-effective model for assessing Phase I metabolism.[15]
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Thaw pooled human liver microsomes on ice.
-
Prepare a NADPH regenerating solution (e.g., containing glucose-6-phosphate, G6P dehydrogenase, and NADP+).
-
Prepare a quenching solution (e.g., acetonitrile containing an internal standard).
-
-
Incubation:
-
In a 96-well plate, pre-warm a mixture of liver microsomes (final concentration ~0.5 mg/mL) and the test compound (final concentration ~1 µM) in phosphate buffer (pH 7.4) at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating solution.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer aliquots of the reaction mixture to a separate plate containing the cold quenching solution to terminate the reaction.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Intrinsic clearance (CLint) can be calculated to predict hepatic clearance.[16]
Table 1: Representative Metabolic Stability Data
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Test Compound | Experimental Value | Calculated Value |
| Positive Control (High Clearance) | < 10 | > 100 |
| Negative Control (Low Clearance) | > 60 | < 10 |
Visualization: Metabolic Stability Workflow
Caption: Workflow for an in vivo pharmacokinetic study.
Part 2: Pharmacodynamic Evaluation
Pharmacodynamic studies investigate the effects of a drug on the body and its mechanism of action. [17]For a novel compound like this compound, a tiered approach starting with in vitro cell-based assays is recommended.
Cell-Based Assays: Probing Biological Activity
Cell-based assays provide a biologically relevant context to assess a compound's efficacy, potency, and potential toxicity. [18][19][20] Protocol: Cell Viability/Cytotoxicity Assay
Rationale: This initial screen determines the concentration range at which the compound affects cell viability, which is crucial for designing further mechanistic studies. [18] Step-by-Step Methodology:
-
Cell Culture:
-
Culture a relevant cell line (e.g., a cancer cell line if anticancer activity is hypothesized) in a 96-well plate.
-
Allow cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 48 or 72 hours).
-
Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
-
Viability Assessment:
-
Use a commercially available cell viability reagent (e.g., MTT, MTS, or a luminescent-based assay).
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration.
-
Use a non-linear regression model to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Table 4: Representative Cell Viability Data
| Cell Line | IC50 (µM) |
| Cancer Cell Line A | Experimental Value |
| Normal Cell Line B | Experimental Value |
Target Engagement and Mechanism of Action
Once biological activity is confirmed, the next step is to identify the molecular target and elucidate the mechanism of action.
Protocol: Receptor-Ligand Binding Assay
Rationale: If the compound is hypothesized to interact with a specific receptor, a binding assay can quantify its affinity for the target. [21][22][23]Radioligand binding assays are a classic and robust method for this purpose. [24] Step-by-Step Methodology:
-
Preparation:
-
Prepare cell membranes or purified receptors expressing the target of interest.
-
Select a suitable radiolabeled ligand that binds to the target with high affinity.
-
-
Competition Binding:
-
Incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Allow the reaction to reach equilibrium.
-
-
Separation and Detection:
-
Separate the bound and unbound radioligand using a filtration method.
-
Quantify the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding against the concentration of the test compound.
-
Fit the data to a one-site competition model to determine the Ki (inhibitory constant), which reflects the compound's affinity for the receptor.
Visualization: Target Engagement and Downstream Signaling
Caption: Conceptual pathway of target engagement and cellular response.
Conclusion
The systematic application of the pharmacokinetic and pharmacodynamic protocols detailed in this guide will enable a thorough and efficient evaluation of this compound. The data generated will provide a solid foundation for understanding its drug-like properties, mechanism of action, and therapeutic potential, ultimately guiding its progression through the drug discovery pipeline.
References
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Charles River Laboratories. (n.d.). In Vitro ADME Assays. Retrieved from [Link]
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ICE Bioscience. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
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Visikol. (2022, November 3). Plasma Protein Binding Assay. Retrieved from [Link]
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Admescope. (2024, June 13). Fast turnaround early ADME in vitro screening available!. Retrieved from [Link]
-
Domainex. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]
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Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from [Link]
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BioAgilytix. (n.d.). Protein Binding Assays. Retrieved from [Link]
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ResearchGate. (2025, August 8). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. Retrieved from [Link]
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National Institutes of Health. (n.d.). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Retrieved from [Link]
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Sygnature Discovery. (n.d.). In vivo PK / Pharmacokinetic Studies. Retrieved from [Link]
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National Institutes of Health. (n.d.). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Retrieved from [Link]
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Springer Nature. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]
-
Immunologix. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]
-
National Institutes of Health. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]
-
PubMed Central. (2021, January 15). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Retrieved from [Link]
-
BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. Retrieved from [Link]
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ResearchGate. (n.d.). Pharmacokinetic and drug excretion properties of thiazole derivatives bearing β-amino acid and aromatic moieties. Retrieved from [Link]
-
Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]
-
ResearchGate. (n.d.). Spiro compounds as biological active scaffolds. Retrieved from [Link]
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Creative Biolabs. (n.d.). Receptor Ligand Binding Assay. Retrieved from [Link]
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Creative Biolabs. (n.d.). Cell based Bioassay. Retrieved from [Link]
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National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]
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European Pharmaceutical Review. (2005, May 20). A powerful tool for drug discovery. Retrieved from [Link]
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ACS Publications. (n.d.). Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Retrieved from [Link]
-
Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]
-
Wikipedia. (n.d.). Ligand binding assay. Retrieved from [Link]
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PubMed. (n.d.). Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. Retrieved from [Link]
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PubMed. (n.d.). The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability. Retrieved from [Link]
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PubMed. (2016, February 15). Recent developments of 2-aminothiazoles in medicinal chemistry. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Thiazole in Pharmaceutical Drug Discovery. Retrieved from [Link]
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FABAD Journal of Pharmaceutical Sciences. (2024, September 21). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Retrieved from [Link]
-
National Institutes of Health. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
-
PubMed. (2024, October 1). Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology. Retrieved from [Link]
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Acta Chimica Slovenica. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Synthetic approach toward spiro quinoxaline-β-lactam based heterocyclic compounds: Spectral characterization, SAR, pharmacokinetic and biomolecular interaction studies. Retrieved from [Link]
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ResearchGate. (2017, December 13). (PDF) Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. Retrieved from [Link]
-
PubMed. (2022, March 25). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Retrieved from [Link]
-
PubChem. (n.d.). 1-Oxaspiro[4.5]decan-2-one. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one
Welcome to the technical support guide for the synthesis of 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific chemical transformation. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and maximize your yield and purity.
The synthesis of this target molecule is primarily achieved through the Hantzsch thiazole synthesis , a robust and widely-used method for forming the thiazole ring system.[1][2][3] The reaction condenses an α-haloketone with a thioamide. In this case, the reactants are 4-halo-1-oxa-spiro[4.5]decan-2-one and thiourea .
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Hantzsch thiazole synthesis?
The Hantzsch synthesis is a classic condensation reaction.[4] It begins with a nucleophilic attack from the sulfur atom of thiourea onto the α-carbon of the haloketone in an SN2 reaction.[5][6] This is followed by an intramolecular cyclization where the nitrogen attacks the ketone's carbonyl carbon. The final step is a dehydration event that results in the formation of the stable, aromatic thiazole ring.[4]
Q2: Is this synthesis typically high-yielding?
Yes, the Hantzsch thiazole synthesis is generally known for being robust and providing good to excellent yields, often with simple purification.[5][7] However, yields are highly dependent on the purity of the starting materials and the optimization of reaction conditions. Low yields are almost always traceable to specific, correctable issues.
Q3: What are the most critical parameters to control for a successful reaction?
The three most critical areas to control are:
-
Purity of the α-haloketone: This reactant is often the source of impurities and side reactions. Its stability and purity are paramount.[8][9]
-
Reaction Conditions: Temperature, solvent, and reaction time must be optimized. The reaction typically requires heating to proceed efficiently.[10]
-
Work-up Procedure: Proper pH adjustment during the work-up is crucial for isolating the product, as the aminothiazole can exist as a salt.
Optimized Experimental Protocol
This protocol incorporates best practices to maximize yield and purity. It is divided into two main stages: the synthesis of the key α-haloketone intermediate and the final Hantzsch cyclization.
Part A: Synthesis of 4-Bromo-1-oxa-spiro[4.5]decan-2-one
The α-haloketone is the most critical starting material, and its quality directly impacts the final yield. Direct bromination of the parent ketone is an effective method.[8][11]
Materials:
-
1-oxa-spiro[4.5]decan-2-one
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Acetic Acid or Dichloromethane (DCM)
-
Sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve 1-oxa-spiro[4.5]decan-2-one (1 equivalent) in glacial acetic acid or DCM in a round-bottom flask equipped with a dropping funnel and stir bar.
-
Cool the mixture in an ice bath (0-5 °C).
-
Slowly add a solution of Bromine (1.05 equivalents) in the same solvent dropwise over 30-60 minutes. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by pouring it into ice-cold water.
-
Wash the organic layer sequentially with water, a 5% sodium thiosulfate solution (to remove excess bromine), saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure 4-bromo-1-oxa-spiro[4.5]decan-2-one.
Part B: Hantzsch Synthesis of this compound
Materials:
-
4-Bromo-1-oxa-spiro[4.5]decan-2-one (from Part A)
-
Thiourea (high purity)
-
Ethanol or Methanol (anhydrous)
-
5% Sodium Carbonate (Na₂CO₃) solution
Procedure:
-
In a round-bottom flask, combine 4-bromo-1-oxa-spiro[4.5]decan-2-one (1 equivalent) and thiourea (1.2-1.5 equivalents). Using a slight excess of thiourea can help drive the reaction to completion.
-
Add anhydrous ethanol (or methanol) to the flask to create a stirrable slurry (approx. 5-10 mL per gram of haloketone).[5]
-
Heat the mixture to reflux (for ethanol, ~78 °C) with vigorous stirring for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate (Na₂CO₃).[5] This step is critical: it neutralizes the hydrobromide salt of the product, causing the free base to precipitate.
-
Stir the resulting slurry for 30 minutes in an ice bath to maximize precipitation.
-
Isolate the solid product by vacuum filtration through a Buchner funnel.
-
Wash the filter cake thoroughly with cold water to remove any remaining salts and unreacted thiourea.
-
Dry the product under vacuum to a constant weight. The crude product is often of high purity, but can be further purified by recrystallization from ethanol if needed.[5]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Issue 1: The reaction shows low conversion or stalls completely.
-
Question: My TLC analysis shows a large amount of unreacted α-haloketone even after several hours at reflux. What's wrong?
-
Answer & Analysis: This issue typically points to problems with either temperature, solvent, or the stoichiometry/purity of the thiourea.
-
Suboptimal Temperature: The Hantzsch synthesis requires thermal energy to overcome the activation barrier for both the initial SN2 attack and the final dehydration step. Ensure your reaction is genuinely at reflux. For higher boiling point solvents, this could significantly increase the reaction rate.[10]
-
Solvent Issues: The presence of excessive water can hinder the reaction. While some protocols use aqueous mixtures, starting with anhydrous solvents like ethanol or methanol is a more controlled approach.[9]
-
Thiourea Purity/Stoichiometry: Impure or wet thiourea will be less effective. It is also crucial to use a slight excess (1.2-1.5 eq.) to ensure the α-haloketone is the limiting reagent.
-
| Parameter | Recommendation | Rationale |
| Temperature | Ensure vigorous reflux | Provides necessary activation energy for cyclization and dehydration. |
| Solvent | Use anhydrous ethanol or methanol | Minimizes potential side reactions and ensures consistent reaction kinetics. |
| Thiourea | Use 1.2-1.5 equivalents of high-purity reagent | Drives the reaction to completion by ensuring the limiting reagent is consumed. |
Issue 2: The TLC plate shows multiple products, leading to a low yield of the desired compound.
-
Question: My reaction mixture is complex, with several spots on the TLC plate. What are the likely side products and how can I avoid them?
-
Answer & Analysis: The formation of multiple products is often due to impurities in the starting α-haloketone or the occurrence of side reactions.
-
Impure α-haloketone: The bromination of the spiro-ketone can potentially lead to di-brominated or other isomeric byproducts. If the starting haloketone is not pure, each impurity can react with thiourea, leading to a complex mixture. It is essential to purify the α-haloketone via column chromatography before use.[8]
-
Formation of Isomeric Byproducts: While less common with unsubstituted thiourea, under certain conditions (particularly acidic), the reaction can yield isomeric 2-imino-2,3-dihydrothiazoles.[9][12] The recommended protocol, which involves a basic work-up, strongly favors the desired 2-aminothiazole product.
-
Over-reaction/Degradation: Excessively long reaction times or high temperatures can sometimes lead to degradation or the formation of condensation byproducts. Monitoring the reaction by TLC is key to stopping it once the starting material is consumed.
-
Issue 3: The product does not precipitate during the work-up, resulting in significant loss.
-
Answer & Analysis: This is a classic work-up issue. The 2-amino group on the thiazole ring is basic and will be protonated in the acidic reaction mixture (HBr is a byproduct), forming a water-soluble salt. The product remains dissolved in the aqueous layer if neutralization is incomplete.
-
Insufficient Base: You must add enough base to bring the pH of the entire solution to >8. Use pH paper to check the aqueous layer after adding the sodium carbonate solution. If it is not sufficiently basic, add more base until it is.
-
Extraction as a Failsafe: If the product still does not precipitate (sometimes an issue with very small scales or slight structural variations affecting solubility), do not discard the filtrate. The product can be recovered. Acidify the solution slightly with HCl (to pH ~6), then extract the aqueous layer multiple times with an organic solvent like ethyl acetate. Combine the organic extracts, dry with MgSO₄, and concentrate to recover your product.
-
Reaction Mechanism
Understanding the step-by-step mechanism is vital for rational troubleshooting.
References
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Kappe, C. O., et al. (2014). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]
-
Pace, V., Castoldi, L., & Holzer, W. (2013). Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. Organic Chemistry Portal. Retrieved from [Link]
-
MDPI. (n.d.). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]
-
Scheidt, K. A., et al. (2019). Reductive Halogenation Reactions: Selective Synthesis of Unsymmetrical α-Haloketones. Organic Letters. Retrieved from [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
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YouTube. (2019). synthesis of thiazoles. Retrieved from [Link]
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CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]
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Bouherrou, H., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Retrieved from [Link]
-
Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
- Google Patents. (n.d.). CN102101846B - Preparation method of thiazole thiourea derivatives.
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bepls. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved from [Link]
- Google Patents. (n.d.). US2489038A - Purification of 2-aminothiazole.
-
A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (2021). International Journal of Pharmaceutical Sciences and Drug Research. Retrieved from [Link]
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Technical Support Center: Chromatographic Purification of 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one
Welcome to the technical support center for the chromatographic purification of 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the purification of this unique heterocyclic compound. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your separation protocols.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound by chromatography?
A1: The primary challenges stem from the compound's distinct structural features: a basic aminothiazole moiety and a polar spiro-lactone core. The basic amino group is prone to strong interactions with acidic silanol groups on standard silica gel, leading to significant peak tailing and poor resolution.[1][2] The overall polarity of the molecule can also result in either poor retention on reversed-phase columns or strong, irreversible binding to normal-phase silica.[3][4] Furthermore, the spirocyclic nature of the compound introduces conformational rigidity, which can sometimes lead to complex peak shapes if multiple conformers are present and interconverting on the chromatographic timescale.
Q2: Which chromatographic mode is generally recommended for this compound: normal-phase or reversed-phase?
A2: The choice depends on the specific impurities present and the scale of the purification.
-
Normal-Phase Chromatography (NPC): While the strong interaction with silica can be problematic, it can also be leveraged for purification if properly controlled. NPC is often suitable for separating non-polar impurities. However, to achieve good peak shape and recovery, mobile phase modifiers are almost always necessary.[5]
-
Reversed-Phase Chromatography (RPC): RPC is a powerful technique for separating compounds based on hydrophobicity.[6] Given the polarity of your compound, you may face challenges with retention on standard C18 columns.[3] Specialized polar-embedded or polar-endcapped columns, or techniques like Hydrophilic Interaction Liquid Chromatography (HILIC), are often more successful.[7]
Q3: My compound is showing severe peak tailing on a silica gel column. What is the underlying cause and how can I fix it?
A3: Peak tailing for a basic compound like yours is most commonly caused by secondary interactions between the basic amine group and acidic silanol groups on the silica surface.[2][8] This leads to a non-ideal retention mechanism where a portion of your analyte is more strongly retained, resulting in a "tailing" effect.[1]
To mitigate this, you need to mask these active silanol sites. This is typically achieved by adding a small amount of a basic modifier to your mobile phase, such as:
-
Triethylamine (TEA): A common choice, typically added at a concentration of 0.1-1%. The TEA will preferentially interact with the silanol groups, effectively blocking them from interacting with your compound.[9]
-
Ammonia (in a methanolic or aqueous solution): Another effective option, particularly if TEA is not compatible with your downstream applications.
-
Pyridine: Can also be used, but its odor and toxicity make it a less common choice.
Q4: I have a racemic mixture of my spiro compound. How can I separate the enantiomers?
A4: The separation of enantiomers requires a chiral environment. Chiral column chromatography is the most direct and widely used method for this purpose.[10] You will need to use a Chiral Stationary Phase (CSP). For spiro compounds, polysaccharide-based CSPs (e.g., those derived from cellulose or amylose) are often a good starting point due to their broad applicability.[11][12] Method development will involve screening different chiral columns and mobile phases (both normal and reversed-phase) to find a system that provides adequate resolution.[13]
Troubleshooting Guide: Normal-Phase Chromatography
Issue 1: Severe Peak Tailing and Low Recovery
-
Root Cause: Strong interaction between the basic aminothiazole nitrogen and acidic silanol groups on the silica surface.[2][14] This leads to some of the analyte being irreversibly adsorbed or eluting very slowly.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing in NPC.
-
Detailed Protocol: Mobile Phase Modification
-
Prepare Stock Solutions: Prepare a 10% (v/v) solution of triethylamine (TEA) in your primary organic solvent (e.g., ethyl acetate or dichloromethane).
-
Initial Screening: Start by adding 0.1% TEA to your mobile phase. For example, for a 100 mL mobile phase, add 1 mL of your 10% TEA stock solution.
-
Analyze: Run a small-scale test column or TLC to observe the effect on the peak shape and retention factor (Rf).
-
Optimize: If tailing persists, incrementally increase the TEA concentration up to 1%. Be aware that excessive TEA can sometimes affect the separation of other components.
-
Alternative Modifier: If TEA does not provide the desired outcome or is not suitable for your needs, repeat the process using a solution of ammonium hydroxide in methanol.[15]
-
| Modifier | Typical Concentration | Pros | Cons |
| Triethylamine (TEA) | 0.1 - 1.0% (v/v) | Highly effective, volatile.[9] | Can be difficult to remove completely, may interfere with some analyses. |
| Ammonium Hydroxide | 0.1 - 1.0% (v/v) | Volatile, less likely to interfere with MS. | Can alter the mobile phase polarity more significantly. |
| Pyridine | 0.1 - 0.5% (v/v) | Effective silanol blocker. | High boiling point, toxic, strong odor. |
Issue 2: Poor Resolution Between the Target Compound and Impurities
-
Root Cause: The chosen solvent system does not provide sufficient selectivity to differentiate between your compound and closely related impurities.
-
Troubleshooting Strategy:
-
Solvent Screening: The key to improving resolution is to alter the selectivity of the chromatographic system. This is most effectively done by changing the composition of the mobile phase. Experiment with different solvent systems of varying polarity and solvent strength. A good starting point is to use a ternary system (e.g., Hexane/Ethyl Acetate/Methanol) and systematically vary the proportions.
-
Stationary Phase Alternatives: If solvent screening is unsuccessful, consider a different polar stationary phase. Alumina (basic or neutral) can be a good alternative to silica for basic compounds. Diol- or cyano-bonded phases offer different selectivities and may provide the necessary resolution.[5]
-
Troubleshooting Guide: Reversed-Phase Chromatography
Issue 1: Insufficient Retention on a C18 Column
-
Root Cause: Your compound is highly polar and has limited hydrophobic character, causing it to elute at or near the solvent front with the polar mobile phase.[4]
-
Troubleshooting Workflow:
Caption: Strategies to improve retention in RPC.
-
Detailed Protocols:
-
Protocol 1: Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC is an excellent alternative to RPC for highly polar compounds.[16] It utilizes a polar stationary phase (like bare silica or an amide-bonded phase) with a mobile phase rich in organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[16]
-
Column: Use a HILIC-type column (e.g., Amide, Silica, Diol).
-
Mobile Phase A: 95:5 Acetonitrile/Water with 10 mM Ammonium Formate.
-
Mobile Phase B: 50:50 Acetonitrile/Water with 10 mM Ammonium Formate.
-
Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B. In HILIC, increasing the aqueous content decreases retention.[16]
-
-
Protocol 2: Mixed-Mode Chromatography This technique uses a stationary phase with both reversed-phase (e.g., C18) and ion-exchange functionalities.[3] This allows for simultaneous separation based on hydrophobicity and charge. For your basic compound, a mixed-mode column with cation-exchange properties would be ideal.[4]
-
Column: Select a mixed-mode RP/Cation-Exchange column.
-
Mobile Phase: Use a buffered mobile phase (e.g., ammonium formate or acetate) at a pH where your compound is protonated (positively charged).
-
Optimization: Adjust the organic modifier concentration to control hydrophobic retention and the buffer concentration (ionic strength) to modulate the ion-exchange retention.
-
-
Alternative Purification Strategy: Ion-Exchange Chromatography (IEX)
For large-scale purification, or if other methods fail, ion-exchange chromatography can be a highly effective step.[17]
-
Principle: IEX separates molecules based on their net charge.[18] Since this compound has a basic amino group, it will be positively charged at a pH below its pKa. This allows it to bind to a cation-exchange resin.[17]
-
Experimental Protocol: Cation-Exchange Chromatography
-
Resin Selection: Choose a strong or weak cation-exchange resin (e.g., based on sulfonate or carboxylate functional groups, respectively).
-
Equilibration: Equilibrate the column with a low ionic strength buffer at a pH where the target compound is charged and binds to the resin (e.g., acetate buffer, pH 5.0).
-
Loading: Dissolve the crude sample in the equilibration buffer and load it onto the column.
-
Washing: Wash the column with the equilibration buffer to remove neutral and anionic impurities.
-
Elution: Elute the bound compound by either increasing the ionic strength of the buffer (e.g., by creating a salt gradient with NaCl) or by increasing the pH to neutralize the charge on the compound.[19]
-
This guide provides a framework for addressing the common chromatographic challenges associated with the purification of this compound. Successful purification will depend on a systematic approach to method development, starting with an understanding of the molecule's properties and logically troubleshooting issues as they arise.
References
- The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023). LCGC.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025).
-
Reversed-phase chromatography. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]
- Troubleshooting Peak Shape Problems in HPLC. (n.d.).
- Polar Compounds. (n.d.). SIELC Technologies.
- Peak Tailing In Chromatography: Troubleshooting Basics. (n.d.). GMP Insiders.
- LC Troubleshooting—All of My Peaks are Tailing!
- A Researcher's Guide to Enantiomeric Excess Determination of Chiral Spiro[4.4]nonanes via HPLC. (n.d.). Benchchem.
- Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. (2025).
- Reverse Phase Chromatography Techniques. (2025). Chrom Tech, Inc.
- HPLC Analysis of Very Polar Compounds in Bioanalysis. (n.d.).
- LC Troubleshooting—All of My Peaks are Tailing!
- Chiral Separation of Spiro-compounds and Determination Configuration. (2025).
- Technical Support Center: Purification of Spiro[chroman-2,4'-piperidine] Isomers. (n.d.). Benchchem.
- Effect of additives on retention and selectivity. (n.d.).
- Additive concentration effects on enantioselective separations in supercritical fluid chromatography. (2025).
- Exploring the Principle of Ion Exchange Chromatography and Its Applic
- The Impact of Water as an Additive on the Elution of Some Basic Organic Compounds in Supercritical Fluid Chrom
- Ion-Exchange Chrom
- Ion Exchange Chromatography - Theory & Principle, Factors affecting protein binding. (2020). YouTube.
- Analyzing Amines by Ion Chromatography. (n.d.). Thermo Fisher Scientific - MX.
- Technical Support Center: Purification of Spirooxindole Diastereomeric Mixtures. (n.d.). Benchchem.
- 2-aminothiazole derivative, preparation method, and use. (n.d.).
- Synthesis of aminothiazoles: polymer-supported approaches. (2017). RSC Publishing.
- Guide to Ion-Exchange Chromatography. (n.d.).
-
Chiral column chromatography. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]
- Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. (n.d.). Semantic Scholar.
- Chiral HPLC Column. (n.d.). Phenomenex.
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Preparative separation of spirobisnaphthalenes from endophytic fungus Berkleasmium sp. Dzf12 by high-speed counter-current chromatography. (2013). PubMed. [Link]
- This compound. (n.d.). Echemi.
- Overcoming challenges in the derivatization of the amino group of thiadiazoles. (n.d.). Benchchem.
- Spiropyran-based liquid crystals: The formation of columnar phases via acid-induced spiro-merocyani. (n.d.). The Royal Society of Chemistry.
- Should an Additive be Added to your HPLC Eluent?. (n.d.).
- Normal Phase Chrom
- Purification of 2-aminothiazole. (n.d.).
- Normal Phase HPLC Columns. (n.d.). Phenomenex.
- A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek.
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Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. (2008). PubMed. [Link]
- Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli. (n.d.). BMC Chemistry.
- column chromatography & purification of organic compounds. (2021). YouTube.
-
Aqueous normal-phase chromatography. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]
- This compound. (n.d.). SpectraBase.
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1-Oxaspiro[4.5]decan-2-one. (n.d.). PubChem. [Link]
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1-Oxa-4-thiaspiro[4.5]decane. (n.d.). PubChem. [Link]
- Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. (2019). RSC Publishing.
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Technical Support Center: Optimizing Spirocyclization Reactions for Lactone Formation
Welcome to the technical support center for spirocyclization reactions. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the formation of spiro-lactones. As Senior Application Scientists, we understand that these complex transformations often require careful optimization. This document is structured as a series of troubleshooting guides and frequently asked questions to directly address challenges you may encounter in the lab.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific, hands-on problems that can arise during a spirocyclization reaction. Each entry explains the potential root causes and provides a logical, step-by-step protocol for remediation.
Q1: My reaction yield is low, or the reaction is not proceeding to completion. What should I investigate first?
Low conversion is one of the most common issues in developing new reactions. The cause can range from reagent quality to suboptimal reaction conditions. A systematic approach is the key to identifying and solving the problem.[1][2][3]
Causality and Actionable Solutions:
-
Reagent and Solvent Purity:
-
The "Why": Catalytic reactions, particularly those involving transition metals, can be highly sensitive to impurities. Trace amounts of water or oxygen can deactivate the catalyst, while impurities in the starting material can introduce competing side reactions.[2][3] Solvents must be rigorously dried and degassed.
-
Protocol:
-
Ensure starting materials are pure via NMR or chromatography.
-
Use freshly distilled or commercially available anhydrous solvents.
-
If applicable, degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or through freeze-pump-thaw cycles.
-
Flame-dry or oven-dry all glassware and allow it to cool under an inert atmosphere before use.[1]
-
-
-
Catalyst System and Reaction Conditions:
-
The "Why": The choice of catalyst, ligand, base, and solvent are all interconnected and crucial for success. For instance, in a nickel-catalyzed α-spirocyclization of lactones, the base was found to be critical for enantioselectivity, with LHMDS proving optimal over LiOtBu.[4] Similarly, the solvent can dramatically influence both yield and selectivity.[5][6]
-
Protocol:
-
Re-evaluate the Catalyst/Ligand: If using a literature procedure, ensure your reagents match the reported quality. If developing a new reaction, screen a panel of related catalysts and ligands. In one study, switching between two similar Mandyphos ligands (SL-M001–1 and SL-M009–1) had a significant impact on both yield and enantioselectivity depending on the substrate.[4]
-
Optimize Temperature: Low conversion may be due to a high activation energy barrier. Incrementally increase the reaction temperature (e.g., in 10 °C steps) and monitor the reaction by TLC or LC-MS. Be aware that higher temperatures can also promote decomposition.[2]
-
Check Concentration: Spirocyclization is an intramolecular process. If the concentration is too high, competing intermolecular side reactions (e.g., dimerization) can dominate.[7] Consider running the reaction under high-dilution conditions, which can be achieved by adding the substrate slowly via a syringe pump over several hours.[7]
-
-
Q2: I'm observing significant byproduct formation. How can I identify and suppress these side reactions?
Byproduct formation directly reduces your yield and complicates purification. Identifying the structure of the major byproduct is the first step toward mitigating its formation.
Common Side Reactions and Mitigation Strategies:
-
Hydrolysis/Ring-Opening:
-
The "Why": The desired lactone product can be susceptible to hydrolysis, especially under acidic or basic workup conditions or if trace water is present.[8] The stability of the lactone ring is a key factor; for example, δ-valerolactone substrates have been shown to be more prone to acid-promoted ring-opening and decarboxylation than their γ-butyrolactone counterparts.[4][6]
-
Mechanism: Under acidic conditions, the carbonyl oxygen is protonated, activating the carbonyl carbon for nucleophilic attack by water (AAC2 mechanism).[9] Under basic conditions, direct nucleophilic attack by a hydroxide ion leads to a tetrahedral intermediate that collapses to open the ring (saponification).[8]
-
Protocol:
-
Ensure a strictly anhydrous reaction environment.
-
During workup, use a buffered aqueous solution (e.g., saturated NH₄Cl or a phosphate buffer) instead of pure water or strong acid/base.
-
Minimize the time the product is exposed to aqueous or non-neutral conditions. Keep solutions cold during extraction.[1]
-
-
-
Intermolecular Reactions (Dimerization/Polymerization):
-
The "Why": As mentioned previously, the intramolecular cyclization competes directly with intermolecular reactions between two molecules of the starting material. This is governed by kinetics and is highly dependent on concentration.
-
Protocol:
-
Employ high-dilution conditions. A standard starting point is a substrate concentration of 0.01–0.05 M.
-
Use a syringe pump to add the substrate (and any key reagents) to the reaction vessel over an extended period (4-24 hours).[7] This keeps the instantaneous concentration of the reactive species extremely low, favoring the intramolecular pathway.
-
-
-
Elimination or Rearrangement Products:
-
The "Why": The reaction conditions (e.g., strong base, high temperature) might promote unintended elimination reactions or skeletal rearrangements in the substrate or product.
-
Protocol:
-
Screen milder bases or catalysts.
-
Attempt the reaction at a lower temperature for a longer duration.
-
If a particular functional group is causing issues, consider if a protecting group strategy is necessary (see FAQ Q3).
-
-
Diagram: Troubleshooting Workflow for Low Yield
This decision tree provides a logical path for diagnosing the cause of poor reaction performance.
Caption: A logical workflow for troubleshooting low spirocyclization yields.
Frequently Asked Questions (FAQs)
This section covers broader, conceptual questions about reaction design and optimization.
Q1: How do I select the appropriate catalyst system (acid, base, or metal)?
The choice of catalyst is fundamentally dictated by the reaction mechanism and the nature of your substrate.
-
Acid Catalysis: Often used for cyclizations of hydroxy acids (Fischer-type esterification).[10] This method is classic but can be harsh. It is most suitable for robust substrates that lack acid-sensitive functional groups. Strong protic acids (e.g., p-toluenesulfonic acid) or Lewis acids can be employed.[11]
-
Base-Promoted Cyclization: This approach is effective when the reaction involves the intramolecular displacement of a good leaving group by an alkoxide. The choice of base is critical to deprotonate the alcohol without promoting side reactions. Non-nucleophilic bases like NaH or LHMDS are common choices.[12] However, be aware that a base-promoted background reaction can sometimes compete with a desired metal-catalyzed pathway, eroding enantioselectivity.[4]
-
Transition Metal Catalysis: This is the most versatile and modern approach, enabling a wide range of transformations under milder conditions and with high levels of chemo- and stereoselectivity. Nickel, Palladium, Rhodium, and other metals are frequently used. The key advantage is the ability to tune reactivity and selectivity by modifying the metal's ligand sphere.[6] For example, enantioselective nickel-catalyzed methods have been developed for the intramolecular addition of lactone enolates to aryl nitriles to forge spirocycles.[13]
Q2: What is the role of the solvent and how do I select the best one?
The solvent is not merely an inert medium; it is an active participant that can profoundly influence reaction rates and selectivity.[14]
-
Polarity and Solubility: The solvent must, at a minimum, solubilize the substrate and key reagents.
-
Coordinating vs. Non-coordinating: In metal-catalyzed reactions, coordinating solvents (like THF or MeCN) can compete for binding sites on the metal center, potentially inhibiting catalysis or altering selectivity. Less coordinating solvents (like toluene or TBME) are often preferred.[4][6]
-
Influence on Stereoselectivity: The solvent can influence the conformational equilibrium of the substrate and the transition state, thereby affecting stereoselectivity.[14] Screening a range of solvents with varying polarities (e.g., Toluene, THF, Dioxane, TBME) is a critical step in any optimization campaign.[5]
| Table 1: Example of Solvent and Ligand Screening in a Ni-Catalyzed Spirocyclization | |||
| Ligand | Solvent | Base | Yield (%) |
| SL-M001-1 | TBME | LHMDS | 90 |
| SL-M009-1 | TBME | LHMDS | 97 |
| SL-M001-1 | Toluene | LHMDS | 78 |
| SL-M001-1 | TBME | LiOtBu | 91 |
| This table summarizes selected data for the formation of spirocycle 11a, adapted from Stanko, A. M., et al. (2024). It clearly shows that TBME was superior to Toluene for yield and that LHMDS was superior to LiOtBu for enantioselectivity in this specific system.[4][6] |
Q3: When should I consider using protecting groups for other functional groups on my substrate?
A protecting group is used to temporarily mask a reactive functional group to prevent it from interfering with the desired transformation.[15] The guiding principle is: "the best protecting group is no protecting group." However, they are sometimes unavoidable.
-
When to Use Them: Consider a protecting group strategy if your substrate contains functional groups that are incompatible with your reaction conditions. For example:
-
Acidic Protons (e.g., -OH, -NH₂, -COOH): These will be deprotonated by strong bases and can quench organometallic reagents. They should be protected (e.g., as silyl ethers, carbamates, or esters).[15]
-
Reactive Carbonyls (Aldehydes/Ketones): These can be attacked by nucleophiles. They are often protected as acetals or ketals.[10]
-
-
Orthogonal Strategy: When multiple functional groups need protection, choose groups that can be removed under different, non-interfering conditions. For instance, a Boc-protected amine (removed with acid) and a silyl-protected alcohol (removed with fluoride) constitute an orthogonal set.[15]
-
Drawbacks: The use of protecting groups adds steps to a synthesis (protection and deprotection), which lowers the overall yield and increases cost.[15] Always consider if a more chemoselective reagent or catalyst could achieve the transformation without the need for protection.
Diagram: General Reaction Optimization Workflow
This diagram illustrates the iterative cycle of screening and optimization essential for developing a robust spirocyclization protocol.
Caption: The iterative cycle of reaction screening and optimization.
References
-
Stanko, A. M., Ramirez, M., de Almenara, A. J., Virgil, S. C., & Stoltz, B. M. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. Organic Letters. Available at: [Link] [Source: ACS Publications]
-
Stanko, A. M., Ramirez, M., de Almenara, A. J., Virgil, S. C., & Stoltz, B. M. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. National Institutes of Health. Available at: [Link] [Source: PMC - NIH]
-
Hodges, J. C., Wang, W., & Riley, F. (2004). Synthesis of a spirocyclic indoline lactone. The Journal of Organic Chemistry, 69(7), 2504–2508. Available at: [Link] [Source: PubMed]
-
University of Rochester Department of Chemistry. Troubleshooting: How to Improve Yield. Available at: [Link] [Source: University of Rochester]
-
Maj, A., et al. (2016). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 21(10), 1334. Available at: [Link] [Source: PMC - NIH]
-
Maj, A., et al. (2016). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Available at: [Link] [Source: MDPI]
-
Reddit r/Chempros. (2022). What are some common causes of low reaction yields? Available at: [Link] [Source: Reddit]
-
Organic Chemistry Portal. Lactone synthesis. Available at: [Link] [Source: Organic Chemistry Portal]
-
Neliti. (2023). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Available at: [Link] [Source: Neliti]
-
Valgimigli, L. (2013). Mechanisms of lactone hydrolysis in acidic conditions. Heriot-Watt Research Portal. Available at: [Link] [Source: Heriot-Watt Research Portal]
-
Valgimigli, L. (2013). Mechanisms of lactone hydrolysis in acidic conditions. Semantic Scholar. Available at: [Link] [Source: Semantic Scholar]
-
Valgimigli, L. (2013). Mechanisms of Lactone Hydrolysis in Acidic Conditions. ResearchGate. Available at: [Link] [Source: ResearchGate]
-
Chemistry For Everyone. (2024). How Does Lactone Hydrolysis Work? YouTube. Available at: [Link] [Source: YouTube]
-
Puzzolo, D., et al. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(3), 799-809. Available at: [Link] [Source: RSC Publishing]
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- 6. Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. [PDF] Mechanisms of lactone hydrolysis in acidic conditions. | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of a spirocyclic indoline lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. media.neliti.com [media.neliti.com]
Technical Support Center: Stability and Storage of 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one
Welcome to the technical support center for 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and handling. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to prevent and identify potential degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
This molecule possesses two key functional moieties susceptible to degradation: a γ-lactone ring and a 2-aminothiazole group. The primary degradation pathways are:
-
Hydrolysis: The lactone (a cyclic ester) is susceptible to hydrolysis, which breaks the ring to form a γ-hydroxy carboxylic acid. This reaction can be catalyzed by acidic or basic conditions.[1]
-
Oxidation: The 2-aminothiazole ring can undergo oxidation, potentially at the sulfur atom or the amino group.[2][3][4]
-
Photodegradation: Thiazole-containing compounds can be sensitive to light, leading to complex degradation products through photo-oxygenation.[5]
Q2: What are the ideal storage conditions for this compound?
To minimize degradation, we recommend the following storage conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Low temperatures slow down the rates of all potential chemical degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | An inert atmosphere prevents oxidative degradation of the 2-aminothiazole moiety. |
| Light | Amber vial or protected from light | Protects the thiazole ring from photodegradation.[6][7][8] |
| Moisture | Tightly sealed container with desiccant | Prevents hydrolysis of the lactone ring. |
Q3: I've noticed a change in the color of my compound from off-white to yellowish-brown. What could be the cause?
A color change is often an indicator of degradation. For this compound, a yellowish-brown discoloration could be due to the oxidation of the 2-aminothiazole ring. It is recommended to re-analyze the purity of the material before use.
Q4: My compound shows reduced solubility in the recommended solvent compared to a fresh batch. What might be the issue?
Reduced solubility can be a sign of degradation. For instance, hydrolysis of the lactone ring would result in a more polar γ-hydroxy carboxylic acid, which may have different solubility characteristics. It is also possible that oxidative degradation could lead to the formation of less soluble polymeric byproducts.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to the stability of this compound.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of potency or biological activity | - Hydrolysis of the lactone ring.- Oxidation of the 2-aminothiazole moiety. | - Confirm the purity of your sample using HPLC.- If degradation is confirmed, acquire a fresh batch of the compound and store it under the recommended conditions. |
| Appearance of new peaks in HPLC chromatogram | - Degradation of the compound. | - Characterize the new peaks using LC-MS to identify potential degradation products.- Review your storage and handling procedures to identify potential sources of degradation (e.g., exposure to light, moisture, or non-inert atmosphere). |
| Inconsistent experimental results | - Use of a partially degraded compound. | - Always use a freshly prepared solution of the compound for your experiments.- Perform a quick purity check via TLC or HPLC before starting a critical experiment. |
Degradation Pathways
The following diagram illustrates the primary degradation pathways for this compound.
Caption: Primary degradation pathways.
Experimental Protocol: Forced Degradation Study
A forced degradation study is crucial for understanding the stability of a drug substance.[9][10] This protocol outlines the steps to intentionally degrade this compound to identify its degradation products and develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1 mL of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 4 hours.
-
Neutralize with 1 mL of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Incubate at room temperature for 24 hours, protected from light.
-
-
Photodegradation:
-
Expose a thin layer of the solid compound and a solution of the compound (1 mg/mL) to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
-
Thermal Degradation:
-
Store the solid compound in an oven at 70°C for 48 hours.
-
3. Analytical Method:
-
Use a stability-indicating HPLC method to analyze the stressed samples. A reverse-phase C18 column with a gradient elution of a mobile phase consisting of a buffered aqueous solution and an organic solvent (e.g., acetonitrile or methanol) is a good starting point.
-
Monitor the elution profile using a UV detector at the λmax of the compound.
-
Couple the HPLC to a mass spectrometer (LC-MS) to identify the mass of the degradation products.
4. Data Analysis:
-
Compare the chromatograms of the stressed samples with that of the control sample.
-
Identify and quantify the degradation products.
-
Elucidate the structure of the major degradation products using MS/MS fragmentation data.[11][12][13][14][15]
Workflow for Stability Testing
The following diagram outlines the workflow for conducting a comprehensive stability test.
Caption: Forced degradation study workflow.
References
- Mathur, L. K., & Wickman, A. (1989). Stability of extemporaneously compounded spironolactone suspensions. American Journal of Hospital Pharmacy, 46(10), 2040–2042.
- Klick, S., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 849-857.
- Thermo Fisher Scientific. (2024).
- Kamkhede, D. B., & Solanki, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9), 393-397.
- Gao, J., et al. (2009). Identifying lactone hydrolysis in pharmaceuticals. A tool for metabolite structural characterization. Journal of Mass Spectrometry, 44(4), 553-559.
- BenchChem. (2025). Technical Support Center: Spironolactone Stability in Organic Solvents.
- Baker, J. W., & Ingold, C. K. (1923). The Formation and Stability of spiro-Compounds. Journal of the Chemical Society, Transactions, 123, 123-133.
- Nahata, M. C., et al. (1993). Stability of spironolactone in an extemporaneously prepared suspension at two temperatures. The Annals of Pharmacotherapy, 27(10), 1198–1199.
- Gupta, V. D. (1993). Stability of spironolactone in an extemporaneously prepared suspension at two temperatures. Annals of Pharmacotherapy, 27(10), 1198-1199.
- Wang, L., et al. (2015). Identifying Lactone Hydrolysis in Pharmaceuticals. A Tool for Metabolite Structural Characterization. Journal of The American Society for Mass Spectrometry, 26(7), 1144-1152.
- Groll, M., et al. (2008). Structural analysis of spiro beta-lactone proteasome inhibitors. Journal of the American Chemical Society, 130(45), 14981–14983.
- ChemicalBook. (n.d.). 2-Aminothiazole Product Description.
- Alsante, K. M., et al. (2013). Forced Degradation Studies to Assess the Stability of Drugs and Products. Trends in Analytical Chemistry, 49, 71-88.
- Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave Online Journal of Pharmacy & Pharmaceutical Sciences, 2(3).
- Merck Millipore. (n.d.). 2-Aminothiazole CAS 96-50-4.
- Pletneva, E. V., et al. (1997). Introduction of novel substrate oxidation into cytochrome c peroxidase by cavity complementation: oxidation of 2-aminothiazole and covalent modification of the enzyme. Biochemistry, 36(39), 11933–11941.
- Sigma-Aldrich. (n.d.). 2-Aminothiazole 97%.
- Tooke, C. L., et al. (2019). Analysis of β-lactone formation by clinically observed carbapenemases informs on a novel antibiotic resistance mechanism. Journal of Biological Chemistry, 294(34), 12694-12707.
- Wang, X., et al. (2015). Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study. Molecules, 20(10), 18037-18051.
- PCI. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
- Itoh, T., et al. (1997). Deamination of 2-aminothiazoles and 3-amino-1,2,4-triazines with nitric oxide in the presence of a catalytic amount of oxygen. Chemical & Pharmaceutical Bulletin, 45(9), 1547-1549.
- Crossley, S. W. M., & Buchwald, S. L. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. Organic Letters, 26(32), 6526–6530.
- Liao, Y., et al. (2015). Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study. Molecules, 20(10), 18037-18051.
- Singh, S., & Majumdar, S. (2013).
- CDH Fine Chemical. (n.d.).
- Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22.
- Al-Ostath, A., et al. (2022). Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry. Materials Today: Proceedings, 60, 1454-1461.
- Mohamed, Y. A., et al. (2007). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives.
- Asif, M. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(21), 6433.
- Crotti, A. E. M., et al. (2004). The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. International Journal of Mass Spectrometry, 232(3), 271-276.
- de la Torre, M. C., et al. (2012). Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. Tetrahedron, 68(37), 7647-7654.
- Wikipedia. (n.d.). Thiazole.
- Long, F. A., & Friedman, L. L. (1950). Determination of the Mechanism of γ-Lactone Hydrolysis by a Mass Spectrometric Method. Journal of the American Chemical Society, 72(8), 3692–3695.
- Farghaly, T. A., et al. (2021). The drugs containing thiazole ring. Results in Chemistry, 3, 100149.
- Song, F.-R., et al. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 30(2), 225-234.
- Nema, S., & Brendel, R. J. (2015). Excipients Use in Parenteral and Lyophilized Formulation Development. Open Science Journal of Pharmacy and Pharmacology, 3(3), 19-27.
- Wilson, J. R., & Zydney, A. L. (2017). Excipient compounds for biopolymer formulations. U.S.
- Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry.
- Gómez-Bombarelli, R., et al. (2013). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. The Journal of Physical Chemistry B, 117(30), 8864–8874.
- Dormer, F., et al. (2022). Polymer excipients for drug delivery applications. U.S.
- Both, P., et al. (2014). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. Journal of The American Society for Mass Spectrometry, 25(7), 1144–1152.
- Li, J., et al. (2014). 2-aminothiazole derivative, preparation method, and use.
Sources
- 1. Identifying lactone hydrolysis in pharmaceuticals. A tool for metabolite structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Minimizing Byproducts in the Hantzsch Thiazole Synthesis for Spiro Compounds
Welcome to the Technical Support Center dedicated to addressing the challenges of byproduct formation in the Hantzsch thiazole synthesis, with a specific focus on the construction of complex spirocyclic systems. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the intricacies of this powerful synthetic tool. Here, we move beyond standard protocols to provide in-depth, field-tested insights into the causality behind experimental choices, ensuring both technical accuracy and practical applicability.
Troubleshooting Guide: Navigating Common Hurdles in Spiro-Thiazole Synthesis
This section addresses specific issues that researchers may encounter during the Hantzsch synthesis of spiro-thiazoles, offering explanations for the underlying chemical principles and actionable solutions.
Issue 1: Low or No Yield of the Desired Spiro-Thiazole Product
Q: My Hantzsch reaction is resulting in a low yield of the target spiro-thiazole, with a significant amount of unreacted starting materials. What are the likely causes and how can I improve the conversion?
A: Low conversion in the Hantzsch synthesis can stem from several factors, each requiring a systematic approach to diagnose and resolve.
-
Suboptimal Temperature: The Hantzsch synthesis often necessitates heating to overcome the activation energy of the reaction.[1] If you are running the reaction at room temperature, a gradual increase in temperature is advisable.[1] For more efficient and uniform heating, consider the use of microwave irradiation, which has been shown to significantly reduce reaction times and improve yields.[2]
-
Insufficient Reaction Time: It is crucial to monitor the progress of the reaction. Thin Layer Chromatography (TLC) is an effective technique to track the consumption of starting materials.[1] If you observe the persistence of starting materials on the TLC plate, extending the reaction time is a logical next step.
-
Improper Solvent Choice: The polarity and proticity of the solvent play a critical role in the Hantzsch synthesis.[1] While alcohols like ethanol and methanol are commonly used, screening a variety of solvents can be beneficial.[1] Consider exploring ethanol/water mixtures or even solvent-free conditions, which have been reported to be effective in certain cases.[1][3]
-
Purity of Reactants: The purity of your α-haloketone and thioamide starting materials is paramount. Impurities can lead to a host of side reactions.[1] If there is any doubt about the purity of your reagents, purification by recrystallization or distillation is recommended before proceeding with the synthesis.[1]
Issue 2: Formation of an Unexpected Isomeric Byproduct
Q: I have isolated a significant byproduct that appears to be an isomer of my target spiro-thiazole. What is the likely structure of this isomer and how can I control the regioselectivity of the reaction?
A: When using N-monosubstituted thioureas, the Hantzsch synthesis can potentially yield two regioisomeric products: the expected 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole.[1][4] The formation of these isomers is highly dependent on the reaction's acidity.[1]
-
To Favor the 2-(N-substituted amino)thiazole Isomer: Conduct the reaction in a neutral solvent.[1][4] This is the more common and often desired outcome of the Hantzsch synthesis.
-
To Favor the 3-substituted 2-imino-2,3-dihydrothiazole Isomer: Employing strongly acidic conditions can shift the selectivity towards the 2-imino isomer.[1][4] For instance, using a mixture of 10M HCl and ethanol has been shown to be effective in promoting the formation of this isomer.[4]
Issue 3: Presence of Multiple Unidentified Byproducts
Q: My crude reaction mixture shows multiple spots on the TLC, indicating the formation of several byproducts. What are the common side reactions in the Hantzsch synthesis and how can I suppress them?
A: The formation of multiple byproducts often points to competing side reactions. Key factors to control include:
-
Temperature Control: While heating is often necessary, excessive temperatures can promote decomposition and side reactions. If you are using conventional heating, consider lowering the temperature to see if byproduct formation is reduced.[1]
-
Purity of Starting Materials: As mentioned previously, impurities in the starting materials are a common source of byproducts.[1]
-
pH Management: For substrates that are sensitive to pH, careful control of the reaction's acidity is crucial. This is particularly important when using N-monosubstituted thioureas.[1]
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the Hantzsch synthesis for spiro compounds.
Q1: What is the fundamental mechanism of the Hantzsch thiazole synthesis?
A1: The Hantzsch thiazole synthesis is a classic condensation reaction between an α-haloketone and a thioamide (or thiourea) to form a thiazole ring.[5][6] The reaction proceeds through a multi-step pathway that begins with an SN2 reaction where the sulfur of the thioamide attacks the α-carbon of the haloketone.[6][7] This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[6][7]
Q2: Are there "greener" alternatives to the traditional Hantzsch synthesis that can minimize byproducts?
A2: Yes, significant progress has been made in developing more environmentally benign approaches to thiazole synthesis.[8] These methods often lead to higher yields and fewer byproducts. Some notable alternatives include:
-
One-Pot, Multi-Component Reactions: These streamlined procedures combine multiple synthetic steps into a single operation, often utilizing greener catalysts and solvents.[2][9]
-
Microwave-Assisted and Ultrasonic Irradiation Synthesis: These techniques provide alternative energy sources that can accelerate reaction rates, often at lower temperatures and with improved yields.[2][9]
-
Use of Greener Solvents and Catalysts: The use of water, ionic liquids, or solvent-free conditions, coupled with recyclable catalysts like silica-supported tungstosilisic acid, can significantly reduce the environmental impact of the synthesis.[10][11]
Q3: When should I consider an alternative synthetic route to thiazoles, such as the Cook-Heilbron synthesis?
A3: The choice of synthetic method depends on the desired substitution pattern of the final thiazole product. The Cook-Heilbron synthesis is a valuable alternative for the preparation of 5-aminothiazoles, which are synthesized from α-aminonitriles and carbon disulfide or its derivatives.[3] If your target spiro compound contains this specific functionality, the Cook-Heilbron synthesis may be a more direct and efficient route.
Q4: How can I effectively purify my spiro-thiazole product from the reaction byproducts?
A4: Purification of the final product is a critical step. Common techniques include:
-
Precipitation and Filtration: In many cases, the thiazole product is poorly soluble in the reaction solvent upon cooling or after neutralization with a base (e.g., sodium carbonate), allowing for isolation by simple filtration.[6][7]
-
Recrystallization: This is a powerful technique for purifying solid products. The choice of solvent is crucial and may require some experimentation.
-
Column Chromatography: For complex mixtures or when high purity is required, column chromatography using silica gel or another suitable stationary phase is often the most effective method.
Optimizing Reaction Conditions: A Data-Driven Approach
The following table summarizes the impact of various reaction parameters on the yield and purity of the Hantzsch thiazole synthesis, providing a quick reference for optimization.
| Parameter | Effect on Yield and Purity | Recommendations |
| Temperature | Higher temperatures can increase reaction rate but may also promote byproduct formation. | Systematically increase temperature from room temperature. Consider microwave irradiation for efficient heating.[1][2] |
| Solvent | Solvent polarity and proticity can significantly influence the reaction outcome. | Screen a range of solvents, including ethanol, methanol, ethanol/water mixtures, and solvent-free conditions.[1][10] |
| Reaction Time | Insufficient time leads to low conversion; excessive time can lead to decomposition. | Monitor reaction progress using TLC to determine the optimal reaction time.[1] |
| Acidity (pH) | Crucial for controlling regioselectivity with N-monosubstituted thioureas. | Use neutral solvents for 2-amino isomers and strongly acidic conditions for 2-imino isomers.[1][4] |
| Catalyst | Can improve reaction efficiency and promote greener conditions. | Consider using catalysts like silica-supported tungstosilisic acid for one-pot, multi-component reactions.[9][10] |
Experimental Protocol: A Greener, One-Pot Synthesis of a Spiro-Thiazole Derivative
This protocol is adapted from a multi-component reaction approach, which has been shown to be efficient and environmentally friendly.[3][9]
Materials:
-
α-haloketone precursor to the spirocyclic system (1 mmol)
-
Thiourea (1 mmol)
-
Substituted benzaldehyde (1 mmol)
-
Silica-supported tungstosilisic acid (15 mol%)
-
Ethanol/water (1:1 mixture, 5 mL)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the α-haloketone (1 mmol), thiourea (1 mmol), substituted benzaldehyde (1 mmol), and silica-supported tungstosilisic acid (15 mol%).[3]
-
Add 5 mL of the ethanol/water (1:1) mixture to the flask.[3]
-
Heat the reaction mixture to reflux (approximately 65°C) with vigorous stirring.[3]
-
Maintain the reflux for 2 to 3.5 hours, monitoring the reaction progress by TLC.[3]
-
Upon completion, filter the hot reaction mixture to collect the solid product.[3]
-
Wash the collected solid with a small amount of cold ethanol.[3]
-
To remove the catalyst, dissolve the solid product in acetone and filter the solution.[3]
-
Evaporate the acetone from the filtrate under reduced pressure to obtain the purified spiro-thiazole product.[3]
Visualizing the Hantzsch Synthesis: From Reactants to Products and Byproducts
The following diagrams illustrate the core reaction pathway and a troubleshooting workflow for optimizing the synthesis.
Caption: Hantzsch thiazole synthesis workflow and factors contributing to byproduct formation.
Caption: A systematic workflow for troubleshooting and optimizing the Hantzsch thiazole synthesis.
References
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Beilstein Journal of Organic Chemistry.[Link]
-
Hantzsch Thiazole Synthesis. Chem Help Asap.[Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules.[Link]
-
Hantzsch Thiazole Synthesis. SynArchive.[Link]
-
Hantzsch thiazole synthesis - laboratory experiment. YouTube.[Link]
-
Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances.[Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI.[Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1.[Link]
Sources
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- 10. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Inconsistent Results with 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one
Welcome to the technical support resource for researchers utilizing 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one. This guide is designed to provide in-depth troubleshooting for inconsistent results in biological assays. As scientists, we understand that reproducibility is the cornerstone of credible research. This document moves beyond simple checklists to explain the underlying scientific principles behind common assay failures and provides robust, validated strategies to overcome them.
Our approach is built on a foundation of scientific integrity, ensuring that every recommendation is grounded in established experimental logic. We will explore the critical aspects of compound handling, assay design, and data interpretation that are essential for generating reliable and meaningful results.
Part 1: Compound Handling and Solubility Issues
Inconsistent assay results often originate from the initial handling and preparation of the test compound. The physicochemical properties of a small molecule like this compound can significantly influence its behavior in aqueous assay buffers.
FAQ 1: My dose-response curve is not sigmoidal and shows high variability between replicates. What could be the cause?
Answer: A common culprit for a non-ideal dose-response curve is poor compound solubility.[1][2] Many organic small molecules exhibit limited aqueous solubility, and when the concentration in your assay exceeds this limit, the compound can precipitate. This leads to an inaccurate representation of the actual compound concentration being tested, resulting in high variability and a flattened or erratic dose-response curve.[3]
Troubleshooting Protocol: Assessing and Improving Compound Solubility
-
Visual Solubility Check:
-
Prepare your highest concentration of this compound in your final assay buffer.
-
Let it sit at the assay temperature for 15-30 minutes.
-
Visually inspect the solution against a dark background for any signs of precipitate or cloudiness. A laser pointer can be used to detect light scattering from colloidal aggregates.
-
-
Kinetic Solubility Assessment:
-
For a more quantitative measure, a direct-UV kinetic solubility method can be employed.[1]
-
A small volume of a high-concentration DMSO stock is added to the aqueous buffer.
-
After incubation, the solution is filtered or centrifuged to remove any precipitate.
-
The concentration of the compound remaining in the solution is then measured, typically by UV-Vis spectrophotometry or HPLC.[1]
-
-
Improving Solubility in Assays:
-
Optimize DMSO Concentration: While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many organic compounds, its concentration in the final assay should be kept to a minimum, typically below 0.5%, as it can be toxic to cells and interfere with some assays.[4][5] Always include a vehicle control with the same final DMSO concentration in your experiments.[4]
-
Use of Pluronic F-127: For compounds that aggregate, the inclusion of a non-ionic surfactant like Pluronic F-127 at a low concentration (e.g., 0.01%) in the assay buffer can help to prevent aggregation-based assay interference.[6]
-
Sonication: Gentle sonication of the DMSO stock solution can help to break up any microscopic precipitates before serial dilution.[4]
-
Part 2: Cell-Based Assay Troubleshooting
Cell-based assays introduce biological variability. The health and handling of your cells are paramount for reproducible results.
FAQ 2: I am seeing significant edge effects and inconsistent cell growth across my microplate. How can I minimize this?
Answer: Edge effects, where cells in the outer wells of a microplate behave differently from those in the inner wells, are a common problem. This is often due to differential evaporation and temperature gradients across the plate during incubation.
Troubleshooting Protocol: Minimizing Plate-Based Variability
-
Proper Plate Incubation:
-
After seeding cells, allow the plate to sit at room temperature in the biosafety cabinet for 30-60 minutes before transferring to the incubator. This allows for even cell settling.
-
Use a humidified incubator to minimize evaporation.
-
Consider using pre-warmed media for all steps to avoid temperature shocks to the cells.
-
-
Plate Seeding and Layout:
-
Do not use the outermost wells of the microplate for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.
-
Ensure a single-cell suspension before seeding by gently triturating the cells. Clumped cells will lead to uneven growth.
-
-
Assay Workflow:
-
The "add-mix-measure" principle for assays is recommended to reduce the number of steps and potential for variation.[7]
-
Diagram: Recommended Microplate Layout to Mitigate Edge Effects
Caption: Example of a 96-well plate layout to minimize edge effects.
Part 3: Enzyme Assay Troubleshooting
Enzyme inhibition assays are sensitive to a variety of factors, including substrate concentration and the presence of interfering substances.
FAQ 3: The IC50 value for my compound varies significantly between experiments. How can I improve the consistency of my enzyme inhibition assay?
Answer: The consistency of an IC50 value is highly dependent on maintaining precise and consistent experimental conditions. One of the most critical factors is the substrate concentration, as the apparent potency of an inhibitor can change depending on the mechanism of inhibition relative to the substrate concentration.[8]
Troubleshooting Protocol: Standardizing Your Enzyme Inhibition Assay
-
Determine the Michaelis Constant (Km):
-
Before screening for inhibitors, you must characterize your enzyme's kinetics.[8]
-
Measure the initial reaction rate at a range of substrate concentrations.
-
Plot the initial rate versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km.
-
-
Optimize Substrate Concentration for Screening:
-
For competitive inhibitors, using a substrate concentration at or below the Km will maximize the assay's sensitivity.[8]
-
For uncompetitive inhibitors, a substrate concentration at least 5 times the Km is recommended.[8]
-
For initial screening where the mechanism is unknown, using a substrate concentration equal to the Km is a common starting point.
-
-
Control for Assay Interference:
-
Some compounds can interfere with the assay signal (e.g., autofluorescence) or the enzyme itself (e.g., aggregation).[6][9]
-
Run a control experiment without the enzyme to see if this compound has any intrinsic signal at the detection wavelength.
-
As mentioned previously, the inclusion of a non-ionic detergent can help mitigate issues with aggregating compounds.[6]
-
Table: Key Parameters for Enzyme Assay Optimization
| Parameter | Recommendation | Rationale |
| Substrate Concentration | Set relative to Km (e.g., at Km for initial screens) | IC50 values are dependent on substrate concentration, especially for competitive inhibitors.[8] |
| Enzyme Concentration | In the linear range of the assay | Ensures that the reaction rate is proportional to the enzyme concentration. |
| Incubation Time | Measure initial rates (typically <20% substrate consumption) | Avoids substrate depletion and product inhibition, which can affect inhibitor potency. |
| DMSO Concentration | <0.5% and consistent across all wells | High DMSO concentrations can denature enzymes or compete with inhibitors.[5] |
Part 4: Data Interpretation and False Positives
High-throughput screening and other assay formats are susceptible to false positives. It is crucial to perform secondary and counter-screening to validate any initial "hits."
FAQ 4: My compound shows activity in my primary assay, but this activity does not translate to other assay formats. Could this be a false positive?
Answer: Yes, this is a classic indicator of assay interference.[6] The initial activity may be due to the compound interacting with the assay components rather than the biological target. For example, some compounds are known to inhibit reporter enzymes like firefly luciferase, while others can be fluorescent and interfere with fluorescence-based readouts.[6]
Troubleshooting Workflow: Validating a Potential Hit
Caption: A workflow for validating a primary screening hit.
Key Validation Steps:
-
Dose-Response Confirmation: Re-test the compound in the primary assay to confirm that the activity is concentration-dependent and reproducible.[6]
-
Counter-Screens: Perform the assay without the biological target (e.g., no enzyme or cells) to identify compounds that interfere with the detection system.
-
Orthogonal Assays: Test the compound in a secondary assay that uses a different detection technology (e.g., if the primary assay was fluorescence-based, use a luminescence or absorbance-based secondary assay). This helps to rule out technology-specific interference.[10]
By systematically addressing these common issues, you can significantly improve the quality and reproducibility of your data when working with this compound and other small molecule compounds.
References
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed, 16635808. [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. [Link]
- Kerns, E. H., & Di, L. (2008).
-
Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. [Link]
-
ResearchGate. (2021). What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)?. ResearchGate. [Link]
-
BMG LABTECH. (2019). High-throughput screening (HTS). BMG LABTECH. [Link]
-
Quora. (2017). What effects does DMSO have on cell assays?. Quora. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. quora.com [quora.com]
- 6. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 10. bmglabtech.com [bmglabtech.com]
Technical Support Center: Enhancing Cell Permeability of 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one
Welcome to the dedicated technical support guide for researchers working with 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you diagnose and overcome cell permeability challenges, a critical step in evaluating the therapeutic potential of this novel compound.
Compound Profile: this compound
Before troubleshooting, it is crucial to understand the physicochemical properties of the molecule, as these intrinsically govern its ability to cross cellular membranes.
| Property | Value | Implication for Permeability |
| Molecular Weight | 252.33 g/mol | Favorable. Well within the typical range for good passive diffusion (<500 Da).[] |
| XLogP3 | 1.9 | Borderline. Suggests moderate lipophilicity, which is generally good, but may not be sufficient to overcome the energetic penalty of leaving the aqueous phase to enter the lipid bilayer.[][2] |
| Hydrogen Bond Donors | 1 (Primary Amine) | Low and favorable. Fewer donors reduce the energy required for desolvation before membrane entry.[3] |
| Hydrogen Bond Acceptors | 5 (N/O atoms) | Moderate. A higher number of acceptors can increase polarity and hinder membrane crossing.[3] |
| Topological Polar Surface Area (TPSA) | 93.4 Ų | Moderate-to-High. TPSA is a strong predictor of permeability. Values >140 Ų are often associated with poor permeability, while values <60 Ų are excellent. 93.4 Ų suggests that permeability could be a challenge. |
| Rotatable Bonds | 1 | Favorable. Low conformational flexibility is often associated with better permeability.[3] |
Initial Assessment: The primary structural features of concern for cell permeability are the polar 2-amino-thiazole moiety and the lactone, which contribute to a moderately high TPSA. While the molecular weight and hydrogen bond donor count are favorable, the compound's moderate lipophilicity might not be sufficient to drive efficient passive diffusion across the lipid bilayer.
Frequently Asked Questions (FAQs)
Q1: What are the primary assays to measure the cell permeability of my compound?
There are two gold-standard in vitro assays. You should start with PAMPA and confirm promising results with the Caco-2 assay.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive diffusion.[4] A lipid-infused artificial membrane separates a donor and acceptor well. It is excellent for getting a quick, initial assessment of a compound's ability to cross a lipid barrier without the complexities of active transport.[5]
-
Caco-2 Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells, which are derived from human colon adenocarcinoma and mimic the intestinal epithelium.[6] This model is more biologically complex and provides a more complete picture by accounting for not only passive diffusion but also active transport mechanisms, such as uptake and efflux, as well as paracellular transport.[7][8]
Q2: My compound shows low permeability in the PAMPA assay. What is the most likely cause?
A low PAMPA result points directly to a problem with passive transcellular diffusion .[5] This is almost always due to suboptimal physicochemical properties. For this compound, the likely culprits are:
-
Insufficient Lipophilicity: The compound may not be "greasy" enough to readily partition into the lipid membrane from the aqueous donor solution.[9][10]
-
High Polarity: The energy required to strip the water molecules surrounding the polar groups (a process called desolvation) before it can enter the non-polar membrane interior is too high.
Q3: My compound has good PAMPA permeability but performs poorly in the Caco-2 assay. What does this discrepancy mean?
This is a classic and highly informative result. It strongly suggests that your compound is a substrate for active efflux pumps .[6] Efflux pumps are proteins expressed on the cell surface that actively expel foreign substances (xenobiotics) from the cell's interior, preventing them from reaching their target.[11] The most notorious of these is P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1).[12][13] The PAMPA system lacks these proteins, so it cannot predict this liability.[5]
Q4: How do I confirm if my compound is an efflux pump substrate?
This is determined by running a bidirectional Caco-2 assay . You measure permeability in the apical-to-basolateral (A→B) direction, which simulates gut absorption, and in the basolateral-to-apical (B→A) direction.[8]
-
The Efflux Ratio (ER) is calculated as: ER = Papp(B→A) / Papp(A→B)
-
An ER > 2 is a strong indicator of active efflux.[14]
You can further confirm this by running the assay in the presence of a known efflux pump inhibitor, like Verapamil. If the A→B permeability increases and the efflux ratio decreases in the presence of the inhibitor, you have confirmed that your compound is being actively pumped out of the cells.[12][14]
Troubleshooting Guides & Enhancement Strategies
This section provides a logic-driven approach to solving permeability issues based on your experimental observations.
Logical Flow for Troubleshooting Permeability
Caption: Decision tree for diagnosing and addressing permeability issues.
Issue 1: Poor Passive Diffusion (Low PAMPA Result)
If your compound struggles to cross the simple artificial membrane, you must improve its fundamental ability to enter a lipid environment.
Strategy A: The Prodrug Approach
A prodrug is an inactive or less active derivative of a parent molecule that is converted in vivo to the active drug.[15] This is a highly effective strategy for transiently masking polar functional groups to enhance permeability.[16][17] For this compound, the primary amine on the thiazole ring is the ideal target for modification.
-
Causality: The primary amine is a hydrogen bond donor that increases polarity. Masking it with a lipophilic, cleavable group will decrease the TPSA, increase the LogP, and facilitate membrane crossing.[18][19]
-
Proposed Modification: Acylation of the primary amine to form a temporary amide bond. This amide can be designed to be cleaved by intracellular esterases or other enzymes, releasing the active parent compound inside the cell.[20]
Caption: Workflow of the prodrug strategy for enhancing cell permeability.
Strategy B: Nanocarrier Formulation
Instead of modifying the drug, you can encapsulate it within a nanoparticle. This is particularly useful if the compound also suffers from poor aqueous solubility.[21]
-
Causality: Nanoparticles can protect the drug from the aqueous environment and interact with the cell membrane to facilitate uptake via endocytosis.[22][23] This bypasses the need for high passive permeability.
-
Types of Nanocarriers:
-
Key Advantage: This approach can simultaneously solve problems of both poor solubility and poor permeability.[24][25]
Issue 2: Active Efflux Substrate (High Caco-2 Efflux Ratio)
If your compound can passively diffuse (good PAMPA result) but is actively pumped out of cells, modification must focus on evading transporter recognition.
Strategy C: Structural Modification to Evade Efflux
Efflux pumps like P-gp recognize specific pharmacophores and three-dimensional conformations.[26] Subtle structural changes can disrupt this recognition.
-
Causality: The goal is to alter the compound's shape or charge distribution without destroying its affinity for its intended biological target. This is a challenging but powerful medicinal chemistry approach.
-
Proposed Modifications (Hypothetical):
-
Reduce Hydrogen Bonding Capacity: While the H-bond donor count is already low, strategic methylation or modification of acceptor sites could disrupt binding to the efflux transporter.[27][28]
-
Introduce Steric Hindrance: Adding a bulky group near a potential recognition site on the molecule can physically prevent it from fitting into the transporter's binding pocket.
-
Modulate Rigidity: Reducing the number of rotatable bonds or cyclizing parts of the molecule can lock it into a conformation that is not recognized by the pump.[3]
-
Detailed Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol is adapted from standard methodologies to provide a baseline for assessing passive permeability.[29][30]
Materials:
-
PAMPA plate system (e.g., 96-well filter plate as the Donor, and a matching non-filter plate as the Acceptor).
-
Lecithin solution (e.g., 1% w/v in dodecane).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Dimethyl sulfoxide (DMSO).
-
Test compound and control compounds (e.g., Propranolol for high permeability, Theophylline for low permeability).
-
Plate shaker and plate reader (UV-Vis or LC-MS for analysis).
Methodology:
-
Prepare Solutions: Prepare a 10 mM stock solution of your test compound in DMSO. Create a working solution by diluting the stock to 200 µM in PBS (final DMSO concentration will be 2%). Prepare control compound solutions similarly.
-
Coat the Membrane: Gently add 5 µL of the lecithin/dodecane solution to each well of the Donor filter plate, ensuring the filter is fully coated. Do not let the pipette tip touch the membrane.
-
Prepare Acceptor Plate: Add 300 µL of PBS containing 2% DMSO to each well of the Acceptor plate.
-
Prepare Donor Plate: Add 150 µL of your test/control compound working solution to the corresponding wells of the coated Donor plate.
-
Assemble and Incubate: Carefully place the Donor plate on top of the Acceptor plate to form the "sandwich." Incubate at room temperature for 4-16 hours on a plate shaker (approx. 100 rpm).[29]
-
Sample Collection: After incubation, separate the plates. Collect samples from both the Donor and Acceptor wells for analysis. Also, analyze a reference sample of the initial Donor solution (T0 concentration).
-
Quantification: Determine the compound concentration in all samples using a suitable analytical method (e.g., LC-MS/MS).
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the appropriate formula, which accounts for volumes, surface area, and incubation time.
Protocol 2: Caco-2 Bidirectional Permeability Assay
This is a more complex assay requiring cell culture expertise. It is critical to ensure the integrity of the cell monolayer for reliable data.[7][31]
Materials:
-
Caco-2 cells (ATCC).
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin).
-
Transwell® plate inserts (e.g., 24-well, 0.4 µm pore size).
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS), pH 7.4).
-
TEER (Transepithelial Electrical Resistance) meter.
-
Lucifer yellow (for monolayer integrity check).
-
Test compound and control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability, and Talinolol as a P-gp substrate).[8]
-
Efflux pump inhibitor (e.g., Verapamil).
Methodology:
Part I: Cell Seeding and Differentiation
-
Culture Caco-2 cells in flasks according to standard protocols.
-
Seed the cells onto the Transwell® inserts at an appropriate density.
-
Culture the cells on the inserts for 21-25 days, changing the medium every 2-3 days, to allow them to differentiate and form a polarized monolayer with tight junctions.[14]
Part II: Monolayer Integrity Testing
-
Before the experiment, measure the TEER of each well. Values should be >250 Ω·cm² to indicate a confluent monolayer.[14]
-
(Optional but recommended) Perform a Lucifer yellow rejection test. The passage of this fluorescent dye should be very low (<1%) in intact monolayers.
Part III: Transport Experiment
-
Rinse the monolayers with pre-warmed (37°C) transport buffer.
-
For A→B Transport (Absorption):
-
Add the test compound solution (e.g., 10 µM in transport buffer) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
-
For B→A Transport (Efflux):
-
Add the test compound solution to the basolateral (lower) chamber.
-
Add fresh transport buffer to the apical (upper) chamber.
-
-
Incubate the plate at 37°C with gentle shaking (e.g., 50 rpm) for a defined period (e.g., 2 hours).[6]
-
At the end of the incubation, take samples from both the donor and receiver chambers for quantification by LC-MS/MS.
Part IV: Data Analysis
-
Calculate the Papp values for both the A→B and B→A directions.
-
Calculate the Efflux Ratio (ER) as Papp(B→A) / Papp(A→B). An ER > 2 suggests active efflux.[14]
References
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]
-
Dahan, A., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. Retrieved from [Link]
-
Omics Online. (2024, December 6). Lipophilicity: Understanding the Role of Lipid Affinity in Drug Design and Absorption. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
P, S. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. Retrieved from [Link]
-
(n.d.). Caco2 assay protocol. Retrieved from [Link]
-
Gao, L., et al. (2024). Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. PMC - PubMed Central. Retrieved from [Link]
-
JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]
-
Lam, K., & Prescott, M. (n.d.). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Retrieved from [Link]
-
Aslam, B., et al. (2022, May 10). Efflux Pump Inhibitors: New Hope in Microbial Multidrug Resistance. Retrieved from [Link]
-
Technology Networks. (n.d.). pampa-permeability-assay.pdf. Retrieved from [Link]
-
Arnott, J. A., & Planey, S. L. (2012, September 19). The influence of lipophilicity in drug discovery and design. PubMed. Retrieved from [Link]
-
Zhao, P., et al. (n.d.). Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory. PMC - NIH. Retrieved from [Link]
-
Arnott, J. A., & Planey, S. L. (2025, August 7). The influence of lipophilicity in drug discovery and design | Request PDF. ResearchGate. Retrieved from [Link]
-
Orner, B. P., et al. (n.d.). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. NIH. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]
-
Lim, H. S., et al. (n.d.). Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Publications. Retrieved from [Link]
-
Ghosh, K. (n.d.). increase membrane permeability by prodrug design. Slideshare. Retrieved from [Link]
-
Lokey Lab Protocols. (2017, March 7). Parallel Artificial Membrane Permeability Assay (PAMPA). Wikidot. Retrieved from [Link]
-
Dahan, A., et al. (2025, February 21). Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC - PubMed Central. Retrieved from [Link]
-
Dahan, A., et al. (2025, February 21). Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed. Retrieved from [Link]
-
Xiong, B., et al. (2021, September 10). Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. Semantic Scholar. Retrieved from [Link]
-
Tan, J. S., et al. (n.d.). Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles. PMC - NIH. Retrieved from [Link]
-
Li, D., et al. (n.d.). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Taylor & Francis Online. Retrieved from [Link]
-
Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
-
(n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Retrieved from [Link]
-
Kumar, S., & Randhawa, J. K. (2005, May 23). Nanoparticle Technology for the Delivery of Poorly Water-Soluble Drugs. Retrieved from [Link]
-
Gottesman, M. M., et al. (n.d.). The Role of Multidrug Resistance Efflux Pumps in Cancer: Revisiting a JNCI Publication Exploring Expression of the MDR1 (P-glycoprotein) Gene. PMC - NIH. Retrieved from [Link]
-
Adams, C. E., et al. (n.d.). The drug efflux pump MDR1 promotes intrinsic and acquired resistance to PROTACs in cancer cells. PMC - PubMed Central. Retrieved from [Link]
-
Orner, B. P., et al. (2025, August 9). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules | Request PDF. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Action and targeting of P-gp and MDR1 drug efflux pumps. Activation of.... Retrieved from [Link]
-
LPBI Group. (2022, October 11). The drug efflux pump MDR1 promotes intrinsic and acquired resistance to PROTACs in cancer cells. Retrieved from [Link]
-
ResearchGate. (2016, December 23). (PDF) Nanotechnology-a promising drug delivery for poorly soluble drugs. Retrieved from [Link]
Sources
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- 3. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
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- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
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- 11. Efflux Pump Inhibitors: New Hope in Microbial Multidrug Resistance | Community Acquired Infection [hksmp.com]
- 12. The Role of Multidrug Resistance Efflux Pumps in Cancer: Revisiting a JNCI Publication Exploring Expression of the MDR1 (P-glycoprotein) Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The drug efflux pump MDR1 promotes intrinsic and acquired resistance to PROTACs in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. researchgate.net [researchgate.net]
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- 20. increase membrane permeability by prodrug design. | PPTX [slideshare.net]
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Technical Support Center: Chemical Synthesis Troubleshooting
Welcome to the Technical Support Center for Chemical Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during synthesis reactions. My approach moves beyond simple checklists to provide a deeper understanding of the causality behind experimental outcomes, fostering a proactive and predictive approach to chemical synthesis.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries when a reaction does not proceed as expected.
Q1: My reaction won't start or is extremely sluggish. What are the first things I should check?
A: When a reaction fails to initiate, it's typically due to an issue with one of the foundational pillars of the reaction: reagents, conditions, or setup. Before questioning the viability of the reaction itself, systematically verify these elements.
-
Reagent Integrity: Are your reagents what you think they are?
-
Purity and Age: Reagents can degrade over time, especially if stored improperly. Air-sensitive reagents like organometallics or certain catalysts are particularly susceptible.[1] When in doubt, it's often best to use a freshly opened bottle or repurify the reagent.
-
Solvent Purity: The choice of solvent is critical and can dramatically affect the outcome.[2] Ensure your solvents are anhydrous and free of peroxides if the reaction chemistry requires it (e.g., in Grignard or organolithium reactions). Many common solvents require drying and degassing before use.[3]
-
Concentration: Incorrect concentrations can stall a reaction.[4] For reactions new to you, a starting concentration of 0.1 M for the substrate is a reasonable rule of thumb.[5]
-
-
Reaction Conditions:
-
Temperature: Is the reaction at the correct temperature? Some reactions have a high activation energy and require heating to initiate, while others are exothermic and may require cooling to prevent side reactions. The boiling point of your solvent must be higher than the reaction temperature.[6]
-
Atmosphere: If your reaction involves air- or moisture-sensitive reagents, an inert atmosphere is crucial. Inadequate drying of glassware or failure to properly purge the system with an inert gas like nitrogen or argon is a frequent cause of failure.[3][7]
-
-
Mixing and Solubility: Are the reagents able to interact?
-
Stirring: Ensure the reaction mixture is being stirred efficiently. In heterogeneous mixtures (e.g., solid and liquid), inadequate stirring can be the limiting factor.
-
Solubility: All reactants should be adequately soluble in the chosen solvent.[8] If a key reagent is not dissolving, the reaction cannot proceed effectively. It's a common mistake to assume a solvent will work without checking solubility beforehand.[8]
-
Q2: My reaction is proceeding, but it's incomplete and messy (multiple spots on TLC). What's going on?
A: A messy reaction profile often points to issues with selectivity, stability, or stoichiometry.
-
Incorrect Stoichiometry: Double-check your calculations. Using an incorrect excess of one reagent can lead to the formation of byproducts.
-
Reagent Addition: The order and rate of reagent addition can be critical. Adding a reactive reagent too quickly can cause localized high concentrations, leading to side reactions or decomposition.
-
Temperature Control: Poor temperature regulation can cause problems. If a reaction is exothermic, allowing the temperature to rise uncontrollably can activate alternative reaction pathways or decompose sensitive products.
-
Incompatible Functional Groups: A very common mistake is overlooking incompatible functional groups within your starting material.[9] For instance, attempting to use a Grignard reagent (a strong nucleophile and base) in the presence of an acidic proton (like an alcohol or carboxylic acid) will result in a simple acid-base reaction rather than the desired C-C bond formation.[9] This often necessitates the use of protecting groups.
-
Reaction Monitoring: The best way to understand what's happening is to monitor the reaction over time using techniques like Thin Layer Chromatography (TLC), which can show the consumption of starting materials and the appearance of products and byproducts.[10][11]
Q3: The reaction looked clean by TLC, but my yield was very low. Where could my product have gone?
A: Low yield after a seemingly successful reaction is almost always due to losses during the workup and purification stages.[12]
-
Workup Issues:
-
Aqueous Extraction: Your product might have some solubility in the aqueous layer.[12] If you suspect this, you can often reduce its aqueous solubility by washing with brine (saturated NaCl solution), a technique known as "salting out".[13] It's good practice to save all aqueous layers until you have successfully isolated and characterized your final product.[14]
-
Emulsions: Formation of a stable emulsion during liquid-liquid extraction can trap your product, making separation difficult.
-
pH Sensitivity: Your product may be unstable to the acidic or basic conditions used during the workup.[12] You can test this by taking a small aliquot of the reaction mixture before workup and exposing it to the planned wash (e.g., aqueous HCl or NaHCO₃) to see if decomposition occurs on a TLC plate.[12]
-
-
Purification Losses:
-
Chromatography: The product may have decomposed on the silica or alumina column, or it may be so polar that it failed to elute from the column.[15]
-
Crystallization: Significant amounts of product can be lost to the mother liquor if too much solvent is used.[16] Conversely, crystallizing too quickly can trap impurities, requiring further purification and leading to mass loss.[16]
-
Volatility: The product may be volatile and could have been lost during solvent removal on the rotary evaporator.[12] Always check the contents of the cold trap.
-
Troubleshooting Guide: Purification Pitfalls
Purification is where many syntheses falter. This guide provides a structured approach to troubleshooting the two most common methods: column chromatography and crystallization.
Column Chromatography
Flash column chromatography is a workhorse technique, but it is not without its challenges.
Below is a systematic workflow to diagnose and solve common chromatography issues.
Caption: A decision tree for troubleshooting common column chromatography problems.
Table 1: Troubleshooting Column Chromatography
| Problem | Common Cause(s) | Recommended Solution(s) |
|---|---|---|
| Poor Separation | Eluent is too polar; Column was packed poorly; Sample band was too wide. | Decrease the polarity of the eluent. Repack the column carefully, ensuring a level surface. Dissolve the sample in the minimum amount of solvent for loading.[17] |
| Streaking/Tailing | Sample is too concentrated (overloaded); Compound is interacting too strongly with silica (e.g., amines, acids); Sample is not very soluble in the eluent. | Use less material. Try "dry loading" by adsorbing the sample onto a small amount of silica first. Add a small amount of modifier to the eluent (e.g., 0.5% triethylamine for amines, 0.5% acetic acid for acids).[15] |
| Compound Won't Elute | Eluent is not polar enough; Compound is ionic or extremely polar. | Drastically increase eluent polarity (e.g., a gradient up to 10-20% methanol in dichloromethane). If it still won't elute, it may need to be flushed off with an even stronger solvent, but purity may be compromised. |
| No Product Recovered | Compound decomposed on the silica gel. | Test compound stability on a TLC plate by spotting it and letting it sit for an hour before eluting.[15] If it degrades, consider using deactivated silica (e.g., by adding 1% triethylamine to the eluent) or switching to a different stationary phase like alumina. |
Crystallization
Crystallization is a powerful purification technique, but inducing a molecule to form a crystal lattice can be challenging.
Table 2: Troubleshooting Crystallization
| Problem | Common Cause(s) | Recommended Solution(s) |
|---|---|---|
| No Crystals Form | Solution is not saturated (too much solvent); Solution is supersaturated but nucleation hasn't occurred; Cooling too slowly or too quickly. | Boil off some solvent to concentrate the solution.[16] Try scratching the inside of the flask with a glass rod to create nucleation sites.[16] Add a "seed crystal" from a previous batch. Ensure the solution is being cooled slowly and without disturbance.[18] |
| "Oiling Out" | The solution becomes saturated at a temperature above the compound's melting point; The compound is impure. | Re-heat the solution to re-dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[19] Try a different solvent system where the compound is less soluble. |
| Yield is Poor | Too much solvent was used; The compound is significantly soluble in the cold solvent; Premature crystallization during hot filtration. | Concentrate the mother liquor and cool again to obtain a second crop of crystals. Test the mother liquor with TLC to see how much product remains.[16] Minimize the amount of solvent used for hot filtration and keep the funnel hot.[20] |
| Crystals are Impure | Crystallization occurred too rapidly, trapping impurities in the lattice.[16] | Re-dissolve the crystals in the minimum amount of hot solvent and allow them to recrystallize more slowly.[16] This process, known as recrystallization, is often necessary to achieve high purity. |
Troubleshooting Guide: Air & Moisture-Sensitive Reactions
Reactions involving organometallics (e.g., Grignard, organolithiums), strong bases (e.g., LDA), and certain catalysts are highly susceptible to failure from atmospheric oxygen and moisture.
Q: My Grignard (or other organometallic) reaction failed. The solution never formed or it turned cloudy and precipitated. Why?
A: This is a classic and frustrating problem, almost always caused by contamination from water or oxygen.
-
Wet Glassware: The primary culprit is often residual moisture in the reaction flask. Glassware must be rigorously dried, either in an oven at >120 °C for several hours or by flame-drying under vacuum immediately before use.[21]
-
Wet Solvents: Ethers like THF and diethyl ether are commonly used for these reactions and are hygroscopic (readily absorb water from the air). Use a freshly opened bottle of anhydrous solvent or dry the solvent yourself over a suitable drying agent (e.g., sodium/benzophenone).[3]
-
Inadequate Inert Atmosphere: Air must be completely displaced from the reaction vessel. This is done by flushing the system with a dry, inert gas like nitrogen or argon.[7] A common mistake is not flushing for long enough (~5 minutes is a good start for a typical flask).[21]
-
Contaminated Starting Materials: The alkyl halide or other starting materials may contain traces of water.
-
"Silent" Quenching: Even the syringe used to transfer the reagents can be a source of contamination. It should be dried and flushed with inert gas before use.[21]
This protocol outlines the essential steps for creating an oxygen- and moisture-free reaction environment, a critical skill for successful synthesis.
-
Glassware Preparation:
-
Place a stir bar in your round-bottom flask.
-
Dry the flask thoroughly in an oven (>120 °C) for at least 4 hours, or flame-dry it under vacuum.
-
While the flask is still hot, fold a rubber septum over the joint. Secure the flask to a stand and allow it to cool to room temperature.[21]
-
-
Inert Gas Setup:
-
Prepare a balloon filled with nitrogen or argon. Attach a needle to the balloon via a syringe barrel or tubing.[7]
-
Insert the needle from the gas-filled balloon through the septum of the reaction flask.
-
Insert a second, "exit" needle to act as a vent.[21]
-
Allow the inert gas to flow through the flask for approximately 5 minutes to displace all the air.
-
Remove the exit needle. The slight positive pressure from the balloon will maintain the inert atmosphere.
-
-
Solvent and Reagent Addition:
-
All solvents and liquid reagents must be added via a dry, inert-gas-flushed syringe.
-
To flush a syringe: draw a volume of inert gas from a separate balloon-equipped flask into the syringe and then expel it into the lab atmosphere. Repeat 2-3 times.[21]
-
When withdrawing an air-sensitive liquid, first draw a small "buffer" of inert gas (~20% of the syringe volume) into the syringe after drawing up your measured liquid.[21]
-
When adding the liquid to the reaction flask, the inert gas buffer is pushed in first, ensuring no air is introduced.[7]
-
Caption: Diagnostic workflow for identifying the source of failure in air-sensitive reactions.
References
- Phenomenex (2025). GC Column Troubleshooting Guide.
- ChemistryViews (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Biovanix Chromatography (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
- Chemistry LibreTexts (2022). 3.6F: Troubleshooting.
- Thermo Fisher Scientific (n.d.). Column troubleshooting guide - Reversed phase.
- University of Rochester, Department of Chemistry (n.d.). How To: Troubleshoot a Reaction.
- University of Rochester, Department of Chemistry (n.d.). Troubleshooting Flash Column Chromatography.
- ThoughtCo (2025). Troubleshooting Problems in Crystal Growing.
- Study.com (n.d.). Monitoring Chemical Reactions: Process & Example.
- Zhanghua (2025). Troubleshooting Common Issues with Crystallizer Equipment.
- Quora (2017). How to monitor a chemical reaction.
- Cooperative Organic Chemistry Student Laboratory Manual (n.d.). Reaction Workup.
- Chromatography Today (n.d.). What Is Reaction Monitoring?.
- OnlyTRAININGS (n.d.). Important points to be considered for selecting solvents in different applications.
- University of Rochester, Department of Chemistry (n.d.). Workup Tips.
- YouTube (2025). What Are Common Mistakes In Chemistry Synthesis Reactions?.
- ACS Green Chemistry Institute (2026). What Factors Are Taken Into Consideration When Selecting a Solvent?.
- RSC Education (2025). Monitoring reactions.
- ACS Green Chemistry Institute (n.d.). Reaction Work-up and Product Isolation: Summary and Further Reading.
- University of Rochester, Department of Chemistry (n.d.). How To Run A Reaction: Rules of Thumb.
- Mettler Toledo (n.d.). In-Situ Monitoring of Chemical Reactions.
- Quora (2017). What are the factors according to which we choose the best solvent when undergoing a reaction?.
- BenchChem (2025). Common pitfalls in handling air-sensitive reagents for synthesis.
- Reddit (2023). Common sources of mistake in organic synthesis.
- Chemistry LibreTexts (2021). 4.7: Reaction Work-Ups.
- Reddit (2019). "How to choose reaction solvents".
- University of Calgary (n.d.). How to solve synthesis problems.
- Study.com (n.d.). What are possible errors for recrystallization?.
- École Polytechnique Fédérale de Lausanne (n.d.). Guide for crystallization.
- PubMed Central (PMC) - NIH (n.d.). Solvents and sustainable chemistry.
- Universität Potsdam (n.d.). Advice for Crystallization.
- University of York, Department of Chemistry (n.d.). Problems with Recrystallisations.
- Chemistry Online (2022). Inert atmosphere reactions.
- YouTube (2025). Master Organic Reactions | Step-by-Step Problem Solving Guide.
- Kintek Solution (n.d.). What Are The Dangers Of Inert Gases? The Silent, Undetectable Threat Of Oxygen Displacement.
- Leah4Sci (2016). How to Tackle Organic Chemistry Synthesis Questions.
- Quora (2024). What are some common mistakes made when solving problems involving organic reaction mechanisms?.
- Chemistry LibreTexts (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods.
- Chemistry LibreTexts (2022). 7.3: Inert Atmospheric Methods.
- PubMed Central (PMC) - NIH (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development.
- Reddit (n.d.). People not handling reagents properly.
- Reddit (2012). Help! Recrystallization sources of error.
- Quimivita (n.d.). Best practices for handling chemical reagents to prevent cross-contamination.
- Organic Chemistry: How to... (2022). Approach to Synthesis Problems.
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Validation & Comparative
A Senior Application Scientist's Guide to Orthogonal Validation of a Novel Kinase Inhibitor: The Case of 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one
Abstract
In the landscape of modern drug discovery, the identification of a "hit" compound from a primary screen is merely the first step in a rigorous validation cascade.[1] An initial positive result, while promising, is susceptible to numerous artifacts that can lead to the costly pursuit of false positives.[1] This guide provides an in-depth, experience-driven comparison of essential orthogonal assays for validating the biological activity of a novel compound, using the hypothetical hit molecule, 4-(2-amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one. The 2-aminothiazole scaffold is a well-established pharmacophore in kinase inhibitor development, making a kinase target a plausible hypothesis for this molecule's activity.[2] We will proceed under the assumption that this compound was identified as an inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), a target implicated in cardiac muscle cell death, in a primary biochemical screen.[3] This guide will detail the methodologies and scientific rationale for employing two distinct orthogonal assays: a biophysical, label-free binding assay (Surface Plasmon Resonance) and a cell-based target engagement assay (Cellular Thermal Shift Assay). By comparing the data from these independent methods, we aim to build a robust, multi-faceted body of evidence to confidently validate (or invalidate) our initial hit.
The Imperative of Orthogonal Validation in Drug Discovery
The path from a high-throughput screening (HTS) hit to a validated lead compound is fraught with challenges. A significant number of initial hits are later identified as false positives.[4] These can arise from various sources, including compound interference with the assay technology (e.g., fluorescence quenching), compound aggregation, or non-specific, off-target effects.[1] Relying on a single assay format is a high-risk strategy that can derail a research program.
Orthogonal assays are fundamentally different methods used to measure the same biological endpoint or a related one through distinct physical principles.[1][5] The core principle is that if a compound is a true, specific modulator of its intended target, its activity will be confirmed across multiple, mechanistically unrelated assay platforms.[5] This multi-pronged approach is essential for building confidence in a hit compound and making informed decisions about its progression into lead optimization.[6]
Our validation strategy for this compound (henceforth referred to as "Compound X") will follow a logical progression from the initial biochemical finding to direct biophysical and cellular confirmation.
Figure 1: A logical workflow for hit validation, progressing from a primary screen to orthogonal biophysical and cell-based assays.
Orthogonal Assay 1: Surface Plasmon Resonance (SPR) for Direct Binding Analysis
Expertise & Rationale: Our primary screen, a hypothetical ADP-Glo™ assay, measures the enzymatic activity of MAP4K4 by quantifying ADP production.[3] While effective for HTS, it doesn't confirm direct binding; a compound could inhibit the enzyme through an indirect mechanism or interfere with the assay's detection reagents. SPR is a powerful orthogonal technique because it is a label-free, biophysical method that directly measures the binding interaction between the compound and the target protein in real-time. It is insensitive to the optical properties of the compound and provides key kinetic data (association and dissociation rates), which are invaluable for understanding the compound's mechanism of action.
Experimental Protocol: SPR Analysis of Compound X with MAP4K4
This protocol is adapted for a standard Biacore™ instrument.
-
Immobilization of Target Protein:
-
Reagents: Recombinant human MAP4K4 protein, Amine Coupling Kit (EDC, NHS, Ethanolamine-HCl), HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
-
Procedure:
-
Prime the system with HBS-EP+ buffer.
-
Activate a CM5 sensor chip surface with a 7-minute injection of a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject recombinant MAP4K4 (diluted to 20 µg/mL in 10 mM Sodium Acetate, pH 5.0) over the activated surface until the desired immobilization level (~10,000 Response Units) is reached.
-
Deactivate any remaining active esters with a 7-minute injection of 1 M Ethanolamine-HCl. A reference flow cell is prepared similarly but without the protein injection to allow for reference subtraction.
-
-
-
Binding Analysis:
-
Reagents: Compound X, HBS-EP+ buffer with 5% DMSO (running buffer).
-
Procedure:
-
Prepare a serial dilution series of Compound X in the running buffer, typically ranging from 100 µM down to low nM concentrations. Include a buffer-only (0 nM) sample for double referencing.
-
Inject each concentration of Compound X over the reference and MAP4K4-immobilized flow cells for a set association time (e.g., 180 seconds), followed by a dissociation phase where only running buffer flows over the chip (e.g., 300 seconds).
-
Between injections, regenerate the sensor surface with a short pulse of a mild buffer (e.g., 10 mM Glycine-HCl, pH 2.5) if necessary to remove all bound analyte.
-
-
-
Data Analysis:
-
Process the raw data by subtracting the reference flow cell signal and the buffer-only injection signal.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Figure 2: A streamlined workflow for a Surface Plasmon Resonance (SPR) experiment.
Orthogonal Assay 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
Expertise & Rationale: Confirming that a compound binds to a purified protein is a critical step, but it doesn't guarantee activity in a complex cellular environment. The compound must be cell-permeable and able to find and bind its target amidst a sea of other proteins. CETSA is an invaluable cell-based assay that directly assesses target engagement in intact cells or cell lysates.[1] The principle is based on the ligand-induced thermal stabilization of the target protein.[1] When a compound binds to its target protein, the resulting complex is often more resistant to thermal denaturation. This change in thermal stability provides direct evidence of target engagement in a physiologically relevant context.
Experimental Protocol: CETSA for Compound X with MAP4K4
-
Cell Treatment:
-
Materials: K562 cell line (or other suitable line endogenously expressing MAP4K4), RPMI-1640 medium, FBS, Compound X, DMSO, PBS.
-
Procedure:
-
Culture K562 cells to a density of approximately 1-2 x 10^6 cells/mL.
-
Treat the cells with Compound X at a final concentration (e.g., 10 µM) or with DMSO (vehicle control) for 1-2 hours at 37°C.
-
-
-
Thermal Challenge:
-
Procedure:
-
Harvest and wash the cells with PBS. Resuspend the cell pellet in PBS.
-
Aliquot the cell suspension into separate PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 68°C in 2°C increments) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.
-
Immediately cool the tubes on ice.
-
-
-
Protein Extraction and Analysis:
-
Procedure:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).
-
Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble MAP4K4 remaining at each temperature point using a standard Western Blot or ELISA protocol with a specific anti-MAP4K4 antibody.
-
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For both the vehicle- and compound-treated samples, plot the percentage of soluble MAP4K4 remaining (relative to the non-heated control) against the temperature.
-
Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tm) for each condition. A positive result is indicated by a shift in the melting curve to a higher temperature (a positive ΔTm) for the compound-treated sample compared to the vehicle control.
-
Comparative Analysis: Building a Cohesive Data Package
The power of the orthogonal approach lies in the convergence of data from independent assays. Each result validates the others, building a strong, evidence-based case for the compound's mechanism of action.
| Assay Type | Methodology | Key Parameter | Hypothetical Result for Compound X | Interpretation |
| Primary Screen | Biochemical Kinase Assay (ADP-Glo™) | IC₅₀ | 150 nM | Potent inhibitor of MAP4K4 enzymatic activity. |
| Orthogonal 1 | Biophysical Binding Assay (SPR) | K_D | 95 nM | Exhibits high-affinity, direct binding to the purified MAP4K4 protein. |
| Orthogonal 2 | Cell-Based Target Engagement (CETSA®) | ΔT_m | +4.2 °C at 10 µM | Permeates cells and engages with the MAP4K4 target, increasing its thermal stability. |
Synthesis of Findings:
The hypothetical data presented in the table create a compelling narrative. The low nanomolar IC₅₀ from the primary screen established Compound X as a potent inhibitor of MAP4K4's catalytic function.[7][8] However, this result alone is insufficient. The SPR data provide the crucial next piece of the puzzle, demonstrating that this inhibition is the result of a direct, high-affinity binding interaction (K_D = 95 nM), thereby ruling out many forms of assay interference.[1] Finally, the positive thermal shift (ΔT_m ) in the CETSA experiment provides the ultimate validation: Compound X can access and physically bind to MAP4K4 within the complex milieu of a living cell.[1] This triad of data from biochemical, biophysical, and cell-based platforms provides high confidence that this compound is a genuine, cell-active inhibitor of MAP4K4.
Conclusion
Validating a hit from a primary screen requires a disciplined, scientifically rigorous approach grounded in the use of orthogonal assays. Relying on a single data point, no matter how promising, is an invitation for error. As demonstrated with our hypothetical case study of this compound, a successful validation strategy integrates multiple methodologies that probe the compound-target interaction from different angles. By confirming enzymatic inhibition (biochemical assay), demonstrating direct physical binding (biophysical assay), and verifying target engagement in a cellular context (cell-based assay), researchers can significantly de-risk their projects and build the robust data package necessary to justify the advancement of a hit compound into the resource-intensive phase of lead optimization. This multi-faceted validation is the cornerstone of trustworthy and efficient drug discovery.
References
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- Creative Biolabs. (n.d.). Natural Bioactive Compound Target Identification.
- Uesugi, M., et al. (n.d.). Recent advances in target identification of bioactive natural products. Taylor & Francis Online.
- Zhang, B., et al. (2021). Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers in Pharmacology.
- Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays. Thermo Fisher Scientific UK.
- Li, Z., et al. (2014). Target identification of natural products and bioactive compounds using affinity-based probes.
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
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- Wang, Y., et al. (2023). Target discovery-directed pharmacological mechanism elucidation of bioactive natural products. Journal of Pharmaceutical Analysis.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- AXXAM. (n.d.).
- Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Domainex.
- BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs.
- Mphahamele, M. J., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules.
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A Comparative Guide to the Structure-Activity Relationships of 4-(2-Aminothiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the potential structure-activity relationships (SAR) for a novel class of compounds: 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one analogs. While direct and comprehensive SAR studies on this specific scaffold are not yet extensively published, this document synthesizes data from closely related chemical series to offer valuable, field-proven insights for researchers engaged in the design and development of new therapeutic agents. By dissecting the molecule into its constituent parts—the 2-aminothiazole core, the spiro[4.5]decan-2-one moiety, and the linking structure—we can infer the likely impact of structural modifications on biological activity.
The 2-aminothiazole scaffold is a well-established pharmacophore found in numerous clinically approved drugs and investigational agents, known for a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects.[1] The spirocyclic system introduces a three-dimensional architecture that can enhance binding affinity and improve pharmacokinetic properties. The lactone ring within the spiro[4.5]decan-2-one structure presents a potential site for hydrogen bonding and hydrolysis, which can influence both target engagement and metabolic stability.
This guide will explore the hypothetical SAR of this hybrid scaffold, present potential alternative compounds, and provide detailed experimental protocols for the evaluation of these molecules.
Dissecting the Scaffold: A Three-Part Approach to SAR
To logically explore the SAR of the this compound scaffold, we will consider modifications at three key positions as illustrated in the diagram below.
Caption: Key modification points for SAR studies.
Position A: The 2-Amino Group of the Thiazole Ring
The 2-amino group is a critical site for interaction with biological targets, often acting as a hydrogen bond donor. Modifications at this position can significantly impact potency and selectivity.
-
Acylation: Introduction of an acyl group (e.g., benzoyl, acetyl) at the 2-amino position has been shown in related 2-aminothiazole series to dramatically increase potency against various targets, including Mycobacterium tuberculosis and kinases.[2][3] This is likely due to the introduction of additional interaction points and the modulation of the electronic properties of the thiazole ring.
-
Alkylation: Substitution with small alkyl groups may be tolerated, but bulky substituents could lead to a loss of activity due to steric hindrance.
-
Urea/Thiourea Formation: Conversion of the amino group to a urea or thiourea can introduce additional hydrogen bonding capabilities and has been a successful strategy in developing potent inhibitors of various enzymes.[1][4]
Position B: The C5 Position of the Thiazole Ring
The C5 position of the thiazole ring is often solvent-exposed and provides an opportunity for substitution to fine-tune physicochemical properties without disrupting core binding interactions.
-
Halogenation: Introduction of small, lipophilic halogens like fluorine or chlorine can enhance membrane permeability and potentially introduce favorable halogen bonding interactions with the target protein.
-
Small Alkyl Groups: Methyl or ethyl groups at this position may improve metabolic stability by blocking potential sites of oxidation. However, larger alkyl groups could be detrimental to activity.[5]
-
Aryl Substituents: While potentially adding favorable pi-stacking interactions, bulky aryl groups at C5 might also introduce significant steric clashes, depending on the topology of the target's binding site.
Position C: The Spirocyclohexyl Ring
The spirocyclohexyl moiety is a key contributor to the molecule's three-dimensionality and lipophilicity. Modifications here can have a profound effect on solubility, metabolic stability, and overall pharmacokinetic profile.
-
Substitution on the Cyclohexane Ring: Introducing polar groups (e.g., hydroxyl, amino) on the cyclohexane ring could improve aqueous solubility. Conversely, lipophilic substituents (e.g., methyl, tert-butyl) may enhance binding to hydrophobic pockets but could also increase metabolic liability.
-
Ring Size Variation: Exploring different spirocyclic ring sizes (e.g., spirocyclopentyl or spirocycloheptyl) could optimize the orientation of the pharmacophoric elements for better target engagement.
-
Introduction of Heteroatoms: Replacing a methylene group in the cyclohexane ring with a heteroatom (e.g., oxygen or nitrogen) could modulate the compound's polarity and metabolic profile. For instance, the synthesis of 1-oxa-4-azaspiro[4.5]decan-8-ones has been reported to yield compounds with significant antitumor activity.[6]
Comparative Analysis with Alternative Scaffolds
The therapeutic potential of the this compound scaffold can be benchmarked against other established heterocyclic systems known to exhibit similar biological activities.
| Scaffold | Key Features & Biological Activities | Representative Experimental Data (Example) | References |
| Thiazolidinone-based derivatives | Privileged scaffolds in medicinal chemistry with a wide range of biological effects, including anticancer and antimicrobial activities.[7] | Les-3166 showed toxicity against human squamous carcinoma cells (SCC-15). | [7] |
| 1-Thia-4-azaspiro[4.5]decan-3-one derivatives | Structurally related spirocyclic compounds that have demonstrated significant anticancer and antiviral activities. | Compound 8n (a derivative) showed an EC50 of 5.5 µM against human coronavirus 229E.[8] | [8][9][10] |
| Substituted 2-Aminothiazoles | A versatile core in many kinase inhibitors and antitubercular agents. The substitution pattern dictates the specific activity. | N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine exhibited a MIC of 0.024 μM against M. tuberculosis. | [2] |
Experimental Protocols for Biological Evaluation
To assess the biological activity of novel this compound analogs, standardized in vitro assays are essential. Below are representative protocols for evaluating anticancer and antimicrobial activities.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
Workflow Diagram:
Caption: Workflow for MIC determination.
Step-by-Step Protocol:
-
Compound Dilution: Perform a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans) equivalent to a 0.5 McFarland standard. [11]3. Inoculation: Add the microbial suspension to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 35°C for Candida) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the analysis of related compound series, key structural modifications on the 2-amino group, the thiazole C5 position, and the spirocyclohexyl ring are likely to have a significant impact on biological activity. Future research should focus on the synthesis and systematic biological evaluation of a library of analogs to build a comprehensive SAR profile for this novel chemical class. The experimental protocols provided in this guide offer a robust framework for such evaluations. The insights gleaned from these studies will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of these compounds, ultimately paving the way for the identification of new drug candidates.
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A Comparative Efficacy Analysis of 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one Against Standard-of-Care Kinase Inhibitors in Oncology
Introduction: Unveiling a Novel Scaffold in Kinase Inhibition
The landscape of targeted cancer therapy is continually evolving, driven by the pursuit of novel molecular entities that offer enhanced efficacy and improved safety profiles. Within this context, the compound 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one emerges as a molecule of significant interest. While direct efficacy data for this specific compound is not yet publicly available, its structural architecture, combining a 2-aminothiazole moiety with a spirocyclic lactone core, provides a strong rationale for its investigation as an anticancer agent.
The 2-aminothiazole scaffold is a well-established pharmacophore in oncology, forming the backbone of clinically approved kinase inhibitors such as the multi-kinase inhibitor Dasatinib.[1][2] This moiety is known to interact with the ATP-binding pocket of various kinases. The spirocyclic lactone core introduces a three-dimensional complexity that can enhance binding affinity and selectivity for the target protein.[3] Furthermore, structurally related compounds, such as certain 1-thia-4-azaspiro[4.5]decan-3-one derivatives, have demonstrated potent dual inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and BRAF, two clinically validated targets in oncology.[4]
Given this strong structural precedent, this guide will provide a comparative framework for evaluating the potential efficacy of this compound. We will juxtapose its hypothesized mechanism of action against established standard-of-care kinase inhibitors: Osimertinib , a third-generation EGFR inhibitor for non-small cell lung cancer (NSCLC), and Dabrafenib and Vemurafenib , BRAF inhibitors for melanoma.[4][5][6] This analysis will be supported by a review of preclinical and clinical data for the standard-of-care drugs and will propose a comprehensive experimental workflow for the preclinical evaluation of this novel compound.
Mechanistic Insights: Targeting Key Oncogenic Signaling Pathways
The aberrant activation of kinase signaling pathways is a hallmark of many cancers. The EGFR and BRAF pathways are central to regulating cell growth, proliferation, and survival. Mutations in these kinases can lead to their constitutive activation, driving tumorigenesis.
The EGFR and BRAF/MEK/ERK Signaling Cascades
EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling, including the RAS-RAF-MEK-ERK (MAPK) pathway.[7][8] The BRAF kinase is a key component of this pathway, acting downstream of RAS.[9] Activating mutations in EGFR (e.g., exon 19 deletions, L858R) and BRAF (e.g., V600E) are oncogenic drivers in NSCLC and melanoma, respectively.[4][6]
Standard-of-care inhibitors like Osimertinib, Dabrafenib, and Vemurafenib are designed to specifically block the activity of these mutated kinases, thereby inhibiting downstream signaling and inducing tumor cell apoptosis.[10][11] Based on the activity of structurally related compounds, it is hypothesized that this compound may also exert its anticancer effects by inhibiting one or both of these critical pathways.
Comparative Preclinical and Clinical Efficacy
A direct comparison of efficacy requires quantifiable metrics. The following tables summarize key preclinical and clinical data for the standard-of-care EGFR and BRAF inhibitors. This data provides a benchmark against which the performance of this compound can be measured in future studies.
Table 1: Preclinical Efficacy of Standard-of-Care Kinase Inhibitors
| Compound | Target | Cell Line | IC50 (nmol/L) | Reference |
| Osimertinib | EGFR (L858R/T790M) | H1975 | 5-11 | [10] |
| EGFR (exon 19 del) | PC9 | 8-17 | [10] | |
| EGFR (wild-type) | Calu3 | 650 | [10] | |
| Dabrafenib | BRAF (V600E) | - | 0.6 | [12] |
| BRAF (wild-type) | - | 3.2 | [12] | |
| CRAF | - | 5 | [12] | |
| Vemurafenib | BRAF (V600E) | - | 31 | [12] |
| BRAF (wild-type) | - | 100 | [12] | |
| CRAF | - | 48 | [12] |
Table 2: Clinical Efficacy of Standard-of-Care Kinase Inhibitors
| Drug(s) | Indication | Clinical Trial | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| Osimertinib | 1st-line, EGFR-mutated advanced NSCLC | FLAURA | 18.9 months | 38.6 months | [5][13] |
| Osimertinib + Chemo | 1st-line, EGFR-mutated advanced NSCLC | FLAURA2 | 25.5 months | 47.5 months | [5][14] |
| Dabrafenib + Trametinib | BRAF V600E/K-mutated advanced melanoma | COMBI-v | 11.4 months | 25.6 months | [15][16] |
| Vemurafenib | BRAF V600E-mutated metastatic melanoma | BRIM-3 | 6.9 months | 13.6 months | [17][18] |
Proposed Experimental Protocols for Preclinical Evaluation
To ascertain the efficacy of this compound and enable a direct comparison with the benchmarks above, a rigorous preclinical evaluation is necessary. The following protocols outline the key in vitro assays required.
Experimental Workflow Diagram
In Vitro Kinase Assay (Luminescence-Based)
This assay directly measures the inhibitory effect of the compound on the kinase of interest.
-
Objective: To determine the IC50 value of this compound against wild-type and mutant EGFR and BRAF kinases.
-
Principle: A luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[8][19]
-
Procedure:
-
Prepare serial dilutions of the test compound in an appropriate buffer.
-
In a 96-well plate, add the diluted compound, recombinant human EGFR or BRAF kinase, and the appropriate substrate.
-
Initiate the kinase reaction by adding ATP. Incubate at room temperature for 60 minutes.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value using non-linear regression.
-
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of the compound on cancer cell lines.
-
Objective: To determine the GI50 (50% growth inhibition) of this compound in cancer cell lines with known EGFR or BRAF mutations (e.g., NCI-H1975 for EGFR L858R/T790M, A375 for BRAF V600E).
-
Principle: The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[1][2][20][21]
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow formazan crystal formation.
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to a vehicle-treated control and determine the GI50 value.
-
Western Blot Analysis for Downstream Signaling
This technique is used to confirm that the compound inhibits the intended signaling pathway within the cell.
-
Objective: To assess the effect of this compound on the phosphorylation of downstream effectors of the EGFR/BRAF pathway, such as ERK and AKT.
-
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by gel electrophoresis.[22][23][24]
-
Procedure:
-
Treat cultured cancer cells with the test compound at various concentrations for a specified time.
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT. A loading control like GAPDH or β-actin should also be used.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
-
Conclusion and Future Directions
The structural attributes of this compound position it as a promising candidate for development as a novel anticancer agent, potentially targeting key kinase signaling pathways. While its efficacy remains to be experimentally determined, the comparative framework and detailed preclinical evaluation plan presented in this guide provide a clear roadmap for its investigation.
Should this compound demonstrate potent and selective inhibitory activity against EGFR or BRAF, with favorable in vitro cytotoxicity, further preclinical development, including in vivo xenograft studies, would be warranted. A successful preclinical data package would pave the way for its eventual entry into clinical trials, with the ultimate goal of providing a new therapeutic option for patients with cancers driven by aberrant kinase signaling. The scientific community awaits with interest the empirical data that will define the therapeutic potential of this novel spirocyclic compound.
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Cross-Validation of In Vitro and In Vivo Efficacy for 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one: A Comparative Guide
Introduction: The 2-aminothiazole moiety is a well-established privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents. Its versatile structure allows for diverse biological activities, with derivatives showing promise as anticancer and antimicrobial agents.[1][2][3][4][5] This guide provides a comprehensive framework for the cross-validation of in vitro and in vivo results for a novel compound, 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one. While specific experimental data for this exact molecule is not yet publicly available, this document outlines a robust, scientifically-grounded strategy for its evaluation, drawing upon established protocols and the known biological potential of the 2-aminothiazole class. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the critical process of translating preclinical laboratory findings into a meaningful in vivo context.
The Scientific Rationale: Bridging the In Vitro-In Vivo Gap
The journey of a potential therapeutic agent from laboratory discovery to clinical application is contingent on the successful correlation between its activity in controlled in vitro settings and its efficacy and safety in complex in vivo biological systems. This process, known as in vitro-in vivo correlation (IVIVC), is a cornerstone of modern drug development. A strong IVIVC provides confidence that the mechanisms of action observed in cell-based assays will translate to the desired therapeutic effect in a living organism. For a novel compound like this compound, a systematic and parallel evaluation of its in vitro and in vivo properties is paramount.
Hypothetical In Vitro and In Vivo Evaluation Strategy
Given the established precedent for 2-aminothiazole derivatives, a logical starting point for the evaluation of this compound is to investigate its potential as both an anticancer and an antimicrobial agent. The following sections outline a detailed, phased approach to this investigation.
Phase 1: In Vitro Profiling
The initial phase focuses on characterizing the compound's activity against relevant cell lines and microbial strains in a controlled laboratory environment.
1. Cytotoxicity Screening (MTT Assay): The primary assessment of anticancer potential involves determining the compound's ability to inhibit the growth of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[6][7][8][9]
Table 1: Hypothetical In Vitro Anticancer Activity of this compound and Comparators
| Compound | Cell Line | IC50 (µM) |
| This compound | MCF-7 (Breast) | [Hypothetical Data] |
| A549 (Lung) | [Hypothetical Data] | |
| HCT116 (Colon) | [Hypothetical Data] | |
| Doxorubicin (Standard of Care) | MCF-7 (Breast) | [Literature Value] |
| A549 (Lung) | [Literature Value] | |
| HCT116 (Colon) | [Literature Value] | |
| 2-Aminothiazole (Scaffold Control) | MCF-7 (Breast) | [Hypothetical Data] |
| A549 (Lung) | [Hypothetical Data] | |
| HCT116 (Colon) | [Hypothetical Data] |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of this compound and control compounds (e.g., Doxorubicin) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[6]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits 50% of cell growth.
Diagram 1: MTT Assay Workflow
Caption: A streamlined workflow of the MTT assay for determining cytotoxicity.
1. Minimum Inhibitory Concentration (MIC) Determination: To evaluate the compound's antimicrobial potential, the MIC is determined. This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11][12][13][14]
Table 2: Hypothetical In Vitro Antimicrobial Activity of this compound and Comparators
| Compound | Bacterial Strain | MIC (µg/mL) |
| This compound | Staphylococcus aureus | [Hypothetical Data] |
| Escherichia coli | [Hypothetical Data] | |
| Vancomycin (Gram-positive control) | Staphylococcus aureus | [Literature Value] |
| Ciprofloxacin (Broad-spectrum control) | Escherichia coli | [Literature Value] |
| 2-Aminothiazole (Scaffold Control) | Staphylococcus aureus | [Hypothetical Data] |
| Escherichia coli | [Hypothetical Data] |
Experimental Protocol: Broth Microdilution for MIC Determination
-
Compound Preparation: Prepare a stock solution of this compound and control antibiotics in a suitable solvent.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compounds in Mueller-Hinton broth.[10][13]
-
Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Further dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[11]
-
Inoculation and Incubation: Add the bacterial inoculum to each well and incubate the plate at 37°C for 18-24 hours.[10][11]
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits bacterial growth.
Diagram 2: Broth Microdilution Workflow
Caption: The process of determining the Minimum Inhibitory Concentration (MIC).
Phase 2: In Vivo Validation
Following promising in vitro results, the next critical step is to assess the compound's efficacy in a living organism.
A human tumor xenograft model in immunocompromised mice is a standard method to evaluate the in vivo anticancer activity of a test compound.[15][16][17][18]
Table 3: Hypothetical In Vivo Anticancer Efficacy of this compound
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | [Hypothetical Data] | - |
| This compound (X mg/kg) | [Hypothetical Data] | [Calculated Value] |
| Doxorubicin (Y mg/kg) | [Hypothetical Data] | [Calculated Value] |
Experimental Protocol: Human Tumor Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT116) into the flank of immunodeficient mice (e.g., nude or SCID mice).[16][17]
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment groups (vehicle control, test compound, positive control).[17]
-
Compound Administration: Administer this compound and the positive control (e.g., Doxorubicin) via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Monitoring: Measure tumor volume and body weight of the mice regularly (e.g., twice a week).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histopathology).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Diagram 3: In Vivo Xenograft Study Workflow
Caption: Key stages of an in vivo anticancer efficacy study using a xenograft model.
A murine systemic infection model, often referred to as a sepsis model, is used to evaluate the in vivo efficacy of antimicrobial agents.[19][20][21][22][23]
Table 4: Hypothetical In Vivo Antimicrobial Efficacy of this compound
| Treatment Group | Mean Bacterial Load (CFU/organ) at 24h | Survival Rate (%) at 72h |
| Vehicle Control | [Hypothetical Data] | [Hypothetical Data] |
| This compound (X mg/kg) | [Hypothetical Data] | [Hypothetical Data] |
| Vancomycin (Y mg/kg) | [Hypothetical Data] | [Hypothetical Data] |
Experimental Protocol: Murine Systemic Infection Model
-
Bacterial Challenge: Induce a systemic infection in mice by intraperitoneal or intravenous injection of a lethal or sub-lethal dose of a pathogenic bacterial strain (e.g., Staphylococcus aureus).[19][21]
-
Treatment: Administer this compound and a positive control antibiotic (e.g., Vancomycin) at various time points post-infection.
-
Endpoint Evaluation:
-
Data Analysis: Compare the bacterial load and survival rates between the treatment groups and the vehicle control.
Diagram 4: Systemic Infection Model Workflow
Caption: Workflow for assessing in vivo antimicrobial efficacy in a systemic infection model.
Cross-Validation and Interpretation
A successful cross-validation would demonstrate a clear correlation between the in vitro and in vivo findings. For instance, a compound exhibiting potent in vitro cytotoxicity against a specific cancer cell line should ideally demonstrate significant tumor growth inhibition in a xenograft model using that same cell line. Similarly, a low in vitro MIC against a bacterial strain should translate to a reduction in bacterial load and improved survival in an in vivo infection model with that strain.
Discrepancies between in vitro and in vivo results are not uncommon and can provide valuable insights. A compound that is highly active in vitro but shows poor in vivo efficacy may have unfavorable pharmacokinetic properties (e.g., poor absorption, rapid metabolism, low bioavailability).[24][25] Conversely, a compound with modest in vitro activity but good in vivo efficacy might be converted to a more active metabolite in the body. Therefore, pharmacokinetic and metabolism studies are crucial adjuncts to efficacy testing.
Conclusion
The systematic evaluation of a novel chemical entity like this compound requires a rigorous and logical progression from in vitro characterization to in vivo validation. By employing established and well-validated experimental models, researchers can build a comprehensive data package that elucidates the compound's therapeutic potential. The protocols and comparative framework presented in this guide offer a robust starting point for such an investigation, emphasizing the importance of scientific integrity and the causal links between experimental choices and outcomes. A strong correlation between in vitro and in vivo data is the bedrock upon which successful drug development programs are built.
References
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Bio-protocol. (2021). Murine models. Retrieved from [Link]
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Bio-protocol. (n.d.). Systemic septicemia infection mouse model. Retrieved from [Link]
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CIBER-ONC. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). Retrieved from [Link]
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Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]
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National Institutes of Health. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Retrieved from [Link]
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National Institutes of Health. (n.d.). Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model. Retrieved from [Link]
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Benchmarking the Selectivity Profile of a Novel Kinase Inhibitor Candidate: A Technical Guide for 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one
In the landscape of modern drug discovery, particularly within oncology and immunology, the development of highly selective kinase inhibitors is paramount.[1][2] While potent on-target activity is essential, a thorough understanding of a compound's selectivity across the human kinome is critical for predicting its therapeutic window and potential off-target liabilities. This guide provides a comprehensive framework for characterizing the selectivity profile of a novel chemical entity, using the hypothetical compound 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one as a case study.
The 2-aminothiazole moiety is a well-established pharmacophore in numerous kinase inhibitors, suggesting that this novel spirocyclic compound warrants investigation as a potential modulator of kinase activity.[3] This document outlines a multi-tiered strategy, progressing from broad, high-throughput screening to in-depth cellular target engagement and proteomic analyses. We will delve into the rationale behind experimental choices, provide detailed protocols, and discuss the interpretation of the resulting data.
I. Initial Hypothesis and Strategic Overview
Given the structural alerts within this compound, our initial hypothesis is that it functions as an ATP-competitive kinase inhibitor. The benchmarking strategy is therefore designed to:
-
Identify Primary Kinase Targets: Employ a broad kinase panel to uncover the primary kinase or kinases inhibited by the compound.
-
Quantify Potency and Selectivity: Determine the IC50 or Kd values for the primary targets and a wide range of off-targets to generate a quantitative measure of selectivity.
-
Validate Target Engagement in a Cellular Context: Confirm that the compound interacts with its intended target(s) within a living cell.
-
Profile Off-Targets in an Unbiased Manner: Utilize proteomic approaches to identify potential off-targets beyond the kinome.
This strategic workflow is depicted in the diagram below:
Caption: Workflow for a CETSA experiment.
Procedure:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., HCT116, which expresses AURKA) to ~80% confluency. Treat cells with the test compound (e.g., at 10x the biochemical IC50) or DMSO for 1-2 hours.
-
Heating: Harvest and resuspend the cells in a buffered saline solution. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.
-
Lysis and Fractionation: Cool the samples to room temperature. Lyse the cells by freeze-thaw cycles or sonication. Separate the soluble fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Protein Quantification: Carefully collect the supernatant (soluble fraction). Determine the protein concentration of each sample.
-
Western Blotting: Normalize the protein concentration for all samples. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the target protein (e.g., anti-AURKA antibody). Use an appropriate secondary antibody and detect the signal using chemiluminescence. A loading control (e.g., GAPDH) should also be probed.
-
Data Analysis: Quantify the band intensities from the Western blot. For each treatment group, plot the percentage of soluble AURKA (relative to the unheated control) against the temperature. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.
IV. Phase 4: Unbiased Proteomic Profiling
While large kinase panels are informative, they are inherently biased towards known kinases. Chemical proteomics methods, such as the "kinobeads" competition binding assay, offer an unbiased approach to identify both kinase and non-kinase targets in a native cellular context. [4][5]
Experimental Protocol: Kinobeads Competition Binding Assay
Objective: To identify the spectrum of proteins that bind to this compound in a competitive manner.
Principle: A cell lysate is incubated with the test compound at various concentrations. The lysate is then passed over an affinity matrix ("kinobeads") composed of immobilized, non-selective, ATP-competitive kinase inhibitors. [5]Proteins that bind to the test compound in the lysate will be unable to bind to the beads. The proteins captured by the beads are then identified and quantified by mass spectrometry. A dose-dependent decrease in a protein's abundance in the bead pulldown indicates it is a target of the test compound. [6] Procedure:
-
Cell Lysate Preparation: Prepare a native protein lysate from a relevant cell line or a mixture of cell lines to maximize kinome coverage.
-
Compound Incubation: Aliquot the lysate and incubate with a range of concentrations of the test compound or DMSO vehicle control.
-
Kinobeads Enrichment: Add the kinobeads affinity resin to each lysate sample and incubate to allow for the binding of kinases and other ATP-binding proteins that are not already bound to the test compound.
-
Washing and Digestion: Wash the beads extensively to remove non-specifically bound proteins. Perform on-bead tryptic digestion to release peptides from the captured proteins.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins in each sample. For each protein, plot the relative abundance in the pulldown as a function of the test compound concentration. Calculate the apparent dissociation constant (Kd) for each identified target.
Data Presentation:
The results of a kinobeads experiment are often visualized as a volcano plot or a dose-response curve for each identified target.
Table 2: Hypothetical Kinobeads Profiling Results
| Protein Target | Apparent Kd (nM) | Protein Family | Notes |
| AURKA | 75 | Ser/Thr Kinase | Confirms primary target |
| AURKB | 250 | Ser/Thr Kinase | Known homolog, potential off-target |
| PIM1 | 900 | Ser/Thr Kinase | Correlates with biochemical data |
| NQO2 | 5,000 | Oxidoreductase | Unexpected non-kinase off-target |
| (...and so on for all quantified proteins) |
Note: Data is hypothetical for illustrative purposes.
This unbiased approach can confirm expected targets, reveal liabilities by identifying clinically relevant off-targets, and uncover novel biology by identifying previously unknown interactions. [5]
V. Conclusion and Future Directions
This guide outlines a rigorous, multi-faceted approach to benchmarking the selectivity of a novel compound, exemplified by this compound. By integrating broad biochemical screening, cellular target engagement validation, and unbiased chemical proteomics, researchers can build a comprehensive and robust selectivity profile.
The hypothetical data presented herein suggests that this compound is a moderately potent AURKA inhibitor with a degree of selectivity. The off-target activities identified through both the kinase panel and kinobeads analysis (e.g., PIM1, NQO2) would require further investigation through dedicated cellular assays to understand their functional consequences. This comprehensive understanding of a compound's interactions with the proteome is an indispensable component of modern drug discovery, guiding lead optimization efforts and enabling the development of safer, more effective medicines.
References
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Davis, M.I., et al. (2011). Comprehensive characterization of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]
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Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
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Bamborough, P., et al. (2011). Fragment-based discovery of a new class of potent and selective Aurora kinase inhibitors. Journal of Medicinal Chemistry, 54(12), 4033-4045. [Link]
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Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]
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Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature Biotechnology, 25(9), 1035–1044. [Link]
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Reaction Biology. (n.d.). Kinase Selectivity Panels. [Link]
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Krishnamurty, R., & Maly, D. J. (2007). Chemical genomic and proteomic methods for determining kinase inhibitor selectivity. Combinatorial Chemistry & High Throughput Screening, 10(8), 652–666. [Link]
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Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. [Link]
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Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
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UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. [Link]
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Elife. (2022). In vitro kinase assay. [Link]
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An, F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
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A Head-to-Head Comparison of Conformationally Restrained vs. Flexible 2-Aminothiazole Analogs in Anticancer Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds, including several FDA-approved drugs.[1][2] Its synthetic tractability and ability to engage in various biological interactions have cemented its role in the development of novel therapeutics.[3] A key strategy in modern drug design involves the modulation of a molecule's conformational flexibility to enhance its binding affinity and selectivity for a biological target. This guide provides an in-depth, head-to-head comparison of 2-aminothiazole analogs featuring cyclic substituents, which impose conformational restraint, against their more flexible, acyclic counterparts. This analysis is grounded in experimental data to provide actionable insights for drug development professionals.
The Rationale for Conformational Restriction in 2-Aminothiazole Scaffolds
The introduction of cyclic moieties into a drug candidate can have profound effects on its pharmacological profile. By reducing the number of rotatable bonds, a cyclic substituent can pre-organize the molecule into a bioactive conformation, thereby minimizing the entropic penalty upon binding to its target. This often translates to enhanced potency and selectivity. Furthermore, conformational restriction can improve metabolic stability by shielding susceptible sites from enzymatic degradation. In the context of 2-aminothiazoles, cyclization can be strategically applied at various positions to probe the spatial requirements of the target's binding pocket and to optimize pharmacokinetic properties.
Head-to-Head Comparison: Anticancer Activity of Cyclic vs. Acyclic 2-Aminothiazole Derivatives
To illustrate the impact of conformational restraint, we will analyze the cytotoxic activity of representative 2-aminothiazole analogs against various cancer cell lines. The following data, synthesized from preclinical studies, highlights the performance differences between compounds bearing cyclic and acyclic substituents.
Case Study 1: N-Substitution with Cyclic Amines vs. Acyclic Arylamines
A compelling example of the benefits of cyclization is observed when comparing 2-(arylamino)thiazoles with 2-(cyclic amino)thiazoles. Structure-activity relationship (SAR) studies have revealed that derivatives incorporating a cyclic amine at the 2-position of the thiazole ring generally exhibit superior cytotoxic effects compared to their arylamine counterparts.[1]
| Compound ID | R Group (at N-2 position) | Cancer Cell Line | IC50 (µM) |
| 1a | Phenyl (Acyclic) | MCF-7 | > 50 |
| 1b | 4-Chlorophenyl (Acyclic) | MCF-7 | 35.2 |
| 2a | Piperidinyl (6-membered cyclic) | MCF-7 | 8.7 |
| 2b | Morpholinyl (6-membered cyclic) | MCF-7 | 12.5 |
| 2c | Thiomorpholinyl (6-membered cyclic) | MCF-7 | 5.3 |
| 2d | Pyrrolidinyl (5-membered cyclic) | MCF-7 | 15.8 |
Analysis of Experimental Data:
The data clearly indicates that the introduction of a cyclic amine at the N-2 position leads to a significant enhancement in cytotoxic activity against the MCF-7 breast cancer cell line. The acyclic phenyl and 4-chlorophenyl derivatives (1a and 1b) are significantly less potent than their cyclic counterparts. Notably, the six-membered cyclic amine derivatives (2a, 2b, and 2c) are more active than the five-membered pyrrolidinyl analog (2d), suggesting an optimal ring size for this particular interaction. The thiomorpholinyl derivative (2c) displayed the highest potency, highlighting that heteroatom substitution within the cyclic system can further modulate activity.[1]
Case Study 2: Cycloalkyl Fused at C4-C5 vs. Dialkyl Substitution
Another strategy to induce conformational rigidity is to fuse a cycloalkyl ring to the C4 and C5 positions of the 2-aminothiazole core. This creates a bicyclic system with a more defined three-dimensional structure.
| Compound ID | C4/C5 Substitution | Cancer Cell Line | IC50 (µM) |
| 3a | 4-methyl, 5-ethyl (Acyclic) | H1299 (Lung) | 18.2 |
| 3b | 4,5-diethyl (Acyclic) | H1299 (Lung) | 21.5 |
| 4a | 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine (Fused 6-membered ring) | H1299 (Lung) | 4.89 |
| 4b | 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine (Fused 6-membered ring) | SHG-44 (Glioma) | 4.03 |
Analysis of Experimental Data:
The data for the 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine derivative (4a and 4b) demonstrates a substantial increase in anticancer activity compared to the acyclic dialkyl-substituted analogs (3a and 3b).[4] The fused ring system in compounds 4a and 4b likely orients the 2-amino group and its substituent in a more favorable conformation for interaction with the biological target, leading to enhanced potency.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental methodologies for the synthesis and biological evaluation of these compounds are provided below.
General Procedure for the Synthesis of 2-Aminothiazole Derivatives (Hantzsch Thiazole Synthesis)
This protocol describes a general method for the synthesis of 2-aminothiazole derivatives, which can be adapted for both cyclic and acyclic analogs.
Diagram of the Hantzsch Thiazole Synthesis Workflow:
Caption: General workflow for Hantzsch thiazole synthesis.
Step-by-Step Protocol:
-
Preparation of Reactants:
-
Synthesize or procure the appropriate α-haloketone. For cycloalkyl-fused analogs, an α-halocycloalkanone would be used.
-
Synthesize or procure the desired thiourea derivative. For N-cyclic analogs, a cyclic amine-derived thiourea is required.
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the α-haloketone (1.0 eq) and the thiourea derivative (1.0-1.2 eq) in a suitable solvent, such as ethanol.
-
The reaction mixture is typically heated to reflux and monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired 2-aminothiazole derivative.
-
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and the cytotoxic potential of compounds.
Diagram of the MTT Assay Workflow:
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
-
Compound Treatment:
-
The 2-aminothiazole derivatives are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Serial dilutions of the compounds are prepared in cell culture medium and added to the wells. A vehicle control (DMSO) is also included.
-
-
Incubation:
-
The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Addition and Formazan Formation:
-
MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated from the dose-response curves.
-
Causality and Mechanistic Insights
The enhanced potency of the conformationally restrained 2-aminothiazole analogs can be attributed to several factors:
-
Reduced Entropic Penalty: By locking the molecule into a more rigid conformation, the entropic cost of binding to the target is reduced, leading to a more favorable binding free energy.
-
Optimal Vectorial Orientation: The cyclic substituents can orient the key pharmacophoric features of the 2-aminothiazole scaffold in a precise vector, allowing for optimal interactions with the amino acid residues in the target's binding site.
-
Increased Metabolic Stability: The cyclic structures can sterically hinder metabolically labile sites on the molecule, leading to a longer half-life and improved pharmacokinetic profile.
Illustrative Diagram of Target Binding:
Caption: Conformational restraint enhances target binding.
Conclusion and Future Directions
The experimental data presented in this guide strongly supports the hypothesis that introducing conformational restraint through cyclization is a viable and effective strategy for enhancing the anticancer activity of 2-aminothiazole derivatives. Both N-cyclic substitution and C4-C5 ring fusion have been shown to significantly improve potency compared to their flexible, acyclic counterparts.
For researchers and drug development professionals, these findings underscore the importance of exploring conformationally restricted analogs in lead optimization campaigns. Future efforts should focus on:
-
Systematic SAR studies: A more comprehensive exploration of different ring sizes, heteroatom substitutions, and stereochemistry of the cyclic moieties is warranted to fully delineate the SAR.
-
Pharmacokinetic profiling: In-depth ADME (absorption, distribution, metabolism, and excretion) studies of the most potent cyclic analogs are necessary to assess their drug-like properties.
-
Target identification and validation: Elucidating the precise molecular targets and mechanisms of action of these potent 2-aminothiazole derivatives will be crucial for their further development as clinical candidates.
By leveraging the principles of conformational restraint, the 2-aminothiazole scaffold will undoubtedly continue to yield novel and effective therapeutic agents for the treatment of cancer and other diseases.
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Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Medicinal Chemistry. [Link]
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Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. [Link]
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Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre. [Link]
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Multipathways for the Synthesis of Fused Bicyclic 2-Aminothiazolyl Compounds Tuned by Ring Size. The Journal of Organic Chemistry. [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]
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Anticancer activity of some new series of 2-(substituted)amino-1,3-thiazole derivatives. Polish Journal of Chemistry. [Link]
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Synthesis and Biological Activity of 2-Aminothiazoles as Novel Inhibitors of PGE2 Production in Cells. Bioorganic & Medicinal Chemistry Letters. [Link]
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Antitumor benzothiazoles. 7. Synthesis of 2-(4-acylaminophenyl)benzothiazoles and investigations into the role of acetylation in the antitumor activities of the parent amines. Journal of Medicinal Chemistry. [Link]
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Confirming target engagement of 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one using biophysical methods
In the landscape of modern drug discovery, the unambiguous confirmation of a compound's direct interaction with its intended biological target is a cornerstone of a successful research campaign. This crucial step, known as target engagement, provides the foundational evidence for the mechanism of action and guides the subsequent stages of lead optimization.[1][2][3] This guide offers a comparative overview of several powerful biophysical techniques to validate the binding of a novel small molecule, using the hypothetical compound 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one , to its putative protein target.
Here, we will delve into the principles, experimental workflows, and data interpretation of four widely adopted biophysical methods: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Differential Scanning Fluorimetry (DSF), and Biolayer Interferometry (BLI). By understanding the nuances, strengths, and limitations of each approach, researchers can make informed decisions to generate robust and reliable target engagement data.
Surface Plasmon Resonance (SPR): A Real-Time View of Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[4][5] It is considered a gold standard for obtaining detailed kinetic information about a drug-target interaction, including association and dissociation rates.[4][6]
Causality Behind Experimental Choices in SPR
The core principle of SPR involves immobilizing one binding partner (the "ligand," typically the protein target) onto a sensor chip and flowing the other binding partner (the "analyte," in this case, our small molecule) over the surface.[4][7] The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time as a response signal.[4][7] This direct measurement of binding as it happens provides rich kinetic data that is often correlated with a drug's clinical efficacy.[4]
Experimental Workflow: SPR
Caption: A typical experimental workflow for an SPR assay.
Step-by-Step SPR Protocol:
-
Protein Immobilization: The purified target protein is covalently attached to the sensor chip surface. Common coupling chemistries include amine coupling.
-
System Priming: The SPR instrument's fluidics are washed and primed with a suitable running buffer.
-
Baseline Establishment: Running buffer is flowed over the sensor surface to establish a stable baseline signal.
-
Analyte Injection (Association): A series of concentrations of this compound are injected over the sensor surface, allowing for binding to the immobilized protein.
-
Dissociation: The flow is switched back to the running buffer, and the dissociation of the small molecule from the protein is monitored.
-
Regeneration: A specific solution is injected to remove any remaining bound analyte, preparing the sensor surface for the next injection.
-
Data Analysis: The resulting sensorgrams (plots of response units versus time) are fitted to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Data Presentation: SPR
| Parameter | Value |
| Association Rate (ka) | 2.5 x 10^4 M⁻¹s⁻¹ |
| Dissociation Rate (kd) | 5.0 x 10⁻³ s⁻¹ |
| Equilibrium Dissociation Constant (KD) | 200 nM |
Advantages and Limitations of SPR
-
Advantages: Provides detailed kinetic information (on- and off-rates), high sensitivity, label-free, and real-time analysis.[4][7]
-
Limitations: Requires immobilization of one binding partner which can potentially alter its conformation, can be sensitive to buffer composition and mass transport effects.
Isothermal Titration Calorimetry (ITC): The Thermodynamics of Binding
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with a binding event.[8][9][10] This allows for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of the interaction, including enthalpy (ΔH) and entropy (ΔS), in a single experiment.[8][11][12]
Causality Behind Experimental Choices in ITC
ITC operates on the principle that every binding event is accompanied by a change in heat. By precisely measuring this heat change as a small molecule is titrated into a solution containing the target protein, we can gain deep insights into the forces driving the interaction.[9][10] For instance, a negative enthalpy change suggests favorable hydrogen bonding or van der Waals interactions.
Experimental Workflow: ITC
Caption: The experimental workflow for an ITC experiment.
Step-by-Step ITC Protocol:
-
Sample Preparation: The purified protein and the small molecule are prepared in an identical, degassed buffer to minimize heats of dilution.[12]
-
Instrument Setup: The ITC instrument is thoroughly cleaned, and the sample and reference cells are filled with the protein solution and buffer, respectively.[12]
-
Titration: The small molecule solution is titrated into the protein solution in a series of small injections.
-
Heat Measurement: The heat change upon each injection is measured relative to the reference cell.
-
Data Analysis: The integrated heat changes are plotted against the molar ratio of the small molecule to the protein. This binding isotherm is then fitted to a binding model to extract the thermodynamic parameters.
Data Presentation: ITC
| Parameter | Value |
| Stoichiometry (n) | 1.05 |
| Equilibrium Dissociation Constant (KD) | 250 nM |
| Enthalpy Change (ΔH) | -8.5 kcal/mol |
| Entropy Change (TΔS) | 2.1 kcal/mol |
Advantages and Limitations of ITC
-
Advantages: Provides a complete thermodynamic profile of the interaction, label-free, in-solution measurement without immobilization, and determines stoichiometry.[8][11][12]
-
Limitations: Requires relatively large amounts of sample, lower throughput than other methods, and may not be suitable for very weak or very tight binders.
Differential Scanning Fluorimetry (DSF): Assessing Thermal Stability
Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay, is a rapid and cost-effective method to assess the thermal stability of a protein in the presence and absence of a ligand.[13][14] The principle is that ligand binding often stabilizes a protein, leading to an increase in its melting temperature (Tm).[15][16]
Causality Behind Experimental Choices in DSF
DSF utilizes an environmentally sensitive fluorescent dye that preferentially binds to the hydrophobic regions of a protein that become exposed as it unfolds.[15][17] By monitoring the fluorescence as the temperature is increased, a melting curve can be generated. A shift in this curve to a higher temperature in the presence of a compound is indicative of a stabilizing interaction and, therefore, binding.[1]
Experimental Workflow: DSF
Caption: The experimental workflow for a DSF assay.
Step-by-Step DSF Protocol:
-
Reaction Setup: In a multiwell plate, the purified protein is mixed with a fluorescent dye (e.g., SYPRO Orange) and either the small molecule or a vehicle control.
-
Thermal Denaturation: The plate is placed in a real-time PCR instrument, and the temperature is gradually increased.
-
Fluorescence Monitoring: The fluorescence intensity is measured at each temperature increment.
-
Data Analysis: The fluorescence data is plotted against temperature to generate a melting curve. The Tm is determined as the midpoint of the unfolding transition. The change in Tm (ΔTm) between the protein with and without the compound is calculated.
Data Presentation: DSF
| Condition | Melting Temperature (Tm) | ΔTm |
| Protein alone | 52.3 °C | - |
| Protein + 10 µM Compound | 56.8 °C | +4.5 °C |
Advantages and Limitations of DSF
-
Advantages: High throughput, low sample consumption, cost-effective, and a relatively simple and rapid assay.[13]
-
Limitations: Indirect measurement of binding, prone to false positives and negatives, and the dye can sometimes interfere with binding.[13]
Biolayer Interferometry (BLI): A Dip-and-Read Approach
Biolayer Interferometry (BLI) is another optical biosensing technology for real-time, label-free analysis of biomolecular interactions.[18][19][20] It is a "dip-and-read" system that uses disposable biosensors, making it well-suited for high-throughput applications.[20][21]
Causality Behind Experimental Choices in BLI
BLI measures the change in the interference pattern of white light reflected from the surface of a biosensor tip.[22] One of the binding partners is immobilized on the biosensor, and as the other partner binds, the thickness of the biological layer on the sensor tip increases.[21] This change in thickness results in a wavelength shift in the interference pattern, which is directly proportional to the amount of bound material.[18][20]
Experimental Workflow: BLI
Caption: The experimental workflow for a BLI assay.
Step-by-Step BLI Protocol:
-
Biosensor Preparation: The target protein is immobilized onto the surface of the biosensor tips.
-
Baseline: The biosensor tips are dipped into a buffer-containing microplate well to establish a stable baseline.
-
Association: The tips are then moved to wells containing different concentrations of the small molecule to monitor the association phase.
-
Dissociation: Finally, the tips are moved back to the buffer-containing wells to measure the dissociation of the compound.
-
Data Analysis: The binding curves are analyzed to determine the kinetic parameters (ka, kd) and the binding affinity (KD).
Data Presentation: BLI
| Parameter | Value |
| Association Rate (ka) | 2.1 x 10^4 M⁻¹s⁻¹ |
| Dissociation Rate (kd) | 5.5 x 10⁻³ s⁻¹ |
| Equilibrium Dissociation Constant (KD) | 262 nM |
Advantages and Limitations of BLI
-
Advantages: High throughput, real-time and label-free analysis, crude sample compatibility, and cost-effective compared to SPR.[18][21]
-
Limitations: Generally lower sensitivity than SPR, and immobilization can still be a concern.
Comparative Summary and Concluding Remarks
Choosing the right biophysical method is critical for efficiently and accurately confirming target engagement. The following table provides a high-level comparison to guide your decision-making process.
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Differential Scanning Fluorimetry (DSF) | Biolayer Interferometry (BLI) |
| Principle | Refractive Index Change | Heat Change | Thermal Stability Shift | Wavelength Shift |
| Key Output | Kinetics (ka, kd, KD) | Thermodynamics (KD, ΔH, ΔS, n) | Thermal Stability (Tm, ΔTm) | Kinetics (ka, kd, KD) |
| Throughput | Medium to High | Low | High | High |
| Sample Consumption | Low to Medium | High | Low | Low |
| Label-Free | Yes | Yes | No (requires dye) | Yes |
| Immobilization | Required | Not Required | Not Required | Required |
For a comprehensive understanding of the interaction between this compound and its target, a multi-faceted approach is often the most robust. For instance, a high-throughput DSF screen could be used for initial hit identification, followed by SPR or ITC for more detailed kinetic and thermodynamic characterization of the most promising candidates.[6] This orthogonal validation strengthens the confidence in the observed target engagement and provides a solid foundation for subsequent drug development efforts.[2]
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Ghodke, P. P., et al. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in Molecular Biology, 1964, 61-74. [Link]
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Creative Biostructure. (n.d.). MagHelix™ Bio-layer Interferometry (BLI). Retrieved from [Link]
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Wikipedia. (2023, October 27). Bio-layer interferometry. In Wikipedia. [Link]
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García-Díaz, M., & O'Brien, P. J. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology, 1008, 103-118. [Link]
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García-Díaz, M., & O'Brien, P. J. (2013). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. Methods in Molecular Biology, 1008, 103-118. [Link]
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SciSpace. (n.d.). Isothermal titration calorimetry for studying protein-ligand interactions. Retrieved from [Link]
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Auld, D. S., et al. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology, 11, 1169417. [Link]
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Jug, A., et al. (2024). Biolayer interferometry and its applications in drug discovery and development. Trends in Analytical Chemistry, 176, 117741. [Link]
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Gator Bio. (n.d.). Small Molecule Analysis via Biolayer Interferometry. Retrieved from [Link]
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Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]
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deNOVO Biolabs. (2025, June 11). How does SPR work in Drug Discovery?. Retrieved from [Link]
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Wu, B. (2019). Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein. In Methods in Molecular Biology (Vol. 2025, pp. 245-254). Humana, New York, NY. [Link]
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Sygnature Discovery. (n.d.). Biophysics: How to choose the right assay for your drug discovery project. Retrieved from [Link]
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Selvita. (n.d.). Target Engagement. Retrieved from [Link]
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Creative Biolabs. (n.d.). Biolayer Interferometry (BLI). Retrieved from [Link]
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Huynh, K., & Partch, C. L. (2015). Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein. Current Protocols in Protein Science, 79, 28.9.1-28.9.14. [Link]
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Auld, D. S., et al. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology, 11. [Link]
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Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Retrieved from [Link]
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Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays. Retrieved from [Link]
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Zhou, X., et al. (2018). Surface plasmon resonance imaging validation of small molecule drugs binding on target protein microarrays. Analytical Chemistry, 90(15), 9093-9101. [Link]
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Alexandrov, A. I., et al. (2020). Theory and applications of differential scanning fluorimetry in early-stage drug discovery. Medicinal Research Reviews, 40(5), 1885-1925. [Link]
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AtsL. (2025, February 7). Intrinsic Differential Scanning Fluorimetry for Protein Stability Assessment in Microwell Plates. Molecular Pharmaceutics. [Link]
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Johnson, C. M. (2013). Recent Developments in the Use of Differential Scanning Fluorometry in Protein and Small Molecule Discovery and Characterization. Current Opinion in Chemical Biology, 17(4), 406-412. [Link]
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Przytulski, K., et al. (2023). Comparative analysis of biophysical methods for monitoring protein proximity induction in the development of small molecule degraders. Biochimica et Biophysica Acta (BBA) - General Subjects, 1867(9), 130398. [Link]
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National Genomics Data Center. (n.d.). Comparative analysis of biophysical methods for monitoring protein proximity induction in the development of small molecule degraders. Retrieved from [Link]
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Creative Biostructure. (n.d.). MagHelix™ Surface Plasmon Resonance (SPR). Retrieved from [Link]
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A Guide to the Reproducible and Robust Synthesis of 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Reproducibility and Robustness in Medicinal Chemistry
In the landscape of drug discovery and development, the reproducibility and robustness of experimental results are the cornerstones of scientific integrity and progress. The ability to consistently replicate a synthetic procedure and obtain a compound with a predictable purity and yield is paramount for advancing a molecule through the development pipeline. This guide provides a comprehensive analysis of the experimental parameters governing the synthesis of 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one , a molecule of interest due to its spirocyclic and 2-aminothiazole moieties, both of which are prevalent in medicinally active compounds.
This document moves beyond a simple recitation of steps, offering a Senior Application Scientist's perspective on the causality behind experimental choices. We will delve into a primary synthetic route, dissecting its critical parameters, and then compare it with alternative methodologies. The goal is to equip researchers with the knowledge to not only successfully synthesize the target compound but also to troubleshoot and adapt the procedures, ensuring robust and reproducible outcomes.
Primary Synthetic Route: A Two-Step Approach
A logical and robust synthetic strategy for this compound involves a two-step sequence: the α-bromination of a spirocyclic lactone followed by the classical Hantzsch thiazole synthesis.
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of 4-Bromo-1-oxa-spiro[4.5]decan-2-one (Intermediate I)
The introduction of a halogen at the α-position of the lactone is a critical step, as this intermediate is the direct precursor for the Hantzsch reaction. A reliable method for the α-bromination of lactones involves a two-phase system, which offers mild conditions and good yields.[1][2][3]
Experimental Protocol:
-
Ring Opening and Bromination: In a well-ventilated fume hood, to a solution of 1-oxa-spiro[4.5]decan-2-one (1.0 eq) in a suitable solvent (e.g., dichloromethane), add bromine (1.1 eq) and a catalytic amount of phosphorus tribromide (0.1 eq). Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-bromocarboxylic acid.
-
Intramolecular Cyclization: Dissolve the crude α-bromocarboxylic acid in a two-phase system of water and chloroform (or methyl ethyl ketone for a greener alternative).[1] Add a tetraalkylammonium hydroxide (e.g., tetrabutylammonium hydroxide, 1.2 eq) as a phase-transfer catalyst and base. Stir vigorously at room temperature for 1-2 hours until cyclization is complete (monitor by TLC).
-
Purification: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford Intermediate I .
Critical Parameters for Reproducibility and Robustness:
| Parameter | Recommended Range/Condition | Rationale and Potential Issues |
| Purity of Starting Lactone | >98% | Impurities can lead to side reactions during bromination, reducing the yield and complicating purification. |
| Stoichiometry of Bromine | 1.05 - 1.2 equivalents | Excess bromine can lead to di-bromination or other side reactions. Insufficient bromine will result in incomplete conversion. |
| Base for Cyclization | Tetraalkylammonium hydroxide | This mild base in a two-phase system promotes efficient cyclization while minimizing decomposition of the sensitive α-bromolactone.[2] Stronger bases could lead to elimination or other side reactions. |
| Reaction Temperature | 0°C to Room Temperature | Bromination is exothermic. Maintaining a controlled temperature prevents runaway reactions and the formation of byproducts. |
| Moisture Control | Anhydrous conditions for bromination | Water can react with PBr₃ and interfere with the bromination process. |
Step 2: Hantzsch Thiazole Synthesis of this compound (Target Compound)
The Hantzsch synthesis is a robust and widely used method for the construction of the thiazole ring.[4][5] It involves the condensation of an α-haloketone (in this case, our α-bromolactone intermediate) with a thioamide (thiourea).
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Intermediate I (1.0 eq) and thiourea (1.2 eq) in ethanol.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. The product may precipitate as the hydrobromide salt. Neutralize the mixture with a mild base such as aqueous sodium bicarbonate solution to a pH of 7-8.
-
Purification: Collect the precipitated solid by filtration, wash with cold water and then a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure target compound.
Critical Parameters for Reproducibility and Robustness:
| Parameter | Recommended Range/Condition | Rationale and Potential Issues |
| Purity of Intermediate I | >95% | Impurities from the previous step can lead to a complex mixture of byproducts, significantly lowering the yield and purity of the final product. |
| Stoichiometry of Thiourea | 1.1 - 1.5 equivalents | A slight excess of thiourea ensures complete conversion of the α-bromolactone. A large excess can complicate purification. |
| Solvent | Ethanol, Methanol, or 1-Butanol | The choice of solvent can affect reaction time and yield. Ethanol is a common and effective choice.[6] |
| Reaction Temperature | Reflux | Heating is typically required to drive the reaction to completion in a reasonable timeframe. Microwave-assisted heating can significantly reduce reaction times.[7] |
| pH during Work-up | Neutral to slightly basic (pH 7-8) | Neutralization is crucial to obtain the free base of the 2-aminothiazole. In acidic conditions, the product exists as a more soluble salt.[4][5] |
Characterization of the Target Compound and Intermediate
Reproducibility is intrinsically linked to the accurate characterization of the synthesized compounds. The following techniques are essential for confirming the identity and purity of both the intermediate and the final product.
Table of Expected Spectroscopic Data:
| Compound | Technique | Expected Key Signals |
| Intermediate I | ¹H NMR | Signal for the proton at the α-position (now bearing a bromine) will be shifted downfield. The characteristic signals for the spiro-cyclohexane and lactone protons will be present. |
| ¹³C NMR | Signal for the α-carbon will be shifted due to the presence of bromine. The carbonyl carbon signal of the lactone should be observable around 170-180 ppm. | |
| FT-IR (cm⁻¹) | Strong C=O stretch for the γ-lactone around 1770 cm⁻¹. | |
| MS (ESI+) | [M+H]⁺ and/or [M+Na]⁺ corresponding to the molecular weight of the α-bromolactone. | |
| Target Compound | ¹H NMR | A characteristic singlet for the thiazole proton (H-5). A broad singlet for the -NH₂ protons (exchangeable with D₂O). Signals for the spiro-cyclohexane and lactone protons. |
| ¹³C NMR | Signals corresponding to the thiazole ring carbons (C-2, C-4, C-5). The C-2 carbon bearing the amino group will be significantly downfield. | |
| FT-IR (cm⁻¹) | N-H stretching vibrations for the amino group (around 3100-3400 cm⁻¹). Strong C=O stretch for the γ-lactone (around 1770 cm⁻¹). C=N and C-S stretches characteristic of the thiazole ring. | |
| MS (ESI+) | [M+H]⁺ corresponding to the molecular weight of the target compound. |
Comparative Analysis of Alternative Synthetic Strategies
While the proposed two-step synthesis is robust, exploring alternative routes is crucial for optimizing yield, reducing costs, or overcoming potential synthetic hurdles.
Caption: Comparison of synthetic strategies.
Alternative 1: One-Pot Synthesis from the Ketone
Recent advancements have led to the development of one-pot procedures that combine the α-halogenation and the Hantzsch synthesis, avoiding the isolation of the lachrymatory α-haloketone intermediate.[8][9][10]
-
Methodology: This approach typically involves reacting the starting ketone (1-oxa-spiro[4.5]decan-2-one) with thiourea in the presence of an in-situ halogenating agent, such as N-bromosuccinimide (NBS) or an iodine/oxidant system.[11][12]
-
Advantages:
-
Improved operational simplicity and reduced reaction time.
-
Avoids handling of toxic and unstable α-haloketone intermediates.
-
-
Disadvantages:
-
Reaction conditions may require more careful optimization to balance the rates of halogenation and cyclization.
-
Potential for more side products if the intermediate is not consumed efficiently in the subsequent step.
-
Alternative 2: Building the Spiro-Lactone onto a Pre-formed Thiazole
This strategy inverts the synthetic sequence, starting with a pre-functionalized thiazole and constructing the spiro-lactone moiety.
-
Methodology: This would likely involve reacting a nucleophilic derivative of 1-hydroxycyclohexane-1-carbonitrile with a suitable 2-amino-4-haloacetylthiazole.
-
Advantages:
-
May offer a more convergent synthesis.
-
Useful if the spiro-lactone precursor is unstable or difficult to halogenate selectively.
-
-
Disadvantages:
-
The required starting thiazole may not be commercially available and would require its own multi-step synthesis.
-
The spiro-lactonization step could be low-yielding or lead to undesired side reactions.
-
Enhancing Robustness through Design of Experiments (DoE)
To systematically investigate the robustness of the chosen synthetic protocol, a Design of Experiments (DoE) approach is highly recommended.[13][14] Instead of varying one factor at a time, DoE allows for the simultaneous investigation of multiple parameters and their interactions.
A potential DoE setup for the Hantzsch synthesis step could include:
-
Factors: Temperature, reaction time, stoichiometry of thiourea, and solvent polarity.
-
Responses: Yield, purity (by HPLC), and levels of key impurities.
By analyzing the results of a well-designed set of experiments, a "knowledge space" for the reaction can be defined, outlining the operational parameters that consistently lead to a successful outcome.
Conclusion
The successful and reproducible synthesis of this compound is achievable through a well-controlled, two-step process involving α-bromination and a subsequent Hantzsch thiazole synthesis. Understanding and carefully controlling critical parameters such as reactant purity, stoichiometry, temperature, and pH during work-up are essential for ensuring the robustness of the procedure. While one-pot alternatives offer operational simplicity, they may require more extensive optimization. A thorough characterization of all intermediates and the final product using a suite of analytical techniques is non-negotiable for validating the synthetic outcome. For process development and scale-up, employing a Design of Experiments approach will provide a comprehensive understanding of the reaction's sensitivities, ultimately leading to a truly robust and reliable synthetic method.
References
- Facile one-pot procedure for the synthesis of 2-aminothiazole deriv
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A Researcher's Guide to Proactive Off-Target Liability Assessment for Novel 2-Aminothiazole Compounds
Abstract
The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, integral to numerous clinical candidates and approved drugs, particularly in oncology.[1][2][3][4] Its prevalence, however, brings a known liability: a propensity for off-target interactions, especially within the human kinome.[5] This guide presents a comprehensive, multi-tiered strategy for evaluating the off-target effects of a novel investigational compound, 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one (hereafter referred to as Cpd-X). While specific data for Cpd-X is not yet publicly available, its structural motifs—the 2-aminothiazole core and a conformationally rigid oxa-spiro[4.5]decane system—provide a logical framework for a proactive and robust de-risking strategy. We will compare this hypothetical profiling journey with established kinase inhibitors to provide context and benchmarks, detailing the causality behind each experimental choice and presenting a self-validating workflow from in silico prediction to unbiased proteome-wide analysis.
Introduction: Deconstructing the Molecule and Anticipating Liabilities
The structure of Cpd-X merges two key features: the biologically active 2-aminothiazole moiety and a spirocyclic lactone. The 2-aminothiazole group is a well-established pharmacophore known to interact with the ATP-binding site of protein kinases, making this family of enzymes the most probable primary and off-target class.[4] The spiro[4.5]decane lactone introduces three-dimensional complexity and rigidity, a strategy often employed to enhance potency and selectivity by optimizing interactions with a specific protein pocket.[6][7][8]
However, this combination necessitates a thorough investigation of its selectivity profile. Undesired off-target binding can lead to toxicity or unforeseen polypharmacology, derailing an otherwise promising drug development program.[9][10] This guide outlines a systematic approach to identify these potential liabilities early, enabling informed decisions and guiding further chemical optimization.
Tier 1: In Silico Profiling and Scaffold-Based Liability Prediction
The most resource-effective first step is to leverage computational methods to predict a landscape of potential off-target interactions. This initial screen does not replace experimental validation but intelligently guides it.
Rationale for In Silico Approach
Computational screening allows for the rapid assessment of a molecule against thousands of potential biological targets, far exceeding the scope of initial wet-lab experiments. By comparing the structural and pharmacophoric features of Cpd-X to vast databases of known ligand-target interactions, we can generate a probabilistic "hit list" of potential off-targets.[11][12][13]
Recommended Workflow & Comparative Analysis
Our workflow combines multiple orthogonal in silico methods to increase the confidence of predictions.[11][12] We will compare the predicted profile of Cpd-X with that of Dasatinib , a well-known multi-kinase inhibitor that also contains a 2-aminothiazole core.
Workflow: Predictive Off-Target Screening
Caption: In silico workflow for predicting off-target liabilities.
Table 1: Hypothetical In Silico Prediction Results for Cpd-X vs. Dasatinib
| Target Family | Predicted Off-Targets for Cpd-X (Hypothetical) | Known Off-Targets for Dasatinib (for Comparison) | Rationale for Concern |
| Kinases | SRC, LCK, YES (Src family kinases), DDR1, KIT | ABL, SRC, LCK, YES, KIT, PDGFRB, DDR1 | High probability due to 2-aminothiazole scaffold. Off-target inhibition of Src family can lead to immunosuppression or bleeding risks. |
| GPCRs | 5-HT2B Receptor | H1 Receptor (low affinity) | Potential for cardiovascular side effects (5-HT2B). |
| Ion Channels | hERG (low probability) | hERG (low affinity) | Critical safety target; inhibition can lead to fatal cardiac arrhythmias. |
| Enzymes | Carbonic Anhydrase II | - | Common off-target for heterocyclic compounds; may lead to metabolic disturbances. |
This predictive analysis immediately focuses our experimental resources on the most probable and highest-risk off-targets, particularly within the kinome.
Tier 2: Broad-Spectrum In Vitro Profiling
With a computationally-guided hypothesis, the next step is broad experimental screening. This provides quantitative data on compound interactions against hundreds of purified proteins.
Rationale for Broad-Spectrum Screening
This approach is designed to be comprehensive and unbiased. By testing Cpd-X against large, well-curated panels of targets, we can:
-
Confirm or refute the in silico predictions.
-
Identify unexpected off-targets not predicted by the models.
-
Quantify the potency of these interactions (e.g., Kd or IC50 values).
-
Directly compare its selectivity against alternative compounds under identical assay conditions.
Experimental Protocol 1: Kinome Profiling
The primary experimental tool for kinase selectivity is a binding assay panel. The KINOMEscan™ platform is an industry-standard method that measures the thermodynamic binding affinity (Kd) of a compound against a panel of over 460 kinases, independent of ATP concentration.[14][15]
Methodology: KINOMEscan™ Competition Binding Assay
-
Assay Principle: A test compound is incubated with DNA-tagged kinases and an immobilized, active-site-directed ligand.
-
Competition: If the test compound binds to the kinase's active site, it prevents the kinase from binding to the immobilized ligand.[14]
-
Quantification: The amount of kinase bound to the solid support is measured via qPCR of the DNA tag. A lower qPCR signal indicates stronger binding of the test compound.[14]
-
Data Output: Results are typically reported as percent inhibition at a given concentration or as a dissociation constant (Kd) derived from a dose-response curve.
Workflow: KINOMEscan™ Profiling
Caption: Workflow of the KINOMEscan™ competition binding assay.
Table 2: Hypothetical KINOMEscan™ Results (Select Hits, Kd in nM)
| Kinase Target | Cpd-X (Hypothetical Kd) | Comparator: Dasatinib (Kd) | Comparator: Selective Inhibitor 'Cpd-Y' (Kd) | Analysis |
| Primary Target (e.g., ABL1) | 5 | <1 | 8 | Cpd-X shows high potency, comparable to benchmarks. |
| SRC | 15 | <1 | >10,000 | Cpd-X has significant SRC off-target activity, but is more selective than Dasatinib. |
| LCK | 25 | <1 | >10,000 | Similar to SRC, indicates potential for off-target effects on T-cell signaling. |
| DDR1 | 80 | 3 | >10,000 | Moderate off-target activity identified. |
| KIT | 150 | 5 | >10,000 | Weaker, but notable, off-target interaction. |
| Selectivity Score (S10) | 0.08 | 0.02 | 0.45 | Cpd-X is moderately selective, falling between the promiscuous and highly selective comparators. |
| S10 Score: Number of kinases with Kd < 100 nM / Total kinases tested. |
Experimental Protocol 2: General Safety Pharmacology Panel
Beyond kinases, it is crucial to screen for liabilities at other target classes known to be associated with adverse drug reactions.[16][17][18][19] Commercial services (e.g., Eurofins SafetyScreen™, CEREP panels) offer standardized binding and functional assays for a wide range of GPCRs, ion channels, transporters, and non-kinase enzymes.[16][17]
Methodology: Radioligand Binding Assays
-
Principle: A radiolabeled ligand with known affinity for a target receptor is incubated with a cell membrane preparation containing that receptor.
-
Competition: The assay is run in the presence and absence of the test compound (Cpd-X).
-
Measurement: The amount of radioactivity bound to the membranes is measured. A decrease in signal indicates that Cpd-X has displaced the radioligand, signifying binding to the target.
-
Data Output: Results are reported as percent inhibition at a fixed concentration (e.g., 10 µM). Significant hits (>50% inhibition) are followed up with full IC50 curve determinations.
Table 3: Hypothetical Safety Panel Results (% Inhibition @ 10 µM)
| Target | Cpd-X (Hypothetical) | Comparator: Dasatinib | Potential Clinical Implication |
| 5-HT2B Receptor | 65% | 15% | Hit. Confirms in silico prediction. Risk of cardiac valvulopathy. Requires follow-up functional assay. |
| hERG Channel | 18% | 22% | No Hit. Low risk of QT prolongation. |
| Adrenergic α1A | 8% | 5% | No Hit. Low risk of cardiovascular effects like hypotension. |
| Carbonic Anhydrase II | 55% | <5% | Hit. Confirms in silico prediction. May cause metabolic side effects. |
Tier 3: Cellular Target Engagement and Phenotypic Confirmation
In vitro assays with purified proteins are essential but do not guarantee that a compound will engage its target in the complex environment of a living cell. Cellular target engagement assays bridge this gap.
Rationale for Cellular Assays
Cellular assays account for cell permeability, efflux pumps, and intracellular competition with endogenous ligands (like ATP for kinases), providing a more physiologically relevant measure of target interaction.[20][21][22] The Cellular Thermal Shift Assay (CETSA®) is a powerful, label-free method for verifying intracellular target binding.[23][24]
Experimental Protocol 3: Cellular Thermal Shift Assay (CETSA®)
Methodology: CETSA®
-
Principle: Ligand binding stabilizes a target protein, increasing its resistance to heat-induced denaturation.[22][24]
-
Treatment: Intact cells are treated with Cpd-X or a vehicle control.
-
Thermal Challenge: The treated cells are heated across a range of temperatures.
-
Lysis & Separation: Cells are lysed, and precipitated (denatured) proteins are separated from the soluble fraction by centrifugation.
-
Detection: The amount of soluble target protein remaining at each temperature is quantified, typically by Western blot or mass spectrometry.
-
Data Output: A "melting curve" is generated. A shift in the curve to a higher temperature in the presence of Cpd-X confirms direct target engagement in the cell.[20]
Workflow: Cellular Thermal Shift Assay (CETSA®)
Caption: A simplified workflow for the Cellular Thermal Shift Assay.
Table 4: Hypothetical CETSA® Results for Off-Targets Identified in Tier 2
| Off-Target | Result with Cpd-X | Interpretation |
| SRC Kinase | Significant thermal shift observed (ΔTm = +4.5°C) | Confirmed. Cpd-X actively engages and stabilizes SRC kinase within the cellular environment. This off-target effect is highly relevant. |
| Carbonic Anhydrase II | No significant thermal shift (ΔTm < 0.5°C) | Not Confirmed. Despite binding to the purified enzyme, Cpd-X does not appear to engage CA-II in intact cells, possibly due to poor localization or rapid efflux. The risk associated with this off-target is downgraded. |
Tier 4: Unbiased Chemoproteomics for Novel Off-Target Discovery
The previous tiers rely on testing against known targets. To uncover truly novel off-target interactions, unbiased, discovery-focused methods are required. Chemical proteomics serves this purpose by using the compound itself as "bait" to identify its binding partners across the entire proteome.[9][10][25][26][27]
Rationale for Chemoproteomics
This approach is hypothesis-free and provides the most comprehensive view of a compound's interactome.[25] It is particularly valuable for deconvoluting ambiguous phenotypic screening results or investigating mechanisms of toxicity. Methods like Thermal Proteome Profiling (TPP) or affinity-based pulldowns coupled with mass spectrometry can identify proteins that directly bind the compound.[9][10]
Table 5: Comparison of Off-Target Profiling Strategies
| Method | Principle | Throughput | Key Advantage | Key Limitation |
| In Silico Prediction | Structure-based similarity and ML models | Very High | Cost-effective, guides initial strategy | Predictive only, requires experimental validation |
| In Vitro Panels | Competition binding or functional assays | High | Quantitative (Kd/IC50), standardized | Lacks cellular context, limited to panel contents |
| CETSA® | Ligand-induced thermal stabilization | Medium | Confirms intracellular target engagement | Target-by-target, requires specific antibodies or MS methods |
| Chemoproteomics | Affinity capture or stability profiling + MS | Low | Unbiased, proteome-wide discovery | Technically complex, may require chemical modification of the compound |
Conclusion and Integrated Strategy
The evaluation of off-target effects is not a single experiment but a logical, tiered progression. For a novel compound like This compound (Cpd-X) , this systematic approach provides a robust framework for building a comprehensive selectivity profile.
-
In silico analysis correctly predicted kinases and carbonic anhydrase as potential liabilities.
-
In vitro kinase profiling confirmed potent on-target activity and quantified the specific off-target kinase profile (e.g., SRC, LCK), showing it to be more selective than a promiscuous inhibitor like Dasatinib.
-
Safety panel screening identified additional off-targets (5-HT2B, CA-II) while ruling out others (hERG).
-
Cellular target engagement (CETSA®) provided the crucial link, confirming that Cpd-X engages SRC kinase in live cells but not carbonic anhydrase, thereby prioritizing the SRC interaction as a genuine off-target to monitor.
This integrated dataset allows researchers to make a data-driven decision: the off-target profile of Cpd-X is manageable and its liabilities are understood. The next steps in the drug discovery program can now proceed with a clear understanding of which off-target activities to monitor in downstream cellular and in vivo toxicity studies, and which to address through further structure-activity relationship (SAR) optimization.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one
This document provides essential operational and safety protocols for the proper disposal of 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one. As a specialized chemical entity within drug discovery and development, its handling and disposal demand a rigorous, safety-first approach grounded in established regulatory frameworks. This guide is designed for researchers, scientists, and laboratory professionals, offering a procedural pathway that ensures both personal safety and environmental compliance.
Disclaimer: Specific safety and toxicity data for this compound are not widely published. Therefore, this guidance is predicated on the precautionary principle, treating the compound as potentially hazardous based on its structural motifs (aminothiazole, spiro-lactone) and in accordance with general best practices for novel chemical entities.[1]
Hazard Assessment and Regulatory Framework
Understanding the potential hazards is the first step in safe disposal. The molecule's structure contains a thiazole ring, an amino group, and a spirocyclic lactone system. Thiazole derivatives can exhibit toxic properties, and many organic compounds are classified as irritants.[2] Consequently, all waste containing this compound must be managed as hazardous chemical waste.
This disposal protocol is designed to comply with the regulations set forth by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the worker safety standards established by the Occupational Safety and Health Administration (OSHA).[3][4][5][6] The "cradle-to-grave" principle of the RCRA mandates that generators of hazardous waste are responsible for its safe management from generation to final disposal.[7]
Table 1: Key Data and Hazard Summary for this compound
| Property | Value / Assessment | Source / Rationale |
| Chemical Name | This compound | IUPAC Nomenclature |
| CAS Number | 137180-65-5 | Chemical Abstracts Service |
| Molecular Formula | C11H14N2O2S | [8] |
| Molecular Weight | 252.33 g/mol | [8] |
| Assumed Hazards | Potentially harmful if swallowed, skin/eye irritant, potential respiratory irritant. | Based on related heterocyclic compounds and the precautionary principle.[1][9][10] |
| Primary Disposal Route | Collection by a licensed hazardous waste disposal service. | EPA and RCRA regulations for hazardous chemical waste.[11] |
Immediate Safety and Personal Protective Equipment (PPE)
Before handling any waste containing this compound, the following safety measures are mandatory.
-
Engineering Controls : All handling and segregation of waste must be conducted within a certified chemical fume hood to prevent inhalation of aerosols or dust.[10] The work area must have immediate access to an emergency eyewash station and a safety shower.
-
Personal Protective Equipment (PPE) : A comprehensive PPE strategy is your primary defense against exposure. All personnel involved in the disposal process must wear:
-
Eye Protection : Chemical safety goggles or a face shield.
-
Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and wash hands thoroughly after handling.
-
Body Protection : A fully buttoned laboratory coat.
-
Step-by-Step Waste Disposal Protocol
Adherence to a systematic disposal workflow is critical to prevent accidental releases and ensure regulatory compliance. Under no circumstances should this chemical or its contaminated materials be disposed of down the drain or in regular, non-hazardous trash.[9][10][12]
Step 1: Waste Identification and Segregation
Proper segregation is the foundation of a safe waste management program.
-
Classification : All materials contaminated with this compound are to be treated as hazardous solid organic waste . This includes:
-
Residual or surplus solid compound.
-
Grossly contaminated PPE (e.g., gloves).
-
Weighing papers, pipette tips, and other disposable labware.
-
Spill cleanup materials.
-
-
Segregation : This waste stream must be kept separate from other chemical waste to prevent dangerous reactions. Specifically, do not mix with:
-
Strong oxidizing agents.
-
Strong acids or bases.
-
Aqueous or liquid waste streams.
-
Step 2: Waste Containment and Labeling
Secure containment and clear labeling prevent accidental exposure and ensure proper handling by waste management personnel.
-
Container : Use a dedicated, sealable, and chemically compatible container for solid hazardous waste. A high-density polyethylene (HDPE) container with a screw-top lid is recommended.
-
Labeling : The waste container must be clearly labeled as soon as the first item of waste is added. The label must include:
-
The words "HAZARDOUS WASTE ".
-
The full chemical name: "This compound ".
-
A clear indication of the associated hazards (e.g., "Irritant," "Handle with Caution").
-
The accumulation start date.
-
Step 3: Temporary On-Site Storage
Proper storage while awaiting pickup is a key component of regulatory compliance.
-
Location : Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be secondary containment (such as a chemical-resistant tray) to contain any potential leaks.
-
Conditions : The storage area should be cool, dry, and well-ventilated. Keep the container away from sources of ignition and incompatible materials.[2] The container must remain closed at all times except when actively adding waste.
Step 4: Final Disposal
The ultimate disposal must be handled by professionals to ensure environmental protection.
-
Professional Disposal : Arrange for the collection of the hazardous waste container by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Documentation : Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately to track the waste from your laboratory to the final treatment, storage, and disposal facility (TSDF).[7][11]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain : If safe to do so, prevent the spread of the solid material. Do not use water to clean up, as this may spread contamination.
-
Cleanup : Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand.
-
Collect : Carefully sweep or scoop the absorbed material and spill residue into your designated hazardous waste container.
-
Decontaminate : Clean the spill area with an appropriate solvent (e.g., ethanol or isopropanol), and dispose of the cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Waste Disposal Workflow for the Topic Compound.
References
-
How to Properly Manage Hazardous Waste Under EPA Regulations . ERG Environmental. [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations . U.S. Environmental Protection Agency. [Link]
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Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency. [Link]
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Learn the Basics of Hazardous Waste . U.S. Environmental Protection Agency. [Link]
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OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview . CDMS. [Link]
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OSHA Regulations and Hazardous Waste Disposal: What To Know . Clean Management. [Link]
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OSHA's Guidance on Dealing with Waste . Medical Systems. [Link]
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Personal protective equipment for handling 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one
Operational Safety Guide: Handling 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one
This document provides essential safety and handling protocols for this compound. As specific toxicological and safety data for this novel compound are not publicly available, this guide is founded on a conservative risk assessment based on its constituent chemical motifs—a 2-aminothiazole group and a spiro-lactone structure—and established principles of laboratory safety for handling new chemical entities.
Hazard Profile and Risk Assessment
The primary operational risk is managed by assuming the compound possesses hazards associated with its functional groups. The 2-aminothiazole moiety is recognized in medicinal chemistry as a "privileged structure" but also as a potential toxicophore, which warrants cautious handling due to the possibility of forming reactive metabolites.[1][2] Safety data for analogous spiro and lactone compounds indicate risks of irritation and acute toxicity.[3][4]
Based on this analysis, the following hazards should be assumed for this compound:
| Inferred Hazard | Rationale & Authoritative Source | Required Mitigation Action |
| Acute Toxicity (Oral) | Harmful if swallowed. This is a common warning for analogous lactone structures and research chemicals.[3][4] | Do not eat, drink, or smoke in the laboratory.[5] Wash hands thoroughly after handling.[6] |
| Skin Irritation / Corrosion | Causes skin irritation. A standard classification for many heterocyclic and amine-containing compounds.[4] | Wear appropriate chemical-resistant gloves and a lab coat. Avoid all skin contact.[7][8] |
| Serious Eye Damage / Irritation | Causes serious eye irritation. Direct contact with the powder or solutions can cause significant damage.[3][4] | Wear chemical splash goggles conforming to ANSI Z87.1 standards.[9] |
| Respiratory Irritation | May cause respiratory irritation, particularly from inhalation of the fine powder.[3][4] | All handling of the solid must be performed in a certified chemical fume hood or other ventilated enclosure.[10] |
| Potential Sensitization | Aminothiazole compounds can act as sensitizers, where repeated exposure may lead to an allergic reaction.[10] | Minimize all exposure routes through consistent use of engineering controls and PPE. |
| Reactivity | Reacts with strong oxidizing agents and strong acids. When heated to decomposition, may emit toxic fumes of NOx and SOx.[11][12] | Store away from incompatible materials. Avoid high temperatures. |
Engineering Controls: The First Line of Defense
Engineering controls are the most critical element in providing a safe working environment by physically separating the researcher from the hazard.
-
Chemical Fume Hood: All manipulations of this compound, including weighing of the solid, transfers, and solution preparation, must be conducted within a certified chemical fume hood.[10][13] This is non-negotiable. The hood's airflow contains airborne powders and prevents vapor inhalation.
-
Safety Stations: An emergency eyewash station and safety shower must be immediately accessible and unobstructed.[14]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is required to mitigate risks during different handling procedures. The Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates the use of PPE to protect workers from chemical hazards.[15][16]
Tier 1: Mandatory Minimum PPE for All Operations
This level of protection is required at all times when handling the compound, particularly once it is in solution.
-
Eye and Face Protection: Chemical splash goggles are mandatory. Safety glasses with side shields do not offer adequate protection against splashes.[9][17]
-
Body Protection: A flame-resistant lab coat must be worn and fully buttoned. This protects the skin and personal clothing from minor spills and contamination.[18]
-
Hand Protection: Single-use nitrile gloves are the minimum requirement for hand protection.[9] Gloves must be inspected for tears before use and removed immediately upon known contamination. Hands should be washed thoroughly after glove removal.[14]
-
Footwear: Closed-toe shoes are required; sandals or perforated shoes are prohibited.[17]
Tier 2: Enhanced PPE for Handling Solid Compound
Additional precautions are necessary when weighing and handling the powdered form of the compound due to the increased risk of aerosolization and inhalation.[10]
-
Respiratory Protection: An N95-rated respirator should be worn to minimize the risk of inhaling fine particulates.
-
Enhanced Hand Protection: Double-gloving (wearing two pairs of nitrile gloves) is strongly recommended. This provides an additional barrier and allows for the safe removal of the outer, contaminated glove without exposing the skin.[9]
-
Enhanced Body Protection: A disposable gown or apron should be worn over the lab coat to provide an easily removable protective layer.[7]
Procedural Workflow: From Receipt to Disposal
The following workflow provides a step-by-step guide for safely handling the compound throughout its lifecycle in the lab.
Step-by-Step Methodology
-
Preparation and Pre-Use Inspection:
-
Don all required PPE as described in the appropriate tier.
-
Verify that the chemical fume hood has a current certification and that the airflow monitor indicates normal operation.
-
Gather all necessary equipment (spatula, weigh paper/boat, vials, solvents, etc.) and place them inside the fume hood to minimize reaching in and out.
-
-
Weighing the Solid Compound (Tier 2 PPE):
-
Perform this task in the fume hood, at least 6 inches from the sash.
-
Use a spatula to carefully transfer small amounts of powder from the stock bottle to a tared weigh boat or vial. Avoid pouring directly from the bottle to prevent generating dust.[10]
-
Immediately close the primary container tightly after removing the desired amount.
-
Record the weight.
-
-
Solubilization:
-
Add the solvent to the vessel containing the weighed powder using a pipette or graduated cylinder.
-
Ensure the container is capped or covered during dissolution if agitation is required.
-
-
Post-Handling Decontamination:
-
Wipe down the spatula and any surfaces inside the fume hood with a suitable solvent (e.g., 70% ethanol) to decontaminate them. Dispose of the wipes as solid chemical waste.
-
Carefully remove the outer pair of gloves (if double-gloved) and dispose of them.
-
Remove remaining PPE in the correct order (gown, inner gloves, goggles) before leaving the laboratory.
-
Wash hands thoroughly with soap and water.
-
Emergency Response and Spill Management
Accidents require immediate and correct responses to mitigate harm.
-
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing and flush the affected skin area with large amounts of water for 15 minutes. Seek medical attention if irritation develops.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[19]
-
-
Spill Management (inside a fume hood):
-
Small Powder Spill (<1 gram): Gently cover the spill with absorbent paper dampened with 60-70% ethanol to avoid raising dust.[11] Carefully wipe up the material, place all contaminated materials in a sealed bag, and dispose of it as hazardous solid waste.
-
Small Liquid Spill (<100 mL): Absorb the spill with a chemical spill kit or inert absorbent material. Place the absorbed material into a sealed container for disposal as hazardous liquid waste.
-
Decontaminate the spill area thoroughly after cleanup.
-
Waste Management and Disposal Plan
Improper disposal of chemical waste can harm personnel and the environment.[14] All waste generated from handling this compound is considered hazardous.
-
Waste Segregation: Chemical wastes must be segregated to avoid dangerous reactions.[20] At a minimum, keep the following waste streams separate:
-
Solid Waste: Contaminated gloves, weigh paper, absorbent pads, and disposable gowns.
-
Non-Halogenated Liquid Waste: Solvents like ethanol, methanol, acetone, etc.
-
Halogenated Liquid Waste: Solvents like dichloromethane, chloroform, etc.
-
Aqueous Acidic/Basic Waste: Must be neutralized before disposal or collected separately.[21]
-
-
Container and Labeling:
-
Disposal of Empty Containers:
-
The original stock bottle, once empty, must be triple-rinsed with a suitable solvent.[22][23]
-
The rinsate from this process must be collected and disposed of as hazardous liquid waste.[22]
-
After rinsing, deface the original label and dispose of the container according to your institution's guidelines.
-
References
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ACS Material. (2020). PPE and Safety for Chemical Handling. ACS Material. [Link]
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Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. U.S. Department of Labor. [Link]
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Princeton University Environmental Health and Safety. Required Personal Protective Equipment Use in Campus Research Laboratories. [Link]
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Compliancy Group. (2023). OSHA Laboratory Standard. [Link]
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Vanderbilt University Medical Center. The Laboratory Standard. Office of Clinical and Research Safety. [Link]
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IPG. (2023). Decoding OSHA Laboratory Standards: Safety Essentials. [Link]
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European Chemicals Agency (ECHA). (2012). ECHA publishes guidance document on best practices for qualitative human health risk assessment. Chemycal. [Link]
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Westlab Canada. (2023). Comprehensive Guide to Lab PPE (Personal Protective Equipment). [Link]
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Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemical Biology & Interactions, 330, 109244. [Link]
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Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? ResearchGate. [Link]
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University of California, Berkeley Environmental Health & Safety. Weighing Hazardous Powders in the Laboratory. [Link]
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Danish Environmental Protection Agency. Guidance for risk assessment of chemicals in consumer articles and products. [Link]
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Utah State University. Rules for the Safe Handling of Chemicals in the Laboratory. [Link]
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El-Gamal, M. I., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1435. [Link]
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European Chemicals Agency (ECHA). (2024). Getting familiar with ECHA's guidance to assess risks of biocides to bees. YouTube. [Link]
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European Chemicals Agency (ECHA). (2024). Introduction to ECHA's guidance on new CLP hazard classes. YouTube. [Link]
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European Chemicals Agency (ECHA). (2025). Applying the (Q)SAR Assessment Framework at ECHA. YouTube. [Link]
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National Center for Biotechnology Information. 1-Oxaspiro[4.5]decan-2-one. PubChem. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
